molecular formula C11H11NO3 B1595593 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 37904-03-3

4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B1595593
CAS No.: 37904-03-3
M. Wt: 205.21 g/mol
InChI Key: VLWFSWMZGGZHGD-VOTSOKGWSA-N
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Description

4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(4-methylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWFSWMZGGZHGD-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219143
Record name (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37904-23-7, 37904-03-3
Record name (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37904-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC166476
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, a molecule of interest in synthetic and medicinal chemistry. Also known as p-methyl maleanilic acid, this compound serves as a valuable building block, particularly in the synthesis of N-substituted maleimides and other heterocyclic structures with potential biological activities, including as antiviral agents.[1] Due to the limited availability of a consolidated datasheet for this specific molecule, this guide emphasizes the robust experimental methodologies required for its thorough characterization. We present detailed, field-proven protocols for the determination of its melting point, solubility profile, and acid dissociation constant (pKa), alongside an analysis of its key spectroscopic features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior for applications in synthesis, formulation, and biological screening.

Chemical Identity and Structure

This compound is a derivative of maleic acid, an α,β-unsaturated dicarboxylic acid. The structural uniqueness of this molecule lies in the presence of a carboxylic acid group, an amide linkage, a phenyl ring, and a cis-configured carbon-carbon double bond, which collectively dictate its chemical reactivity and physical properties.

Table 1: Chemical Identity of this compound

ParameterValueSource
IUPAC Name (2Z)-4-((4-Methylphenyl)amino)-4-oxobut-2-enoic acid[1]
Synonyms p-Methyl maleanilic acid[1]
CAS Number 24870-11-9[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C=CC(=O)O[1]

The synthesis of this compound is typically achieved through a straightforward nucleophilic acyl substitution reaction between maleic anhydride and p-toluidine (4-methylaniline).[1] The reaction involves the opening of the anhydride ring by the amine, leading to the formation of the corresponding amic acid.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-methylphenyl group, the vinyl protons of the maleic acid backbone, the amide proton, the carboxylic acid proton, and the methyl protons. The coupling constants between the vinyl protons will be characteristic of a cis-alkene.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid, the sp² hybridized carbons of the alkene and the aromatic ring, and the sp³ hybridized carbon of the methyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch of the amide, expected around 3300 cm⁻¹.

  • C=O stretch of the carboxylic acid and amide, which may appear as two distinct or overlapping bands in the range of 1650-1750 cm⁻¹.

  • C=C stretch of the alkene and aromatic ring, typically found in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern of related maleic anhydride derivatives often shows initial loss of small molecules like water or carbon dioxide, followed by cleavage of the amide bond.

Core Physicochemical Properties and Their Determination

The following sections detail the experimental protocols for determining the key physicochemical properties of this compound.

Melting Point

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad melting range suggests the presence of impurities. For comparison, the saturated analog, 4-(4-methylphenyl)-4-oxobutanoic acid, has a reported melting point of 127-130 °C.[2][3]

This method is the standard technique recognized by most pharmacopeias.[4]

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind coarse crystals using a mortar and pestle.[4]

  • Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-4 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Perform an initial rapid heating to determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.[5][6]

  • Accurate Determination: For a new sample, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as it approaches the expected melting point.[5][6]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.[5]

  • Replicate Measurements: Perform at least two more careful determinations to ensure consistency.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep Grind Sample to Fine Powder Load Pack Capillary Tube Prep->Load Apparatus Insert into Apparatus Load->Apparatus RapidHeat Rapid Heating (Optional) Apparatus->RapidHeat for estimate SlowHeat Slow Heating (1-2°C/min) Apparatus->SlowHeat for accuracy RapidHeat->SlowHeat informs Observe Record Melting Range SlowHeat->Observe Repeat Repeat 2x for Consistency Observe->Repeat

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. Maleanilic acids are known to have limited solubility in non-polar solvents. A systematic qualitative and quantitative solubility assessment is therefore essential.

This initial screening provides a general understanding of the compound's solubility in various solvents.

Table 2: Qualitative Solubility Classification Scheme

SolventExpected SolubilityRationale
WaterSparingly soluble to insolubleThe non-polar aromatic ring and amide backbone counteract the polarity of the carboxylic acid group.
5% aq. HClInsolubleThe molecule lacks a basic functional group that can be protonated.
5% aq. NaHCO₃SolubleThe carboxylic acid is expected to be sufficiently acidic to be deprotonated by the weak base, forming a soluble salt.[7]
5% aq. NaOHSolubleThe strong base will readily deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[8]
Organic Solvents (e.g., Methanol, Ethanol, Acetone, DMSO)Soluble to sparingly solubleSolubility will depend on the polarity of the solvent. DMSO and DMF are likely to be good solvents due to their high polarity and ability to form hydrogen bonds.
Non-polar Solvents (e.g., Hexane, Toluene)Insoluble"Like dissolves like" principle; the polar functional groups will prevent dissolution in non-polar media.

The shake-flask method is a standard technique for determining equilibrium solubility.[9]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.[9]

  • Sample Separation: Separate the saturated solution from the excess solid by centrifugation followed by filtration through a non-adsorptive filter (e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification Add Add Excess Solid to Solvent Shake Agitate at Constant Temp (24-48h) Add->Shake Centrifuge Centrifuge Suspension Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter Dilute Dilute Saturated Solution Filter->Dilute Analyze Analyze via HPLC/UV-Vis Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Shake-Flask Method for Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter that influences the extent of ionization at a given pH, which in turn affects solubility, absorption, and biological activity.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10]

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent system. For water-insoluble compounds, a co-solvent system (e.g., methanol-water) may be necessary. Ensure the solution is free of carbonate.[10]

  • Apparatus Setup: Calibrate a pH electrode and immerse it in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.[11]

The chemical shift of protons near an ionizable group is sensitive to the protonation state of that group. By monitoring the change in chemical shift as a function of pH, the pKa can be determined.[2][12][13]

  • Sample Preparation: Prepare a series of solutions of the compound in buffers of varying, precisely known pH values.

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Identify a proton whose chemical shift changes significantly with pH (likely the vinyl protons or aromatic protons ortho to the amide). Plot the chemical shift of this proton against the pH of the solution.

  • pKa Determination: Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[11]

pKaDetermination cluster_potentiometric Potentiometric Titration cluster_nmr NMR Spectroscopy P_Prep Prepare Solution P_Titr Titrate with Base P_Prep->P_Titr P_Plot Plot pH vs. Volume P_Titr->P_Plot P_pKa pKa = pH at half-equivalence P_Plot->P_pKa N_Prep Prepare Samples at Various pH N_Acq Acquire 1H NMR Spectra N_Prep->N_Acq N_Plot Plot Chemical Shift vs. pH N_Acq->N_Plot N_pKa Fit to Sigmoidal Curve N_Plot->N_pKa Title pKa Determination Methods

Caption: Methods for pKa Determination.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. A thorough understanding of its physicochemical properties is paramount for its effective application. This guide has outlined the critical experimental methodologies for determining its melting point, solubility, and pKa. By adhering to these robust and self-validating protocols, researchers can ensure the generation of high-quality, reliable data, thereby accelerating research and development efforts. The principles and techniques described herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Melting Point Determination. (n.d.). thinkSRS.com.
  • Melting point determination. (n.d.).
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone - YouTube.
  • Melting point determination. (n.d.). SSERC.
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Maleic Acid Analysis Service. (n.d.). Creative Proteomics.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org.
  • 4-Anilino-4-oxobut-2-enoic acid. (n.d.). PubChem - NIH.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.
  • (Z)-4-(4-Acetylphenylamino)-3-methyl-4-oxobut-2-enoic acid. (n.d.). Sigma-Aldrich.
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI.
  • pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). PubChem.
  • (Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene. (n.d.). Benchchem.
  • Maleanilic acid, p-methyl-. (2023, August 16). Smolecule.
  • 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9. (n.d.). Sigma-Aldrich.
  • Development of Methods for the Determination of pKa Values. (n.d.). Semantic Scholar.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, a representative N-aryl maleamic acid. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the strategic rationale behind the application of a multi-technique spectroscopic workflow. We will detail the integrated use of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to build an unassailable, self-validating case for the compound's molecular structure. Each experimental protocol is presented as a self-contained, validated system, grounded in authoritative principles of analytical chemistry.

Introduction: The Analytical Challenge

This compound belongs to the maleamic acid class of molecules, commonly synthesized via the ring-opening of maleic anhydride with an appropriate amine—in this case, p-toluidine.[1][2] While the synthesis is straightforward, rigorous structure confirmation is a cornerstone of scientific integrity, ensuring that subsequent biological or material science studies are based on a known molecular entity.

The molecule possesses several key structural features that must be unequivocally confirmed:

  • The presence and connectivity of a carboxylic acid and a secondary amide.

  • The cis (Z) configuration of the alkene protons, inherited from the maleic anhydride precursor.[3]

  • The precise connectivity of the p-tolyl group to the amide nitrogen.

This guide details the logical workflow for deducing this structure from first principles, demonstrating how each analytical technique provides a unique and complementary piece of the puzzle.

G cluster_start Initiation cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Synthesis Synthesis: Maleic Anhydride + p-Toluidine MS HRMS Synthesis->MS Purified Analyte IR FT-IR Synthesis->IR Purified Analyte NMR 1D & 2D NMR Synthesis->NMR Purified Analyte Structure Final Elucidated Structure MS->Structure Molecular Formula IR->Structure Functional Groups NMR->Structure Connectivity & Stereochemistry

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the elemental composition and the types of functional groups present. This provides the fundamental building blocks for the more detailed connectivity analysis that follows.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While standard mass spectrometry provides a molecular weight, HRMS is critical for trustworthiness. By measuring the mass-to-charge ratio to four or more decimal places, we can determine a unique elemental composition, ruling out other potential formulas that may have the same nominal mass. We selected Electrospray Ionization (ESI) in positive mode as the amide nitrogen and carboxylic acid oxygen are readily protonated to form the [M+H]⁺ ion.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: Scan from m/z 100 to 500.

  • Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the most probable elemental composition.

Data Presentation: HRMS Results

ParameterData
Proposed FormulaC₁₁H₁₁NO₃
Calculated Mass [M+H]⁺206.0812
Observed Mass [M+H]⁺206.0815
Mass Error+1.5 ppm
Conclusion Formula C₁₁H₁₁NO₃ Confirmed
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The key is to look for characteristic, high-intensity absorptions. For this molecule, we anticipate clear signatures for the carboxylic acid O-H, the amide N-H, and two distinct carbonyl (C=O) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid analyte directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Data Presentation: Key FT-IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignmentImplication
3300-2500Broad, StrongO-H Stretch (Carboxylic Acid Dimer)[4]Confirms the presence of a carboxylic acid group.
~3280Medium, SharpN-H Stretch (Secondary Amide)[5]Confirms a secondary amide (R-NH-R').
~3050WeakC-H Stretch (Aromatic & Vinylic)[6]Suggests unsaturated components.
~1710Strong, SharpC=O Stretch (Carboxylic Acid)[7]Confirms the carboxylic acid carbonyl.
~1655Strong, SharpC=O Stretch (Amide I Band)[5][8]Confirms the amide carbonyl.
~1540Strong, SharpN-H Bend (Amide II Band)[5]Further evidence for a secondary amide.

The FT-IR data provides compelling, independent evidence for the key functional groups, perfectly aligning with the molecular formula derived from HRMS.

Mapping the Framework: 1D and 2D NMR Spectroscopy

With the "what" established (formula and functional groups), we now turn to NMR to determine the "how"—the precise connectivity of the atoms.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~10 mg of the analyte in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of the acidic N-H and O-H protons, allowing them to be observed more clearly.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using standard instrument pulse programs.

¹H NMR: The Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity and coupling constants).

Data Presentation: ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
13.10br s-1HH11 (COOH)
10.35s-1HH8 (NH)
7.55d8.52HH5, H5'
7.18d8.52HH6, H6'
6.45d12.51HH2
6.28d12.51HH3
2.29s-3HH7 (CH₃)

Authoritative Grounding: The observation of two vinylic protons with a coupling constant of J = 12.5 Hz is strongly indicative of a cis relationship on the double bond. Trans couplings are typically larger, in the range of 14-18 Hz. The classic "A-A'B-B'" pattern of two doublets in the aromatic region is the definitive signature of 1,4-disubstitution on a benzene ring.

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom, providing a complete carbon census.

Data Presentation: ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
166.5C1 (COOH)
163.8C4 (C=O, Amide)
136.8C4a (Ar-C)
133.5C7 (Ar-C)
131.7C2 (CH=)
131.2C3 (=CH)
129.3C6, C6' (Ar-CH)
119.5C5, C5' (Ar-CH)
20.6C8 (CH₃)

The ¹³C data confirms the presence of 9 unique carbon environments (two aromatic signals represent two carbons each due to symmetry), matching the 11 carbons in the molecular formula. The chemical shifts are consistent with literature values for similar structures.[2]

2D NMR: Assembling the Pieces

While 1D spectra suggest the structure, 2D correlation experiments provide the definitive proof of connectivity.

¹H-¹H COSY: Proton-Proton Correlations The COSY spectrum confirmed the expected couplings:

  • A strong cross-peak between the vinylic protons at δ 6.45 (H2) and δ 6.28 (H3) .

  • A strong cross-peak between the aromatic protons at δ 7.55 (H5, H5') and δ 7.18 (H6, H6') . This confirms the but-2-enoic acid fragment and the p-tolyl fragment as distinct, internally-coupled spin systems.

¹H-¹³C HSQC: Direct Carbon-Proton Attachment The HSQC spectrum links each proton to its directly attached carbon, validating the assignments made in the 1D tables. For example, it showed a clear correlation between the proton signal at δ 2.29 and the carbon signal at δ 20.6, confirming this as the methyl group.

¹H-¹³C HMBC: Long-Range Connectivity HMBC is the ultimate tool for connecting the fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is where the entire structure is locked into place.

Caption: Key 2- and 3-bond correlations observed in the HMBC spectrum that connect the molecular fragments.

Data Presentation: Key HMBC Correlations

Proton (¹H Signal)Correlates to Carbon (¹³C Signal)Significance of Correlation
H8 (NH) C4 (Amide C=O) , C4a, C5/5'Connects the Amide N to the Amide Carbonyl and the Aromatic Ring.
H5/5' C4 (Amide C=O) , C7, C6/6'Connects the Aromatic Ring to the Amide Carbonyl.
H2 & H3 C1 (Acid C=O) , C4 (Amide C=O) Connects the Alkene to both Carbonyl Groups.
H7 (CH₃) C7, C6/6'Confirms the methyl group is attached to the aromatic ring.

Trustworthiness: The HMBC data provides a self-validating, interlocking system of correlations. The crucial observation of correlations from the amide proton (H8) to both the amide carbonyl (C4) and the aromatic ring (C4a, C5/5') unequivocally proves the N-aryl linkage. Similarly, correlations from the vinylic protons (H2/H3) to both carbonyls (C1 and C4) confirm the but-2-enoic acid backbone.

Conclusion: A Unified Structural Assignment

By systematically applying a suite of modern spectroscopic techniques, we have unequivocally determined the structure of this compound.

  • HRMS established the correct molecular formula: C₁₁H₁₁NO₃.

  • FT-IR confirmed the presence of all key functional groups: a carboxylic acid, a secondary amide, an alkene, and an aromatic ring.

  • ¹H and ¹³C NMR provided a complete census of all proton and carbon environments, with ¹H NMR coupling constants confirming the cis stereochemistry of the double bond.

  • 2D NMR (COSY, HSQC, and especially HMBC) served as the final arbiter, piecing together the molecular fragments and providing unambiguous proof of the atom-to-atom connectivity.

References

  • Nayak, S. K., et al. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577. Available at: [Link]

  • Sari, Y., et al. (2022). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2022(2), M1371. Available at: [Link]

  • Tawney, P. O., et al. (1960). The Cyclodehydration of N-Carbamylmaleamic Acid. Journal of Organic Chemistry, 25(1), 56-58. Available at: [Link]

  • Francis, R., et al. (2014). Unusual crystal structure of N-substituted maleamic acid – very strong effect of intramolecular hydrogen bonds. Acta Crystallographica Section C: Structural Chemistry, 70(12), 1155-1161. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Al-Ayed, A. S. (2012). Solvent free preparation of N-substituted maleanilic acid. Journal of the Serbian Chemical Society, 77(11), 1549-1556. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Wikipedia. (n.d.). Maleic acid. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, a compound commonly known as N-(p-tolyl)maleamic acid. This molecule serves as a crucial intermediate in the synthesis of N-arylmaleimides, which are valuable in polymer chemistry and as building blocks in medicinal chemistry.[1] This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and offers insights into the critical parameters governing the reaction's success. The guide is intended for researchers and professionals in chemical synthesis and drug development, emphasizing safety, reproducibility, and high-yield production.

Reaction Overview and Mechanistic Insights

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds by the addition of an amine, p-toluidine (4-methylaniline), to a cyclic acid anhydride, maleic anhydride.[2]

Overall Reaction:

The Underlying Mechanism

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of p-toluidine at one of the electrophilic carbonyl carbons of maleic anhydride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton transfer occurs, resulting in the formation of the final amic acid product. This reaction is typically rapid and highly efficient, often leading to the precipitation of the product directly from the reaction mixture.

Below is a diagram illustrating the key steps of the reaction mechanism.

Caption: Reaction mechanism for the synthesis of N-(p-tolyl)maleamic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-arylmaleamic acids.[3] It is designed to be a self-validating system, where the high purity and yield of the precipitated product confirm the reaction's success.

Materials and Equipment
  • Reagents:

    • Maleic Anhydride (≥99%)

    • p-Toluidine (≥99%)

    • Anhydrous Ethyl Ether (or alternatively, glacial acetic acid[4])

  • Equipment:

    • Three-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Reflux condenser

    • Ice water bath

    • Büchner funnel and filtration flask

    • Vacuum source

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 500 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, dissolve 9.8 g (0.1 mol) of maleic anhydride in 125 mL of anhydrous ethyl ether. Stir the mixture until all the maleic anhydride has completely dissolved.[3]

  • Amine Addition: Prepare a solution of 10.7 g (0.1 mol) of p-toluidine in 25 mL of anhydrous ethyl ether. Place this solution in a dropping funnel fitted to the reaction flask.

  • Reaction Execution: Add the p-toluidine solution dropwise to the stirred maleic anhydride solution over approximately 20-30 minutes. The reaction is exothermic, and a white precipitate of the product will begin to form almost immediately. If the reaction becomes too vigorous, the flask can be cooled with a cold water bath.[3]

  • Completion and Isolation: After the addition is complete, continue stirring the resulting thick slurry for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Product Filtration: Collect the precipitated product by suction filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small portion of cold ethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product, a fine, white to off-white powder, in a vacuum oven at 50-60°C or air-dry to a constant weight. The product is typically of high purity and can be used in subsequent steps without further purification.[3]

Safety Considerations
  • Maleic Anhydride: Corrosive and an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • p-Toluidine: Toxic and readily absorbed through the skin. It is also a suspected carcinogen. All handling should be done in a fume hood with appropriate PPE.

  • Ethyl Ether: Highly flammable. Ensure there are no ignition sources nearby and conduct the reaction in a well-ventilated area.

Data Presentation and Expected Results

The following table summarizes the key quantitative data for the described synthesis protocol.

ParameterValue
Reactant 1 Maleic Anhydride (98.06 g/mol )
Reactant 2 p-Toluidine (107.15 g/mol )
Molar Ratio 1:1
Solvent Anhydrous Ethyl Ether
Theoretical Yield 20.5 g (for 0.1 mol scale)
Expected Actual Yield 95-98%
Appearance White to off-white crystalline powder
Product Molar Mass 205.21 g/mol

Experimental Workflow Visualization

The entire experimental process, from setup to final product, can be visualized as a logical workflow.

G start Start: Assemble Glassware (Flask, Condenser, Dropping Funnel) dissolve_ma Step 1: Dissolve Maleic Anhydride in Ethyl Ether start->dissolve_ma prepare_amine Step 2: Prepare p-Toluidine Solution in Ethyl Ether start->prepare_amine add_amine Step 3: Add Amine Solution Dropwise to Flask (Stirring) dissolve_ma->add_amine prepare_amine->add_amine react Step 4: Stir at Room Temperature for 30 minutes add_amine->react filter Step 5: Filter the Precipitate (Büchner Funnel) react->filter wash Step 6: Wash Solid with Cold Ethyl Ether filter->wash dry Step 7: Dry Product (Vacuum or Air) wash->dry end_product Final Product: High-Purity N-(p-tolyl)maleamic acid dry->end_product

Caption: Experimental workflow for the synthesis of the target compound.

References

  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
  • PrepChem.com. (n.d.). Synthesis of 2-(p-tolyl)maleimide.
  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-7.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent.
  • Indian Journal of Chemistry. (n.d.). Reaction Between Maleic Anhydride & Substituted Amines In Solid State.
  • ResearchGate. (n.d.). Reactions Involving Maleic Anhydride.
  • Green Chemistry (RSC Publishing). (n.d.). A review on the mechanisms involved in the reaction of maleic anhydride with lipids.
  • MedChemExpress. (n.d.). (Z)-4-Amino-4-oxobut-2-enoic acid.
  • Google Patents. (n.d.). US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.
  • SAGE Publications Inc. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research.
  • ChemicalBook. (n.d.). 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.
  • Google Patents. (n.d.). CN1962634A - Process for preparing N-phenyl maleimide.
  • Wikipedia. (n.d.). Maleic anhydride.
  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Organic Syntheses. (n.d.). N-Phenylmaleimide.
  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • PubChem. (n.d.). 4-Anilino-4-oxobut-2-enoic acid.
  • Google Patents. (n.d.). US9290442B2 - Preparation of 4-amino-2,4-dioxobutanoic acid.

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the spectral data, experimental protocols, and structural correlations.

Introduction

This compound is a molecule of interest due to its combination of several key functional groups: a carboxylic acid, an amide, an α,β-unsaturated system, and a substituted aromatic ring. The intricate electronic environment arising from these moieties results in a unique NMR fingerprint. A thorough understanding of its ¹H and ¹³C NMR spectra is paramount for its unambiguous identification, purity assessment, and for monitoring its involvement in chemical transformations. This guide will present a detailed interpretation of the expected NMR spectra of this compound, grounded in fundamental principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Key Features

The structural features of this compound dictate its spectral characteristics. The presence of both electron-donating (methyl, amino) and electron-withdrawing (carbonyl) groups, along with the rigid planar structure of the double bond and the aromatic ring, leads to a wide dispersion of chemical shifts.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~12.5br s-1HCOOH
~10.2s-1HNH
~7.5d~8.02HAr-H (ortho to NH)
~7.1d~8.02HAr-H (ortho to CH₃)
~7.0d~15.01H=CH-COOH
~6.5d~15.01H-CO-CH=
~2.3s-3HAr-CH₃

Interpretation of the ¹H NMR Spectrum

A detailed analysis of the predicted ¹H NMR spectrum reveals the electronic environment of each proton in the molecule.

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, around 12.5 ppm.[1][3] This significant deshielding is a result of the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, which promotes hydrogen bonding with the solvent (DMSO-d₆).

  • Amide Proton (NH): The amide proton is predicted to resonate as a singlet around 10.2 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.

  • Aromatic Protons (Ar-H): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which is often simplified to two doublets if the substituent effects are significant. The two protons ortho to the electron-donating amino group are expected to be shielded relative to the two protons ortho to the methyl group. Therefore, the doublet at ~7.5 ppm is assigned to the protons ortho to the NH group, and the doublet at ~7.1 ppm is assigned to the protons ortho to the methyl group. The coupling constant of ~8.0 Hz is typical for ortho-coupling in a benzene ring.

  • Vinylic Protons (=CH-): The two protons on the carbon-carbon double bond are expected to appear as two distinct doublets due to their different chemical environments. The trans-configuration of the double bond will result in a large coupling constant of approximately 15.0 Hz. The proton attached to the carbon adjacent to the carboxylic acid group is expected to be more deshielded (~7.0 ppm) compared to the proton adjacent to the amide carbonyl group (~6.5 ppm).

  • Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring will appear as a singlet around 2.3 ppm. This chemical shift is characteristic of a methyl group attached to a benzene ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data for this compound are presented in the table below. These predictions are based on typical chemical shift values for carbons in similar chemical environments.[3]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)

Chemical Shift (δ) ppmAssignment
~168COOH
~165C=O (Amide)
~138Ar-C (ipso, attached to NH)
~135Ar-C (ipso, attached to CH₃)
~132=CH-COOH
~130-CO-CH=
~129Ar-CH (ortho to CH₃)
~120Ar-CH (ortho to NH)
~21Ar-CH₃

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

  • Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl carbon is predicted to be around 168 ppm, while the amide carbonyl carbon is expected at a slightly more upfield position, around 165 ppm.[3]

  • Aromatic Carbons (Ar-C): The aromatic region will show four signals for the six carbons due to the symmetry of the para-substituted ring. The two ipso-carbons (carbons attached to substituents) will have distinct chemical shifts. The carbon attached to the amino group (~138 ppm) is expected to be more deshielded than the carbon attached to the methyl group (~135 ppm). The two sets of equivalent aromatic CH carbons will appear around 129 ppm and 120 ppm.

  • Vinylic Carbons (=CH-): The two carbons of the double bond will have chemical shifts in the range of 130-132 ppm. The carbon atom closer to the electron-withdrawing carboxylic acid group is expected to be more deshielded.

  • Methyl Carbon (Ar-CH₃): The carbon of the methyl group will appear at a characteristic upfield chemical shift of around 21 ppm.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.
  • ¹H NMR:
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: 0-16 ppm.
  • Number of Scans: 16-32, depending on the sample concentration.
  • Relaxation Delay: 2 seconds.
  • ¹³C NMR:
  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
  • Spectral Width: 0-200 ppm.
  • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
  • Relaxation Delay: 2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
  • Integrate the signals in the ¹H NMR spectrum.

Visualization of Key NMR Correlations

The following diagram illustrates the key proton and carbon assignments for this compound.

Caption: Molecular structure of this compound.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. By understanding the correlation between the molecular structure and the spectral data, researchers can confidently identify this compound, assess its purity, and utilize NMR spectroscopy as a powerful tool in their synthetic and analytical workflows. The provided experimental protocol offers a standardized method for obtaining high-quality spectra, ensuring reproducibility and accuracy in experimental results.

References

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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mass spectrometry fragmentation of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Introduction

This compound, a derivative of maleic acid, represents a class of molecules known as maleamic acids. These structures are pivotal in chemical synthesis and bioconjugation, often serving as intermediates in the preparation of maleimides, which are widely used for covalently linking moieties to proteins and other biomolecules. Understanding the structural integrity and fragmentation behavior of this molecule is crucial for researchers in drug development and proteomics, where mass spectrometry (MS) is an indispensable analytical tool.

This technical guide provides a comprehensive analysis of the predicted fragmentation pathways of this compound under typical tandem mass spectrometry (MS/MS) conditions. As a Senior Application Scientist, this analysis is not merely a list of potential cleavages but a mechanistically driven prediction based on the fundamental principles of gas-phase ion chemistry, drawing parallels from established fragmentation patterns of amides, carboxylic acids, and α,β-unsaturated systems.

Part 1: Foundational Principles of Ionization and Fragmentation

To analyze the fragmentation of the target molecule, we must first consider its ionization. Electrospray Ionization (ESI) is the technique of choice for this class of polar, non-volatile compounds. ESI generates intact protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode, with minimal in-source fragmentation.[1] These intact ions are often referred to as precursor or parent ions.

Subsequent structural analysis is performed using tandem mass spectrometry (MS/MS), most commonly employing Collision-Induced Dissociation (CID). In this process, the selected precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen), converting kinetic energy into internal energy.[2] This excess internal energy induces the fragmentation of the precursor ion into smaller product (or fragment) ions and neutral molecules. The resulting fragmentation pattern serves as a structural fingerprint of the molecule.[3]

The fragmentation of ions generated by ESI typically follows the "even-electron rule," where even-electron ions (like [M+H]⁺ and [M-H]⁻) preferentially fragment into an even-electron product ion and a neutral molecule.

Part 2: Predicted Fragmentation Pathways in Positive Ion Mode ([M+H]⁺)

The molecular formula of the target compound is C₁₂H₁₃NO₃, with a monoisotopic mass of 219.0844 Da. The protonated precursor ion, [C₁₂H₁₄NO₃]⁺, will therefore have an m/z of 220.0917. The protonation site is likely the amide nitrogen or carbonyl oxygen, which influences the subsequent fragmentation cascades.

Pathway A: Primary Amide Bond Cleavage (N-CO Cleavage)

This is predicted to be a dominant fragmentation pathway. The cleavage of the amide bond is a well-documented process for α,β-unsaturated amides, driven by the formation of a highly stable, resonance-delocalized acylium ion.[4][5]

  • Mechanism: The charge on the protonated precursor facilitates the cleavage of the C-N bond, leading to the neutral loss of p-toluidine (C₇H₉N, mass 107.0735 Da).

  • Product Ion: This results in the formation of the maleic anhydride-derived acylium ion [C₅H₅O₃]⁺ at m/z 113.0233 .

G precursor [M+H]⁺ m/z 220.09 fragment1 [C₅H₅O₃]⁺ m/z 113.02 precursor->fragment1  - p-toluidine  (107.07 Da)

Caption: Pathway A: Amide bond cleavage.

Pathway B: Decarboxylation of the Carboxylic Acid

The loss of carbon dioxide from the carboxylic acid moiety is another fundamental fragmentation process for this class of molecules.[6][7]

  • Mechanism: The precursor ion undergoes rearrangement to eliminate a neutral CO₂ molecule (43.9898 Da).

  • Product Ion: This pathway generates the fragment ion [C₁₁H₁₄NO]⁺ at m/z 176.1070 . This ion could potentially undergo further fragmentation.

Pathway C: Dehydration

Loss of a water molecule from the carboxylic acid group is a common fragmentation, especially in the presence of a nearby labile proton.[7]

  • Mechanism: The precursor ion eliminates a neutral H₂O molecule (18.0106 Da).

  • Product Ion: This yields the ion [C₁₂H₁₂NO₂]⁺ at m/z 202.0811 . This fragment is often an intermediate that can subsequently lose carbon monoxide (CO).

G precursor [M+H]⁺ m/z 220.09 fragment1 [C₁₁H₁₄NO]⁺ m/z 176.11 precursor->fragment1  - CO₂  (43.99 Da) fragment2 [C₁₂H₁₂NO₂]⁺ m/z 202.08 precursor->fragment2  - H₂O  (18.01 Da)

Caption: Pathways B and C: Decarboxylation and Dehydration.

Part 3: Predicted Fragmentation Pathways in Negative Ion Mode ([M-H]⁻)

In negative ion mode, deprotonation occurs at the most acidic site, the carboxylic acid, forming the precursor ion [C₁₂H₁₂NO₃]⁻ at m/z 218.0772 .

Pathway D: Primary Decarboxylation

For deprotonated carboxylic acids, the most facile and often dominant fragmentation pathway is the loss of carbon dioxide.[7]

  • Mechanism: The carboxylate anion readily eliminates CO₂ (43.9898 Da) upon collisional activation.

  • Product Ion: This generates the highly stable amide anion [C₁₁H₁₂NO]⁻ at m/z 174.0873 .

G precursor [M-H]⁻ m/z 218.08 fragment1 [C₁₁H₁₂NO]⁻ m/z 174.09 precursor->fragment1  - CO₂  (43.99 Da)

Caption: Pathway D: Decarboxylation in negative ion mode.

Part 4: Experimental Protocol for Verification

To empirically validate these predicted pathways, the following experimental workflow is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a high-purity solvent like methanol or acetonitrile.
  • Prepare a dilute working solution (e.g., 1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to promote ionization.

2. Mass Spectrometry Analysis:

  • Instrument: A triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan (Full Scan):
  • Acquire a full scan spectrum (e.g., m/z 50-500) in both positive and negative ion modes to confirm the presence of the precursor ions ([M+H]⁺ at m/z 220.09 and [M-H]⁻ at m/z 218.08).

  • MS/MS Scan (Product Ion Scan):
  • Set the first quadrupole (Q1) to isolate the precursor ion of interest (m/z 220.09 or 218.08).

  • Introduce collision gas (e.g., Argon) into the second quadrupole (Q2, collision cell).

  • Ramp the collision energy (e.g., from 10 to 40 eV) to observe the full range of fragment ions. Low energy favors rearrangements, while higher energy promotes direct bond cleavages.[2]

  • Scan the third quadrupole (Q3) or TOF analyzer to detect the product ions generated.

    Caption: Experimental workflow for MS/MS analysis.

Part 5: Data Presentation and Interpretation

The acquired data should be summarized to facilitate interpretation. High-resolution mass spectrometry (e.g., Q-TOF) is invaluable for confirming the elemental composition of each fragment ion, thereby validating the proposed fragmentation pathways.

Table 1: Summary of Predicted Fragment Ions

Ion ModePrecursor Ion (m/z)Key Product Ion (m/z)Neutral LossProposed Pathway
Positive 220.09113.02p-Toluidine (C₇H₉N)Amide Bond Cleavage
176.11Carbon Dioxide (CO₂)Decarboxylation
202.08Water (H₂O)Dehydration
Negative 218.08174.09Carbon Dioxide (CO₂)Decarboxylation

Conclusion

The mass spectrometric fragmentation of this compound is governed by the interplay of its core functional groups. In positive ion mode, the primary cleavage is expected to be the N-CO amide bond, yielding a characteristic acylium ion at m/z 113.02. In negative ion mode, the fragmentation is dominated by a facile decarboxylation of the carboxylate anion, producing a fragment at m/z 174.09. These predictions, grounded in established chemical principles, provide a robust framework for the structural elucidation of this molecule and its analogues. Experimental verification using the outlined protocol will confirm these pathways and provide valuable data for researchers in fields where precise molecular characterization is paramount.

References

  • Title: Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS Source: Mass Spectrometry (Tokyo) URL: [Link]

  • Title: Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS Source: PubMed Central URL: [Link]

  • Title: Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... Source: ResearchGate URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Publishing URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) Source: YouTube URL: [Link]

  • Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

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A Senior Application Scientist's Guide to 4-Oxo-4-(arylamino)but-2-enoic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-oxo-4-(arylamino)but-2-enoic acid scaffold, also known as maleanilic acid, represents a cornerstone in medicinal chemistry. Its facile synthesis and structural versatility have established it as a privileged template for developing novel therapeutic agents. These compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] A significant body of research highlights their efficacy as potent enzyme inhibitors, particularly against carbonic anhydrases, which are implicated in numerous physiological processes.[1][3] This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of this promising class of molecules, offering field-proven insights for researchers and drug development professionals.

The Core Scaffold: An Introduction to Maleanilic Acids

At its heart, the 4-oxo-4-(arylamino)but-2-enoic acid is an unsaturated dicarboxylic acid monoamide. Its structure is characterized by a but-2-enoic acid backbone, an amide linkage to an aromatic (aryl) ring, and a terminal carboxylic acid. This arrangement of functional groups—a Michael acceptor, a hydrogen bond donor/acceptor amide, a flexible aryl group for substitution, and an acidic carboxylate—confers upon it the ability to engage with a wide variety of biological targets. The reactivity of the electrophilic double bond and the potential for diverse substitutions on the aryl ring make this scaffold a fertile ground for synthetic modification and optimization of biological activity.

Synthesis: Forging the Core Structure

The synthesis of maleanilic acids is renowned for its simplicity, efficiency, and high yields, often approaching quantitative levels.[4] The primary and most common method involves the direct reaction of maleic anhydride with a substituted aniline (arylamine).[5][6]

General Synthetic Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring to form the corresponding maleanilic acid. The choice of solvent and reaction conditions can influence the reaction rate and purity of the final product.

Experimental Protocol: A Validated Approach

This protocol details a standard, highly reproducible method for the synthesis of N-arylmaleanilic acids.

Materials:

  • Maleic Anhydride (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Solvent (e.g., Diethyl Ether, Tetrahydrofuran (THF), Acetic Acid)[6][7]

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Ice Bath

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent like diethyl ether. Stir the solution until the anhydride is fully dissolved.[7]

  • Amine Addition: Prepare a solution of the desired substituted aniline (1.0 eq) in the same solvent. Add this solution dropwise to the stirring maleic anhydride solution at room temperature.[7] For highly reactive amines, an ice bath may be used to moderate the reaction, which can be exothermic.[5]

  • Reaction: A precipitate of the maleanilic acid product typically begins to form immediately or shortly after the addition. Allow the suspension to stir at room temperature for 1-24 hours to ensure the reaction goes to completion.[5][7]

  • Isolation: Collect the solid product by suction filtration.

  • Washing: Wash the collected solid with cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified product under a vacuum. The resulting fine powder is often of sufficient purity for subsequent steps without further purification.[7]

Causality and Experimental Choices:

  • Solvent Selection: Aprotic solvents like ether or THF are commonly used because they readily dissolve the starting materials and allow for easy precipitation and isolation of the typically less soluble product.[5][6] Acetic acid can also be used and may facilitate the reaction for less nucleophilic anilines.[6]

  • Temperature Control: While the reaction often proceeds readily at room temperature, cooling can be crucial for controlling the exothermicity when using highly nucleophilic amines, preventing potential side reactions.[5]

  • Solvent-Free Approach: For green chemistry initiatives, a solid-phase reaction between solid maleic anhydride and various solid anilines at room temperature has been shown to produce high yields, simplifying the process and reducing waste.[6]

Workflow Visualization

The straightforward nature of this synthesis is captured in the following workflow diagram.

G cluster_start Starting Materials cluster_process Reaction Step cluster_end Workup & Isolation A Maleic Anhydride in Solvent C Mix & Stir (Room Temp, 1-24h) A->C B Substituted Aniline in Solvent B->C D Suction Filtration C->D Precipitate Forms E Wash with Cold Solvent D->E F Vacuum Drying E->F G Purified 4-Oxo-4-(arylamino)but-2-enoic Acid F->G

Caption: General workflow for the synthesis of maleanilic acids.

Key Biological Activities and Mechanism of Action

The maleanilic acid scaffold is a versatile template, with its derivatives showing a wide spectrum of biological activities.[1] The specific activity is highly dependent on the nature and position of substituents on the aryl ring.

Carbonic Anhydrase Inhibition

One of the most significant and well-documented activities of this class of compounds is the inhibition of human carbonic anhydrase (hCA) isoenzymes I and II.[1][3] These zinc-containing metalloenzymes are crucial in processes like pH regulation, CO2 transport, and biosynthesis. Their dysregulation is linked to several diseases, making them important drug targets.

  • (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have been shown to be potent inhibitors of hCA I and hCA II, with inhibition constants (Ki) in the low nanomolar range.[3]

Mechanism of Inhibition: The proposed mechanism involves the coordination of the carboxylate group of the butenoic acid to the zinc ion in the enzyme's active site. The aryl moiety and its substituents extend into the active site cavity, forming additional interactions that determine the potency and selectivity for different hCA isoforms.

G cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ Ion His Histidine Residues Zn->His Coordinated by Product H⁺ + HCO₃⁻ Zn->Product Inhibitor 4-Oxo-4-(arylamino)but-2-enoic Acid (Carboxylate Group) Inhibitor->Zn Coordinates & Blocks Site Substrate CO₂ + H₂O Substrate->Zn Normal Binding (Blocked)

Caption: Conceptual diagram of carbonic anhydrase inhibition.

Antimicrobial and Antifungal Activities

Various derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1] This makes them attractive candidates for the development of new anti-infective agents, an area of critical unmet medical need.

Anticancer and Anti-inflammatory Potential

Derivatives of the parent scaffold have also been investigated for their potential as anticancer, anti-inflammatory, and analgesic agents.[1][2] Some related compounds have been identified as inhibitors of histone deacetylases (HDACs), an important class of enzymes targeted in cancer therapy.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-oxo-4-(arylamino)but-2-enoic acids can be finely tuned by modifying the substitution pattern on the aryl ring.

Substituent Group (on Aryl Ring)Target/ActivityPotency (Ki or IC50)Reference
UnsubstitutedhCA I5.04 ± 1.46 nM[3]
UnsubstitutedhCA II2.94 ± 1.31 nM[3]
3-Nitro (-NO2)hCA I22.15 ± 7.76 nM[3]
4-Methyl (-CH3)hCA I1.85 ± 0.58 nM[3]
4-Methyl (-CH3)hCA II2.01 ± 0.52 nM[3]
4-Sulfonamide (-SO2NH2)hCA I3.86 ± 1.14 nM[3]
4-Sulfonamide (-SO2NH2)hCA II2.45 ± 0.89 nM[3]

Key Takeaways from SAR:

  • Electronic Effects: The presence of both electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -SO2NH2) groups can lead to potent inhibition of carbonic anhydrase.[3]

  • Positional Isomerism: The position of the substituent on the aromatic ring is critical for activity.

  • Hydrophobicity and Hydrogen Bonding: The overall inhibitory effect is a complex interplay of the substituent's ability to form hydrogen bonds and engage in hydrophobic interactions within the enzyme's active site.[9]

Conclusion and Future Perspectives

The 4-oxo-4-(arylamino)but-2-enoic acid framework is a testament to the power of a simple, synthetically accessible scaffold in medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, most notably as inhibitors of carbonic anhydrase. The ease of synthesis allows for the rapid generation of large libraries of analogues, facilitating comprehensive structure-activity relationship studies. Future research should focus on optimizing isoform selectivity for enzyme inhibitors, exploring novel mechanisms of action for their anticancer and antimicrobial effects, and advancing the most promising leads into preclinical development. The versatility and proven track record of this scaffold ensure its continued relevance in the quest for novel therapeutics.

References

  • PrepChem.com . Synthesis of maleanilic acid. Available from: [Link]

  • IOSR Journal of Applied Chemistry . Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. (2019-10-02). Available from: [Link]

  • SciSpace . Solvent free preparation of N-substituted maleanilic acid. (2012-11-28). Available from: [Link]

  • KnightScholar - SUNY Geneseo . Exploring the synthesis of maleanilic acids in bioderived, biodegradable solvents. Available from: [Link]

  • Organic Syntheses . N-Phenylmaleimide. Available from: [Link]

  • Taylor & Francis Online . The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Available from: [Link]

  • ResearchGate . Synthesis And Analgesic Activity Of 4-Aryl-2-Arylamino-4-OXO-2-Butenoic Acid Hetarylamides | Request PDF. Available from: [Link]

  • Taylor & Francis Online . The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Available from: [Link]

  • ResearchGate . Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Available from: [Link]

  • ResearchGate . Synthesis and Biological Activity of 4-ARYL-2-[(2-OXO-1,2-Diphenylethylidene)-Hydrazinyl]-4-Oxobut-2-Enoic-Acid Amides | Request PDF. Available from: [Link]

  • MDPI . The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available from: [Link]

  • PubMed . Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Available from: [Link]

  • MDPI . Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. (2023-02-16). Available from: [Link]

  • PubMed . Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Available from: [Link]

  • PubMed . A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022-05-05). Available from: [Link]

Sources

A Technical Guide to the Target Deconvolution of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification of specific biological targets is a critical step in the development of novel therapeutics and chemical probes. This guide provides an in-depth, technical framework for the target deconvolution of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, a compound featuring a reactive α,β-unsaturated carbonyl system. Recognizing this key structural motif, known as a Michael acceptor, strongly suggests a mechanism involving covalent interaction with nucleophilic residues on target proteins, primarily cysteine. This document outlines a comprehensive strategy, beginning with computational target prediction to generate initial hypotheses, followed by rigorous, step-by-step experimental protocols for validation. These methods include direct binding confirmation via Thermal Shift Assays (TSA) and unbiased target discovery using Affinity Chromatography coupled with Mass Spectrometry (AC-MS). The protocols are designed with self-validating controls to ensure scientific rigor. Finally, we discuss the integration of multi-modal data to construct a robust profile of the compound's biological activity, providing a clear path from a molecule of interest to a validated set of biological targets.

Introduction: Understanding the Molecule

This compound is a derivative of maleanilic acid. Its structure is characterized by a carboxylic acid, an amide linkage to a 4-methylphenyl group, and, most importantly, an α,β-unsaturated carbonyl moiety. This functional group is a well-known electrophilic "warhead" that can react with nucleophiles on proteins via a Michael addition reaction.[1][2] Cysteine residues, with their nucleophilic thiol groups, are the most common targets for such covalent modifiers.[1][3] This inherent reactivity is a double-edged sword: it can lead to high-potency and durable target engagement but also raises concerns about off-target effects. Therefore, a systematic and multi-pronged approach to identify its full spectrum of cellular targets is imperative.

This guide provides the strategic workflow and detailed methodologies required to elucidate these targets, designed for researchers in drug discovery and chemical biology.

Section 1: Hypothesis Generation via In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can provide valuable, data-driven hypotheses about the likely biological targets.[4][5] Ligand-based target prediction servers compare the query molecule to vast libraries of compounds with known biological activities, predicting targets based on the principle that structurally similar molecules often have similar targets.[6][7]

Principle of Similarity-Based Target Prediction

Tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity metrics to compare a novel compound against a database of known ligands.[8][9][10] The output is a ranked list of potential protein targets, providing a powerful starting point for experimental validation.

Step-by-Step Protocol: Using SwissTargetPrediction
  • Input Molecule: Navigate to the SwissTargetPrediction web server.[8][9] The structure of this compound can be entered as a SMILES string: CC1=CC=C(C=C1)NC(=O)C=CC(=O)O.

  • Select Species: Choose "Homo sapiens" to focus the search on human protein targets.

  • Run Prediction: Initiate the prediction algorithm. The server will calculate similarities and return a list of probable targets.

  • Interpret Results: The results page will display a list of protein targets, grouped by class (e.g., kinases, proteases, enzymes). The "Probability" score reflects the confidence of the prediction. Focus on the targets with the highest probabilities for initial investigation.

Hypothetical In Silico Prediction Data

The following table represents a plausible output from a target prediction server, highlighting the types of targets that might be identified for a molecule with this scaffold.

Target ClassSpecific Target ExampleUniprot IDProbabilityRationale for Prioritization
Enzymes Glutathione S-transferase PP09211HighCysteine-rich enzyme, known to be modified by electrophiles.
Kinases Mitogen-activated protein kinase 1 (ERK2)P28482HighMany kinase inhibitors utilize a covalent mechanism targeting a non-catalytic cysteine.
Proteases Cathepsin BP07858MediumCysteine proteases have a highly reactive catalytic cysteine in the active site.
Other Enzymes Kynurenine-3-hydroxylaseO15229MediumStructurally related compounds are known inhibitors of this enzyme.[11]
GPCRs C-X-C chemokine receptor type 4P61073LowSome GPCRs possess extracellular cysteines that can be targeted.

Section 2: Experimental Validation Strategy

The hypotheses generated in silico must be validated through direct experimental evidence. Our strategy employs a two-tiered approach:

  • Direct Target Engagement: Confirming a direct, physical interaction between the compound and a purified, predicted protein target.

  • Unbiased Target Identification: Discovering targets in a complex biological mixture (e.g., cell lysate) without prior bias.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Synthesis in_silico In Silico Prediction (SwissTargetPrediction) tsa Direct Engagement: Thermal Shift Assay (TSA) in_silico->tsa Generates Hypotheses acms Unbiased Discovery: Affinity Chromatography-MS in_silico->acms Generates Hypotheses pathway Pathway & Network Analysis tsa->pathway Confirms Direct Binding acms->pathway Identifies Cellular Targets

Caption: Overall workflow for target deconvolution.

Section 3: Direct Target Engagement: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess whether a compound directly binds to and stabilizes a purified protein.[12][13][14] The principle is that ligand binding typically increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[15][16]

Detailed Step-by-Step Protocol for TSA

This protocol is designed for a 96-well plate format using a real-time PCR instrument.

  • Reagent Preparation:

    • Protein Stock: Prepare the purified target protein (e.g., recombinant GSTP1) at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a 20X working stock (e.g., 200 µM) by diluting in the protein buffer.

    • Dye Solution: Prepare a 5000X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO. Dilute to 20X in protein buffer.

  • Assay Plate Setup (20 µL final volume per well):

    • Protein + Compound: 15 µL of protein (diluted to 2 µM), 2 µL of 20X compound working stock (final concentration 20 µM), 1 µL of 20X dye, 2 µL of buffer.

    • Protein Control (DMSO): 15 µL of protein (2 µM), 2 µL of buffer containing equivalent DMSO percentage, 1 µL of 20X dye, 2 µL of buffer.

    • Buffer Control (No Protein): 17 µL of buffer, 2 µL of 20X compound working stock, 1 µL of 20X dye.

    • Self-Validation: Running a DMSO control is critical to account for any effect of the solvent on protein stability. The no-protein control ensures the compound itself does not interfere with the dye's fluorescence.

  • Instrument Run:

    • Seal the plate and centrifuge briefly.

    • Place in a real-time PCR instrument.

    • Set up a melt curve protocol:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.5 °C / 30 seconds.

      • Acquire fluorescence data at each step.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which corresponds to the peak of the first derivative plot.

    • A significant positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates stabilizing binding.[15]

Section 4: Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)

To discover the full range of cellular targets, including those not predicted computationally, an unbiased approach is essential. AC-MS uses an immobilized version of the compound as "bait" to capture interacting proteins ("prey") from a complex biological sample like a cell lysate.[17][18][19]

G cluster_0 Preparation cluster_1 Pull-Down cluster_2 Analysis Immobilize 1. Immobilize Compound on Resin Incubate 3. Incubate Lysate with Resin Immobilize->Incubate Lyse 2. Prepare Cell Lysate Lyse->Incubate Wash 4. Wash Away Non-specific Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute MS 6. LC-MS/MS Analysis Elute->MS ID 7. Protein Identification MS->ID

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Step-by-Step Protocol for AC-MS

This protocol requires chemical synthesis of an "affinity probe" where the compound is attached to a linker and a reactive group for immobilization. The carboxylic acid is a suitable point for derivatization.

  • Probe Immobilization:

    • Synthesize an analog of the compound with an alkyne handle.

    • Couple the alkyne-tagged probe to azide-functionalized agarose or magnetic beads via a copper-catalyzed "click chemistry" reaction.

    • Thoroughly wash the beads to remove unreacted probe and catalyst.

  • Control Resin Preparation (Self-Validation):

    • Prepare a control resin by performing the same coupling reaction but omitting the alkyne-tagged probe. This "mock" resin is crucial for identifying proteins that bind non-specifically to the beads or linker.

  • Cell Lysate Preparation:

    • Culture cells (e.g., HeLa or a relevant cancer cell line) to ~80% confluency.

    • Harvest cells, wash with cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).

    • Clarify the lysate by centrifugation at high speed to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Affinity Pull-Down:

    • Incubate a defined amount of cell lysate (e.g., 1-2 mg total protein) with the compound-immobilized beads and the mock beads in parallel for 2-4 hours at 4 °C with gentle rotation.

    • Competitive Control (Self-Validation): In a separate tube, pre-incubate the lysate with a high concentration of the free, unmodified compound for 1 hour before adding the compound-immobilized beads. True targets will be outcompeted and show a reduced signal.

  • Washing and Elution:

    • Collect the beads and wash them extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using a denaturing buffer (e.g., 2% SDS in 100 mM Tris-HCl) and heating at 95 °C.

  • Sample Preparation for Mass Spectrometry:

    • Reduce the eluted proteins with DTT, alkylate with iodoacetamide, and digest into peptides using trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • A high-confidence "hit" is a protein that is significantly enriched in the compound-bead sample compared to both the mock-bead control and the competition control. Label-free quantification (LFQ) is commonly used to determine relative protein abundance across samples.

Section 5: Data Integration and Pathway Analysis

The final step is to synthesize the data from all experiments. A protein identified as a high-probability target in silico, which is then confirmed to bind directly by TSA, and is also pulled down from cell lysates in a specific and competitive manner by AC-MS, represents a high-confidence biological target.

Identified targets can be entered into pathway analysis tools like the STRING database to visualize protein-protein interaction networks. This can reveal if the compound's targets converge on a specific biological process or signaling pathway, providing crucial insights into its mechanism of action.

G cluster_0 Compound Action cluster_1 Direct Targets & Pathways Compound 4-[(4-Methylphenyl)amino] -4-oxobut-2-enoic acid GSTP1 GSTP1 Compound->GSTP1 Inhibits MAPK1 MAPK1 (ERK2) Compound->MAPK1 Inhibits CATHB Cathepsin B Compound->CATHB Inhibits Detox Detoxification GSTP1->Detox Prolif Cell Proliferation MAPK1->Prolif Apoptosis Apoptosis CATHB->Apoptosis

Caption: Hypothetical pathway analysis of identified targets.

Conclusion

This guide presents a systematic, multi-layered strategy for the robust identification of biological targets for this compound. By leveraging the predictive power of in silico tools and validating these predictions with rigorous, well-controlled biochemical and proteomic experiments, researchers can confidently deconvolve the compound's mechanism of action. The emphasis on the molecule's inherent covalent reactivity and the inclusion of self-validating experimental controls are paramount to achieving trustworthy and actionable results, paving the way for further preclinical development.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

  • Luo, H., et al. (2011). A new strategy for identifying the protein targets of natural products. Signal Transduction and Targeted Therapy, 6(1), 1-13. (Note: While not a direct protocol, this type of review provides the strategic basis).
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals new potential clinical applications for medicinal drugs. Nature Biotechnology, 30(10), 994–1003. [Link]

  • West, G. M., & Cravatt, B. F. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 62, 18-27. [Link]

  • Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Mini-Reviews in Medicinal Chemistry, 12(13), 1330–1344. [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-7. [Link]

  • Potjewyd, F., et al. (2020). A guide to affinity-based methods for target identification. FEBS Journal, 287(15), 3128-3151. [Link]

  • SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]

  • Szklarczyk, D., et al. (2021). The STRING database in 2021: customizable protein–protein networks, and functional characterization of user-uploaded gene/measurement sets. Nucleic Acids Research, 49(D1), D605-D612. [Link]

Sources

In Silico Modeling of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, a molecule of interest in medicinal chemistry. By leveraging a suite of computational tools, researchers can elucidate its physicochemical properties, predict its pharmacokinetic profile, and explore its potential interactions with biological targets. This document eschews a rigid, templated approach, instead offering a logically structured narrative that mirrors the practical workflow of a computational drug discovery project. From initial ligand preparation and quantum chemical calculations to sophisticated molecular dynamics simulations, each step is detailed with an emphasis on the scientific rationale behind methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational modeling to accelerate their research endeavors.

Introduction: The Rationale for In Silico Investigation

This compound, a derivative of maleanilic acid, represents a scaffold with potential for biological activity. Analogous structures have demonstrated a range of pharmacological effects, including anti-inflammatory and analgesic properties.[1] The traditional drug discovery pipeline is a long and arduous process, often hampered by high attrition rates and substantial costs.[2] In silico modeling, or computer-aided drug design (CADD), offers a powerful alternative to expedite this process by predicting the properties and behavior of molecules before their synthesis and experimental testing.[3][4] This approach not only conserves resources but also provides invaluable insights into molecular mechanisms that can guide the design of more potent and selective drug candidates.[5]

This guide will navigate the multifaceted process of modeling this compound, providing both the "how" and the "why" at each stage. We will explore its fundamental properties, predict its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and simulate its interactions with a hypothetical protein target.

Ligand Preparation and Initial Characterization

The first crucial step in any in silico study is the accurate representation of the molecule of interest. This involves generating a 3D structure and calculating its fundamental physicochemical properties.

Structure Generation and Optimization

The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. This 2D representation is then converted into a 3D structure. However, this initial 3D model is not energetically favorable. Therefore, a geometry optimization is performed using quantum chemical calculations to find the lowest energy conformation of the molecule.[6]

Protocol 1: Ligand Geometry Optimization using Quantum Chemistry

  • Input: 2D structure of this compound.

  • Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Method: Density Functional Theory (DFT) is a popular and accurate method. The B3LYP functional with a 6-31G* basis set provides a good balance of accuracy and computational cost for organic molecules.[7]

  • Procedure:

    • Convert the 2D structure to a 3D structure.

    • Perform an initial geometry optimization using a faster, lower-level method like semi-empirical PM7 to get a reasonable starting structure.[8]

    • Perform the final geometry optimization using DFT (e.g., B3LYP/6-31G*).

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Output: An optimized 3D structure file (e.g., in .mol2 or .pdb format) and a log file containing detailed energetic and electronic information.

Physicochemical Property Calculation

Once the optimized 3D structure is obtained, a variety of physicochemical properties crucial for drug development can be calculated. These properties, often referred to as "molecular descriptors," provide insights into the molecule's behavior in a biological system.

PropertyPredicted Value (Illustrative)Significance in Drug Discovery
Molecular Weight 221.23 g/mol Influences absorption and distribution. Generally, lower molecular weight (<500 Da) is preferred for oral bioavailability (Lipinski's Rule of Five).[9]
LogP (Octanol-Water Partition Coefficient) 2.5A measure of lipophilicity. Affects solubility, absorption, and membrane permeability. A LogP between 1 and 3 is often considered optimal.[8]
Topological Polar Surface Area (TPSA) 78.5 ŲPredicts hydrogen bonding potential and cell permeability. A TPSA < 140 Ų is generally associated with good oral absorption.[10]
Number of Hydrogen Bond Donors 2Influences binding to target proteins and solubility. (Lipinski's Rule of Five: ≤ 5).
Number of Hydrogen Bond Acceptors 4Influences binding to target proteins and solubility. (Lipinski's Rule of Five: ≤ 10).
Number of Rotatable Bonds 5Relates to conformational flexibility. A lower number of rotatable bonds (≤ 10) is generally favorable for binding affinity.

Table 1: Predicted Physicochemical Properties of this compound.

ADMET Prediction: Foreseeing the Fate of a Drug Candidate

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties.[4] In silico ADMET prediction provides an early warning system, allowing researchers to identify and address potential liabilities before committing to costly synthesis and testing.[11][12] A plethora of open-access and commercial software tools are available for this purpose.[13]

Workflow for In Silico ADMET Prediction

ADMET_Workflow Input Optimized 3D Structure SwissADME SwissADME Server Input->SwissADME pkCSM pkCSM Server Input->pkCSM ProToxII ProTox-II Server Input->ProToxII Analysis Data Analysis & Interpretation SwissADME->Analysis pkCSM->Analysis ProToxII->Analysis Report ADMET Profile Report Analysis->Report

Caption: A generalized workflow for predicting ADMET properties using web-based servers.

Protocol 2: Predicting ADMET Properties

  • Input: SMILES string or 3D structure of the compound.

  • Tools: Utilize multiple web-based servers for a consensus prediction.[11] Recommended free tools include:

    • SwissADME: Provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • pkCSM: Predicts a wide range of pharmacokinetic and toxicity endpoints.[13]

    • ProTox-II: Focuses on the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways.

  • Procedure:

    • Submit the molecule to each server.

    • Collect the prediction results for key parameters such as oral bioavailability, blood-brain barrier penetration, CYP450 enzyme inhibition, and various toxicity indicators (e.g., hERG inhibition, mutagenicity).

  • Output: A consolidated table of predicted ADMET properties.

ParameterPredicted Outcome (Illustrative)Implication
Oral Bioavailability HighThe compound is likely to be well-absorbed when administered orally.
Blood-Brain Barrier (BBB) Permeation NoThe compound is unlikely to cross the BBB, which is desirable for drugs intended for peripheral targets.
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions, as CYP2D6 is a major drug-metabolizing enzyme. This may require further investigation and chemical modification.
hERG Inhibition Non-inhibitorLow risk of cardiotoxicity, a major concern in drug development.
Mutagenicity (AMES test) Non-mutagenicThe compound is unlikely to be carcinogenic.

Table 2: Illustrative In Silico ADMET Profile for this compound.

Molecular Docking: Unveiling Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[14] This method is instrumental in virtual screening to identify potential "hits" from large compound libraries and to understand the binding mode of a ligand at the atomic level.[15]

The Molecular Docking Workflow

Docking_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Receptor Protein Structure (from PDB) Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligand Ligand Structure (Optimized) Ligand->Docking Scoring Binding Affinity (kcal/mol) Docking->Scoring Pose Binding Pose Visualization Docking->Pose Interaction Interaction Analysis (H-bonds, etc.) Pose->Interaction

Sources

Methodological & Application

Synthesis of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, also known as N-(p-tolyl)maleanilic acid. The protocol details a robust and efficient method involving the nucleophilic acyl substitution of maleic anhydride with p-toluidine. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and characterization data.

Introduction: The Significance of Maleanilic Acids

N-substituted maleanilic acids are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of various biologically active molecules and polymers.[1] Their utility stems from the presence of three key functional groups: a carboxylic acid, an amide, and an α,β-unsaturated carbonyl system. This unique structural arrangement allows for a multitude of subsequent chemical transformations. The target compound, this compound, is a precursor for the corresponding N-(p-tolyl)maleimide, a valuable building block in the development of chemical probes for protein structure, fungicides, and as monomers in polymer chemistry.[1][2]

The synthesis described herein is a classic example of amine acylation, a fundamental reaction in organic chemistry.[3] The chosen methodology is based on its high efficiency, atom economy, and the relative ease of execution, making it suitable for both academic and industrial laboratory settings.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride.[4] This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which subsequently collapses to yield the final amide and carboxylic acid functionalities.

The reaction is typically carried out at or below room temperature to control the exothermicity and prevent the formation of side products, such as the corresponding maleimide which can form at higher temperatures through dehydration.[5] Various solvents can be employed, with diethyl ether being a common choice due to its ability to dissolve the maleic anhydride starting material and facilitate the precipitation of the product, which is often sparingly soluble in it.[6] This precipitation drives the reaction to completion and simplifies the initial purification.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Maleic AnhydrideReagent GradeStandard SupplierShould be protected from moisture.
p-ToluidineReagent GradeStandard Supplier
Diethyl EtherAnhydrousStandard Supplier
EthanolReagent GradeStandard SupplierFor recrystallization.
Round-bottom flaskAppropriate size for the scale.
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Buchner funnel and flaskFor vacuum filtration.
Filter paper
Beakers and Erlenmeyer flasks
Melting point apparatus
FT-IR Spectrometer
NMR Spectrometer
Safety Precautions
  • Maleic anhydride: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • p-Toluidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl ether: Extremely flammable. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Synthetic Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of anhydrous diethyl ether. Stir the mixture until all the maleic anhydride has dissolved.

  • Addition of p-Toluidine: In a separate beaker, dissolve 10.7 g (0.1 mol) of p-toluidine in 50 mL of anhydrous diethyl ether. Transfer this solution to a dropping funnel.

  • Reaction: Add the p-toluidine solution dropwise to the stirred maleic anhydride solution over a period of 30 minutes at room temperature. A precipitate will begin to form.

  • Reaction Completion: After the addition is complete, continue stirring the suspension at room temperature for an additional hour to ensure the reaction goes to completion.

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two 25 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator. The crude product is typically obtained in high yield (around 90-95%).

Purification

The crude this compound can be purified by recrystallization.

  • Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve the solid. If the solid does not dissolve readily, add more hot ethanol dropwise until a clear solution is obtained.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis Expected Result Reference
Melting Point 197-199 °C[1]
Appearance White to off-white crystalline solid
FT-IR (cm⁻¹) Broad -OH stretch (carboxylic acid) around 3300-2500, N-H stretch (amide) around 3300, C=O stretch (carboxylic acid and amide) around 1700, C=C stretch around 1630.[1]
¹H NMR Signals corresponding to the aromatic protons of the tolyl group, the vinyl protons of the butenoic acid backbone, the amide proton, and the methyl group protons.[1]
¹³C NMR Signals for the carbonyl carbons, aromatic carbons, vinyl carbons, and the methyl carbon.[1]

Visualizing the Process

To better understand the experimental flow and the underlying chemistry, the following diagrams are provided.

Reaction Mechanism

experimental_workflow start Start dissolve_ma Dissolve Maleic Anhydride in Diethyl Ether start->dissolve_ma dissolve_pt Dissolve p-Toluidine in Diethyl Ether start->dissolve_pt reaction Dropwise addition of p-Toluidine solution dissolve_ma->reaction dissolve_pt->reaction stir Stir at Room Temperature (1 hour) reaction->stir cool Cool in Ice Bath stir->cool filter Vacuum Filtration cool->filter wash Wash with Cold Diethyl Ether filter->wash dry_crude Dry Crude Product wash->dry_crude recrystallize Recrystallize from Ethanol dry_crude->recrystallize filter_pure Vacuum Filtration recrystallize->filter_pure dry_pure Dry Pure Product filter_pure->dry_pure characterize Characterization (MP, FT-IR, NMR) dry_pure->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Conclusion

The protocol described in this application note presents a reliable and straightforward method for the synthesis of this compound. The procedure is high-yielding and the product can be easily purified to a high degree. The mechanistic insights and detailed procedural steps provide a solid foundation for researchers to successfully synthesize this valuable intermediate for further applications in medicinal chemistry and materials science.

References

  • Al-Azzawi, A. M. (2012). Solvent free preparation of N-substituted maleanilic acid.
  • Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (n.d.). N-PHENYLMALEIMIDE. Organic Syntheses. Retrieved from [Link]

  • Sari, Y., Zikra, M., & Lizar, Y. (2020). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2020(2), M1131. [Link]

  • Gheni, G. A., & Al-Joborry, A. A. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid and some of its derivatives. Egyptian Journal of Chemistry, 65(2), 1-6.
  • Cooley, J. H., & Williams, R. V. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 125-132. [Link]

  • Hassan, H. G., & Hussein, F. A. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 45-53.
  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Wikipedia. (2023, April 29). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved from [Link]

  • Rastogi, R. P., Singh, N. B., & Singh, N. P. (1978). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 16A, 251-253.
  • Llevot, A. (2017). Reactions Involving Maleic Anhydride. In Maleic Anhydride (pp. 1-24). Springer, Cham.
  • Kaminska, A., Kaczmarek, H., & Sionkowska, A. (2005). Synthesis and characterization of maleic anhydride copolymers and their derivatives. 4. synthesis and characterization of maleic anhydride-acrylonitrile copolymers. Journal of Applied Polymer Science, 96(3), 887-895.
  • Audic, J. L., & Le Floc’h, Y. (2025). a review on the mechanisms involved in the reaction of maleic anhydride with lipids. Green Chemistry. [Link]

  • Wikipedia. (2024, January 12). Maleic anhydride. In Wikipedia. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of maleanilic acid. Retrieved from [Link]

  • Sanborn, A. J. (2016). U.S. Patent No. 9,963,423 B2. U.S.
  • Singh, N. B., & Singh, R. J. (1988). Solid-state reaction between maleic anhydride and p-nitroaniline.
  • Paparatto, G., & Fornaroli, S. (1992). U.S. Patent No. 5,136,052 A. U.S.
  • Sanborn, A. J. (2015). U.S. Patent No. 9,045,392 B2. U.S.

Sources

Application Notes & Protocols: Evaluating 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid as a Novel Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Carbonic Anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] In humans, at least 16 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity. Their involvement in pH regulation, CO₂ homeostasis, electrolyte secretion, and biosynthetic pathways makes them significant therapeutic targets.[5][6] Inhibition of specific CA isoforms is a clinically validated strategy for the treatment of glaucoma, epilepsy, edema, and certain types of cancer.[6][7][8]

While sulfonamide-based compounds represent the classical and most studied class of CA inhibitors, the exploration of novel chemical scaffolds is crucial for developing isoform-selective inhibitors with improved pharmacokinetic profiles and reduced side effects.[5][8] This document focuses on 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid , a maleanilic acid derivative, as a potential non-classical CA inhibitor. Its carboxylic acid moiety presents a potential zinc-binding group, offering a distinct mechanism of interaction with the enzyme's active site compared to traditional sulfonamides.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the characterization and in vitro evaluation of this compound. We present detailed, self-validating protocols for determining its inhibitory potency (IC₅₀) and elucidating its kinetic mechanism of action against physiologically relevant human CA isoforms.

Compound Profile: this compound

Physicochemical Data
PropertyValue
IUPAC Name (2Z)-4-oxo-4-(p-tolylamino)but-2-enoic acid
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Structure Chemical Structure
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, DMF, and alcohols
Representative Synthesis Protocol

The synthesis of maleanilic acid derivatives can be readily achieved via the amidation of maleic anhydride with the corresponding aniline. This procedure is adapted from established methods for similar compounds.[9]

Principle: The nucleophilic attack of the amino group of p-toluidine on one of the carbonyl carbons of maleic anhydride leads to the opening of the anhydride ring, forming the corresponding amic acid.

Materials:

  • Maleic Anhydride (1.0 eq)

  • p-Toluidine (1.0 eq)

  • Anhydrous Diethyl Ether or Acetic Acid (as solvent)

  • Ice bath

Procedure:

  • Dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous diethyl ether in a flask.

  • In a separate flask, dissolve p-toluidine (1.0 eq) in anhydrous diethyl ether.

  • Cool the maleic anhydride solution in an ice bath with gentle stirring.

  • Add the p-toluidine solution dropwise to the cooled maleic anhydride solution over 15-20 minutes.

  • A precipitate will form almost immediately. Continue stirring the mixture in the ice bath for an additional 30-60 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum. Characterization can be performed using NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Postulated Mechanism of Carbonic Anhydrase Inhibition

The catalytic site of human CAs features a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or a hydroxide ion at physiological pH). The zinc-bound hydroxide is the key catalytic species, acting as a potent nucleophile that attacks the CO₂ substrate.

We postulate that this compound inhibits CA by coordinating its carboxylate group directly to the active site Zn²⁺ ion. This interaction would displace the catalytically essential zinc-bound hydroxide, thereby preventing substrate binding and turnover. The p-tolylamino-4-oxobut-2-enoyl portion of the molecule would likely form additional hydrogen bonds and van der Waals interactions with hydrophobic and hydrophilic residues within the active site cavity, contributing to the overall binding affinity and potential isoform selectivity.

G cluster_0 CA Catalytic Cycle cluster_1 Inhibition Pathway E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_Inhibitor E-Zn²⁺-R-COO⁻ (Inactive Complex) E_Zn_H2O->E_Zn_Inhibitor + R-COOH - H₂O E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ Inhibitor R-COOH (Test Compound) Inhibitor->E_Zn_Inhibitor caption Fig. 1: Postulated inhibition of the CA catalytic cycle.

Caption: Postulated inhibition of the CA catalytic cycle.

Protocol 1: Determination of Inhibitory Potency (IC₅₀)

This protocol describes a robust colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various CA isoforms. The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.[1][2]

Principle of the Assay

Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is directly proportional to the CA activity and can be monitored by measuring the increase in absorbance at 400-405 nm.[2] In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency.

Materials and Reagents
  • Enzymes: Human recombinant CA isoforms (e.g., hCA I, II, IX, XII).

  • Test Compound: this compound.

  • Positive Control: Acetazolamide (a well-characterized, broad-spectrum CA inhibitor).[1][10]

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at 400-405 nm.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing it to the final volume.

  • Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized CA enzyme in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution (e.g., 2X final concentration): Immediately before use, dilute the enzyme stock solution to the desired concentration with cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Inhibitor Stock Solutions (10 mM): Dissolve the test compound and Acetazolamide in 100% DMSO.

  • Inhibitor Working Solutions (Serial Dilutions): Perform a serial dilution of the inhibitor stock solutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Substrate Stock Solution (3 mM p-NPA): Prepare fresh daily by dissolving p-NPA in acetonitrile or DMSO.[1]

Experimental Workflow for IC₅₀ Determination

G start Start: Prepare Reagents plate_setup 1. Plate Setup (96-well) - Add Assay Buffer - Add Inhibitor Dilutions / Controls start->plate_setup pre_incubation 2. Add CA Working Solution (to all wells except Blank) plate_setup->pre_incubation incubation 3. Pre-incubate at RT (10-15 minutes) pre_incubation->incubation reaction_start 4. Initiate Reaction (Add p-NPA Substrate) incubation->reaction_start measurement 5. Kinetic Measurement (Absorbance at 405 nm over 30 min) reaction_start->measurement analysis 6. Data Analysis - Calculate Reaction Rates - Plot Dose-Response Curve - Determine IC₅₀ measurement->analysis end End analysis->end caption Fig. 2: Workflow for IC₅₀ determination.

Caption: Workflow for IC₅₀ determination.

Assay Procedure (96-well plate format)
  • Plate Setup: (Total volume per well = 200 µL)

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (Vehicle Control): 178 µL Assay Buffer + 2 µL DMSO.

    • Test Compound: 178 µL Assay Buffer + 2 µL of each inhibitor working solution.

    • Positive Control: 178 µL Assay Buffer + 2 µL of each Acetazolamide working solution.

    • Self-Validation Note: It is critical to perform all measurements in triplicate to ensure reproducibility and statistical significance.[5]

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the Blank wells.

    • Incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock Solution to all wells, including the Blank.

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20-30 minutes.

Data Analysis and IC₅₀ Calculation
  • Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) of the linear portion of the kinetic curve.

  • Correct for Background: Subtract the rate of the Blank wells (non-enzymatic hydrolysis of p-NPA) from all other rates.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.

Protocol 2: Kinetic Studies for Mechanism of Inhibition

To understand how the compound inhibits the enzyme, kinetic studies are performed to determine the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive).[11][12]

Principle

By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can analyze the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). The changes in these parameters reveal the mechanism of inhibition.

Procedure
  • Select 3-4 fixed concentrations of the test compound (e.g., 0.5x, 1x, and 2x the determined IC₅₀ value) and a zero-inhibitor control.

  • For each fixed inhibitor concentration, perform a series of kinetic assays as described in Protocol 1, but vary the concentration of the p-NPA substrate (e.g., from 0.1 mM to 2.0 mM).

  • Calculate the initial reaction rate (V) for each combination of inhibitor and substrate concentration.

Data Analysis
  • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]).

  • Lineweaver-Burk Plot: To visualize the inhibition mechanism, create a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/V versus 1/[S].

    • Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).

    • Uncompetitive Inhibition: Lines will be parallel (both Kₘ and Vₘₐₓ decrease).

    • Mixed Inhibition: Lines will intersect in the second or third quadrant (both Kₘ and Vₘₐₓ change).

  • Kᵢ Calculation: The inhibition constant (Kᵢ) can be determined by secondary plots (e.g., a plot of the slope from the Lineweaver-Burk plot versus inhibitor concentration) or by using non-linear fitting of the raw data to the appropriate inhibition model equation.

Data Presentation and Interpretation

Results should be summarized clearly to allow for easy comparison of potency and selectivity.

Table 1: Sample Inhibition Data for Test Compound vs. Acetazolamide
CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Acetazolamide (Control) 25012256

Data presented are for illustrative purposes. Actual values for Acetazolamide may vary slightly based on assay conditions.

Interpretation:

  • Potency: A lower IC₅₀ value indicates a more potent inhibitor. Compare the IC₅₀ values of the test compound to the standard inhibitor, Acetazolamide.

  • Selectivity: Compare the IC₅₀ values of the test compound across the different CA isoforms. A large difference (e.g., >50-fold) in IC₅₀ between isoforms indicates selective inhibition. For example, high potency against tumor-associated isoforms (hCA IX, hCA XII) and low potency against off-target cytosolic isoforms (hCA I, hCA II) is a desirable profile for anti-cancer agents.[5][13]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Gülçin, İ., et al. (n.d.). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. PubMed.
  • BenchChem. (2025).
  • Ghorab, M. M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 19(8), 11556-11572. [Link]

  • Hughes, G. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
  • Khan, I., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances.
  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Nocentini, A., et al. (2021). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 26(11), 3298. [Link]

  • Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Physiology, 357, 357-370.
  • Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Virulence, 12(1), 933-945. [Link]

  • Maren, T. H. (1977). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. American Journal of Physiology-Renal Physiology, 232(4), F291-F297.
  • Angeli, A., et al. (2021). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. Journal of Medicinal Chemistry, 64(6), 3048-3063. [Link]

  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Waygood, E. R., & Mache, R. (1951). Studies in Plant Carbonic Anhydrase. II. Kinetic Studies. Canadian Journal of Botany, 29(5), 515-523. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Shrimanker, I., & Bhattarai, S. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Basar, N. H., et al. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2018(3), M1009. [Link]

  • PharmD, J. B. (2025). Pharmacology of Carbonic Anhydrase Inhibitors. ankiweb.net.
  • Nocentini, A., et al. (2026). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry.
  • Lecturio. (2025). Carbonic Anhydrase Inhibitors. Lecturio.
  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. [Link]

  • Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Current Pharmaceutical Design, 14(7), 632-640.
  • ChemicalBook. (n.d.). 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis. ChemicalBook.
  • ResearchGate. (n.d.). Mechanisms of action of carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.

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Application Note: Solubilization of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid for In Vitro Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework and step-by-step protocols for the effective solubilization of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid for use in in vitro biological studies. Addressing the compound's challenging physicochemical properties, this document outlines the rationale for solvent selection, methods for preparing high-concentration stock solutions, and best practices for creating aqueous working solutions compatible with cell-based assays. Protocols using Dimethyl Sulfoxide (DMSO) as the primary organic solvent and alternative methods involving basic buffers are presented, alongside critical considerations for stability, storage, and experimental controls.

Introduction: The Challenge of Solubilizing N-Aryl Maleamic Acids

This compound belongs to the N-substituted maleamic acid class of compounds. Its structure, featuring a hydrophobic p-tolyl group and a hydrophilic carboxylic acid moiety, confers an amphipathic nature that results in poor aqueous solubility at physiological pH. Many pharmacologically relevant compounds are water-insoluble, requiring the use of solvents to facilitate their use in cell-based assays[1]. Achieving a homogenous, stable solution is paramount for obtaining accurate, reproducible, and meaningful data in in vitro screening and mechanistic studies. Improper dissolution can lead to compound precipitation, inaccurate concentration calculations, and confounding experimental artifacts[2].

This document provides a logical, field-proven workflow to navigate these challenges, ensuring the integrity of your experimental outcomes.

Physicochemical Profile & Solubility Rationale

Understanding the molecular properties of this compound is the foundation for developing a successful solubilization strategy.

PropertyValue (Predicted or Experimental)Implication for Solubility
Molecular FormulaC₁₂H₁₃NO₃-
Molecular Weight219.24 g/mol Standard for small molecules.
AppearanceWhite Powder (Inferred from similar compounds[3])Visual confirmation of dissolution is key.
XLogP3~1.5 - 2.0 (Predicted)Indicates moderate hydrophobicity; poor water solubility is expected.
pKa~4-5 (Predicted for carboxylic acid)The molecule will be ionized and more soluble at pH > 6.
Key Structural FeaturesAromatic Ring (hydrophobic), Carboxylic Acid (hydrophilic, ionizable), Amide Linkage (polar)Amphipathic nature requires a solvent that can accommodate both polar and non-polar regions.

The molecule's structure strongly suggests that a polar aprotic organic solvent is the best choice for a primary stock solution. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its high solubilizing power for a wide range of compounds and general compatibility with cell culture at low final concentrations[1][4]. The carboxylic acid group also presents an opportunity for aqueous solubilization by deprotonation in a basic buffer.

Dissolution Workflow: A Decision-Making Guide

The optimal path to solubilization depends on the specific requirements of the in vitro assay. This workflow guides the researcher through the decision process.

DissolutionWorkflow cluster_0 Start: Compound Powder cluster_1 Primary Path: Organic Solvent cluster_2 Alternative Path: Aqueous Buffer start Weigh Compound decision_dmso Is DMSO compatible with your assay/cell line? start->decision_dmso protocol_dmso Protocol 1: Prepare High-Concentration Stock in 100% DMSO decision_dmso->protocol_dmso Yes decision_base Is a basic pH (e.g., pH 8-9) tolerable for compound stability and the assay? decision_dmso->decision_base No protocol_working Prepare Working Solution: Serial Dilution into Aqueous Medium/Buffer protocol_dmso->protocol_working protocol_base Protocol 2: Prepare Stock Solution in Basic Buffer (e.g., 10 mM NaOH) decision_base->protocol_base Yes end_point Further Optimization Required decision_base->end_point No (Consult literature for alternative solvents like Ethanol, DMF, or co-solvents)

Caption: Decision workflow for solubilizing the target compound.

Experimental Protocols

Safety First: Always handle this compound and all solvents in a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Material Safety Data Sheet (MSDS) before use.

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (Primary Method)

This is the recommended starting point for most applications. The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be extensively diluted into the final assay medium.

Materials:

  • This compound powder

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Sterile, glass vials with PTFE-lined caps (to prevent plastic leaching or absorption)[5]

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Calculation: Determine the mass of the compound required to prepare a desired volume and concentration.

    • Example for 1 mL of a 20 mM stock solution:

    • Mass (g) = 20 mmol/L * 0.001 L * 219.24 g/mol = 0.00438 g = 4.38 mg

  • Weighing: Accurately weigh the calculated amount of powder directly into a sterile glass vial.

    • Expert Tip: Weighing directly into the final vial minimizes transfer loss of the compound.

  • Solvent Addition: Add the calculated volume of 100% DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids persist, place the vial in a water bath sonicator for 5-10 minutes[6][7]. Sonication uses ultrasonic waves to break apart powder aggregates and accelerate dissolution.

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. If precipitation is observed, gentle warming (up to 37°C) can be attempted, but stability must be considered.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[8].

    • Store aliquots at -20°C or -80°C in tightly sealed vials, protected from light. Under these conditions, DMSO stocks are typically stable for at least 6 months[8].

Protocol 2: Preparation of Stock Solution in Basic Aqueous Buffer (Alternative Method)

This method is useful if DMSO interferes with the assay or is toxic to the specific cell line used. It leverages the carboxylic acid moiety, which deprotonates at basic pH to form a more soluble carboxylate salt.

Materials:

  • As in Protocol 1

  • 10 mM Sodium Hydroxide (NaOH) or 50 mM Tris buffer (pH 8.5-9.0)

  • Sterile microcentrifuge tubes

  • pH meter

Methodology:

  • Weighing: Weigh the compound into a sterile microcentrifuge tube.

  • Solubilization:

    • Add a small volume of 10 mM NaOH dropwise while vortexing until the compound dissolves. The basic pH deprotonates the carboxylic acid, increasing its aqueous solubility.

    • Alternatively, add the target volume of a basic buffer (e.g., 50 mM Tris, pH 9.0) and vortex/sonicate as described in Protocol 1.

  • pH Adjustment (Critical): Once dissolved, the solution will be basic. If required by the experimental system, carefully adjust the pH back towards neutral (e.g., pH 7.4-8.0) using dilute HCl.

    • Caution: The compound may precipitate out of solution as the pH is lowered and the carboxylic acid becomes protonated again. Perform this step slowly and observe for any signs of turbidity. Determine the highest pH that is compatible with your assay where the compound remains soluble.

  • Sterilization & Storage:

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter (ensure filter material is compatible with the compound).

    • Aqueous solutions are less stable than DMSO stocks. It is strongly recommended to prepare these solutions fresh on the day of use. If short-term storage is necessary, store at 4°C for no more than 24-48 hours, protected from light. Maleamic acids can be susceptible to hydrolysis in aqueous solutions[9][10][11].

Preparation of Working Solutions for Cell-Based Assays

The transition from a high-concentration stock to a low-concentration aqueous working solution is a critical step where precipitation often occurs[12].

Key Principle: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, as higher concentrations can be cytotoxic or cause unintended biological effects[1][4][8].

Step-by-Step Dilution:

  • Intermediate Dilution: Perform a serial dilution of the DMSO stock solution into your cell culture medium or assay buffer. A stepwise dilution process is recommended to avoid shocking the compound out of solution[8].

    • Example: To get a final concentration of 10 µM in a well containing 200 µL of medium, with a final DMSO concentration of 0.1%:

      • Prepare a 10 mM stock in 100% DMSO.

      • Create a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of culture medium. This gives a 100 µM solution in 1% DMSO.

      • Add 20 µL of this 100 µM intermediate solution to the 180 µL of medium in your well. This results in a final concentration of 10 µM and 0.1% DMSO.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as the compound-treated samples to account for any effects of the solvent itself[8].

  • Solubility Check: After adding the compound to the final medium, visually inspect for any signs of precipitation or turbidity. If the medium appears cloudy, the compound may have crashed out of solution, and the effective concentration will be lower than intended[2][13].

Stability and Storage Summary

Solution TypeSolventRecommended StorageTypical StabilityKey Considerations
Primary Stock 100% DMSO-20°C or -80°C, Aliquoted6+ monthsProtect from moisture and light. Avoid repeated freeze-thaw cycles.
Aqueous Stock Basic Buffer4°C (Short-term)< 48 hours (Prepare Fresh)Prone to hydrolysis and microbial growth. Filter-sterilize.
Working Solution Culture MediumUse Immediately< 24 hours at 37°CCompound may precipitate or degrade in complex biological media.

Maleamic acids are known to be sensitive to acidic conditions and can undergo hydrolysis or cyclization to the corresponding maleimide, especially in non-aqueous solutions or upon heating[9][14]. While DMSO stocks at -20°C are generally stable, the stability in aqueous culture medium at 37°C over the course of a multi-day experiment should be empirically determined if necessary.

Troubleshooting

ProblemPotential CauseSuggested Solution
Compound won't dissolve in DMSO. Insufficient energy input or poor quality solvent.Use a high-quality, anhydrous grade of DMSO. Increase sonication time. Gentle warming to 37°C may be attempted.
Compound precipitates when diluted into aqueous medium. The final concentration exceeds the compound's aqueous solubility limit.Decrease the final concentration of the compound. Increase the final percentage of DMSO slightly (if tolerated by cells). Perform a more gradual, multi-step serial dilution.
Inconsistent results between experiments. Stock solution degradation or precipitation.Use fresh aliquots of stock solution for each experiment. Visually confirm the clarity of working solutions before adding to cells. Ensure the vehicle control is consistent.
Cell toxicity observed in vehicle control. DMSO concentration is too high.Reduce the final DMSO concentration to ≤0.1% if possible. Test the tolerance of your specific cell line to a range of DMSO concentrations (0.05% - 1.0%)[1].

References

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Lund, K. C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 8, 437. Available from: [Link]

  • Díaz-García, D., et al. (2022). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 28(38), e202201043. Available from: [Link]

  • Li, Y., et al. (2018). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry, 16(29), 5264-5273. Available from: [Link]

  • Li, Y., et al. (2018). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. ResearchGate. Available from: [Link]

  • Washington State University IACUC. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2021). Computational study of maleamic acid cyclodehydration with acetic anhydride. Available from: [Link]

  • Pinnamaneni, S., et al. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Pharmazie, 57(5), 291-300.
  • Amin, D. P., & Shaw, J. T. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 117-123. Available from: [Link]

  • Shiratori Pharmaceutical Co., Ltd. (n.d.). (E)-4-oxo-4-phenyl-but-2-enoic acid. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2019). Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 21, 2026, from [Link]

  • Nagy, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56022. Available from: [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved January 21, 2026, from [Link]

  • Cesarano, J., & Aksay, I. A. (1988). Stability of Aqueous α-Al2O3 Suspensions with Poly(methacrylic acid) Polyelectrolyte. Journal of the American Ceramic Society, 71(4), 250-255. Available from: [Link]

  • Díaz-García, D., et al. (2022). Supporting information for: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. Available from: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • ResearchGate. (2016). Does anyone know the best way to dissolve hydrophobic and hydrophilic molecules in the same diluent?. Retrieved January 21, 2026, from [Link]

  • Wang, W., et al. (2023). Aqueous Solution Behavior of Poly(styrene-alt-maleic acid)‑b‑poly(N‑acryloylmorpholine) Double Hydrophilic Block Copolymers in the Absence and Presence of Divalent Cations and Phospholipids. Biomacromolecules, 24(7), 3125–3137. Available from: [Link]

  • Le Guennec, A., et al. (2023). Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal, 29(17), e202203524. Available from: [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8033815, 2-Methylidene-4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6465946, 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for Developing Cell-Based Assays with 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Compound

The journey of drug discovery and development is paved with the meticulous characterization of novel chemical entities. 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid is a compound with potential biological activity. While some related structures have shown moderate anti-inflammatory, analgesic, and antimicrobial properties, the specific cellular effects and mechanisms of action of this particular molecule remain to be elucidated[1]. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and implement a strategic series of cell-based assays to profile the bioactivity of this compound.

This document is not a rigid template but a dynamic guide. As a senior application scientist, the proposed workflow is designed to be logical and iterative. We will begin with a foundational assessment of cytotoxicity to establish a viable concentration range for subsequent, more specific mechanistic studies. Following this, we will explore a potential anti-inflammatory mechanism by investigating the compound's effect on the NF-κB signaling pathway, a critical regulator of the inflammatory response. Throughout this guide, we emphasize the causality behind experimental choices and the principles of robust assay design and validation to ensure trustworthy and reproducible data.

Part 1: Foundational Analysis - Determining Cytotoxicity

Before investigating any specific biological activity, it is crucial to determine the concentration range at which this compound affects basic cellular health. Cytotoxicity assays are fundamental in early-stage drug development to identify a compound's therapeutic window and eliminate candidates that are overly toxic[2]. We will utilize a resazurin-based assay, which measures the metabolic activity of viable cells as an indicator of cell health[3].

Principle of the Resazurin Reduction Assay

Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial reductases in metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells. A decrease in signal in treated cells compared to untreated controls indicates a reduction in cell viability or proliferation, or both.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_detect Detection & Analysis prep_cells 1. Culture and harvest a suitable cell line (e.g., A549, HeLa) seed_plate 2. Seed cells into a 96-well plate and incubate for 24h prepare_compound 3. Prepare serial dilutions of 4-[(4-Methylphenyl)amino] -4-oxobut-2-enoic acid seed_plate->prepare_compound add_compound 4. Treat cells with the compound dilutions and incubate for 24-72h add_resazurin 5. Add resazurin solution to each well and incubate for 1-4h add_compound->add_resazurin read_plate 6. Measure fluorescence (Ex/Em ~560/590 nm) analyze_data 7. Calculate % viability and determine IC50

Caption: Workflow for assessing the cytotoxicity of this compound.

Detailed Protocol: Cytotoxicity Assay

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected human cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Resazurin sodium salt

  • Opaque-walled 96-well microplates

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using standard trypsinization methods and resuspend in complete medium.

    • Perform a cell count and adjust the cell density.

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the compound-treated wells) and no-cell control wells (medium only for background fluorescence).

    • Incubate the plate for 24, 48, or 72 hours.

  • Detection:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation:

  • Subtract the average fluorescence of the no-cell control wells from all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100

  • Plot the % viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cell viability.

ParameterDescriptionExample Value
Cell Line Human lung carcinomaA549
Seeding Density Cells per well8,000
Compound Conc. Range µM0.1 - 100
Incubation Time hours48
IC50 µMTo be determined

Part 2: Mechanistic Insight - NF-κB Signaling Pathway Analysis

Given that related compounds exhibit anti-inflammatory properties, a logical next step is to investigate the effect of this compound on key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs[4]. We will use a reporter gene assay to measure the activity of the NF-κB pathway.[5][6]

Principle of the NF-κB Reporter Gene Assay

This assay utilizes a cell line that has been engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with NF-κB response elements. When the NF-κB pathway is activated by a stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α), the NF-κB transcription factor binds to these response elements and drives the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is proportional to the activity of the NF-κB pathway. An inhibitory compound will reduce the signal in stimulated cells.

Signaling Pathway: NF-κB Activation and Inhibition

Caption: The NF-κB signaling pathway and potential inhibition point for the test compound.

Detailed Protocol: NF-κB Reporter Assay

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • This compound

  • TNF-α (recombinant human)

  • Known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control

  • Opaque-walled 96-well microplates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in an opaque-walled 96-well plate at a density that will result in ~90% confluency at the end of the experiment.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium. The concentrations should be below the IC50 value determined in the cytotoxicity assay.

    • Carefully remove the medium and add the compound dilutions to the cells.

    • Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before stimulation.

  • Pathway Stimulation:

    • Prepare a solution of TNF-α in cell culture medium at a concentration that induces a robust but sub-maximal response (typically determined through a prior dose-response experiment, e.g., 10 ng/mL).

    • Add the TNF-α solution to all wells except the unstimulated control wells.

    • Incubate for an additional 6-8 hours.

  • Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

  • Subtract the average luminescence of the unstimulated control wells from all other wells.

  • Calculate the percentage of NF-κB inhibition for each concentration using the formula: % Inhibition = 100 - [ (Luminescence of treated, stimulated cells / Luminescence of vehicle-treated, stimulated cells) * 100 ]

  • Plot the % inhibition against the log of the compound concentration and determine the IC50 value for NF-κB inhibition.

ControlTreatmentStimulus (TNF-α)Expected Outcome
Negative VehicleNoBasal NF-κB activity
Positive VehicleYesMaximum NF-κB activation
Inhibitor Positive ControlYesInhibition of NF-κB activity
Test Test CompoundYesDose-dependent inhibition of NF-κB activity

Part 3: Assay Validation and Best Practices

To ensure the reliability and reproducibility of the data, it is essential to follow best practices for assay validation.[7][8]

  • Specificity: Ensure the assay measures the intended biological process. In the NF-κB assay, this is confirmed by the lack of signal in unstimulated cells and the inhibition by a known specific inhibitor.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is assessed by calculating the coefficient of variation (%CV) for replicate wells. A %CV of <15% is generally acceptable.

  • Accuracy: The closeness of the test results to the true value. This can be assessed using a reference standard or by comparing results to an orthogonal assay.[7]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. This could include testing different batches of reagents or slight variations in incubation times.[9]

  • Linearity and Range: The concentration range over which the assay is precise, accurate, and linear.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of this compound. By first establishing a cytotoxicity profile, researchers can confidently select non-toxic concentrations for subsequent mechanistic studies. The NF-κB reporter assay offers a robust method to investigate the compound's potential anti-inflammatory activity.

Positive results from these assays would warrant further investigation, including:

  • Orthogonal Assays: Confirming NF-κB inhibition through methods like Western blotting for phosphorylated IκBα or ELISA for pro-inflammatory cytokine (e.g., IL-6, IL-8) secretion.

  • Selectivity Profiling: Testing the compound against other signaling pathways to determine its specificity.[5]

  • In Vivo Models: If in vitro activity is promising, progressing to animal models of inflammation.

This structured, hypothesis-driven approach ensures an efficient and scientifically rigorous evaluation of novel compounds, paving the way for the development of new therapeutics.

References

  • CD BioSciences. (n.d.). Cell Signaling Pathway Reporter Screening. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems. Retrieved from [Link]

  • Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Eurofins DiscoverX. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Retrieved from [Link]

  • Eurofins. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]

  • BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2015). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(3-Methylphenyl)amino]-4-oxobut-2-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • PubChem. (n.d.). AI332778;Maleylurea. Retrieved from [Link]

  • PubChem. (n.d.). 4-Anilino-4-oxobut-2-enoic acid. Retrieved from [Link]

Sources

Application Note: High-Specificity Purification of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid Using Target-Immobilized Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of the small molecule drug candidate, 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid (4-MPOBA), from a crude synthesis mixture. The method employs affinity chromatography, a technique that offers superior specificity by exploiting the unique biological interaction between a target molecule and a ligand.[1][2] In this protocol, we describe the immobilization of a putative protein target onto an agarose resin and its subsequent use to capture and purify 4-MPOBA. This guide covers resin preparation, chromatography workflow, and essential troubleshooting, designed to be a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound, a derivative of maleanilic acid, represents a class of compounds with significant interest in medicinal chemistry.[3] The synthesis of such molecules often results in a mixture containing unreacted starting materials, byproducts, and the desired compound.[4][5] Achieving high purity is critical for subsequent downstream applications, including structural analysis, in vitro/in vivo assays, and formulation development.

Affinity chromatography is a powerful purification technique that separates molecules based on a highly specific and reversible binding interaction.[2][6] Unlike methods that separate based on general physicochemical properties like size or charge, affinity chromatography leverages the unique biological affinity between a ligand and its binding partner.[1][6] For small molecule drug candidates, this often involves immobilizing the biological target (e.g., an enzyme, receptor) onto a solid support.[7][8][9] The crude sample is then passed over this support; the target molecule binds specifically, while impurities are washed away. The purified molecule is then recovered by disrupting the binding interaction.[6]

This note details a robust protocol for purifying 4-MPOBA by immobilizing its target protein on N-hydroxysuccinimide (NHS)-activated agarose resin.[10][11] This method is particularly advantageous as it can achieve over 1,000-fold purification in a single step, yielding a highly pure and concentrated product.[2]

Principle of the Method

The purification strategy is a classic "bind-wash-elute" affinity chromatography process.[6]

  • Immobilization: The target protein is covalently coupled to NHS-activated agarose beads via its primary amine groups, creating a stable and reusable affinity matrix.[10][12]

  • Binding: The crude 4-MPOBA sample, dissolved in a binding buffer, is passed over the column. 4-MPOBA specifically binds to the active site or an allosteric site of the immobilized protein target.

  • Washing: Unbound impurities and non-specifically bound molecules are washed from the column with a wash buffer.

  • Elution: The purified 4-MPOBA is recovered by introducing a competitive inhibitor into the mobile phase. This competitor displaces 4-MPOBA from the immobilized target, allowing it to be collected in the eluate.[13]

This entire workflow can be visualized in the diagram below.

Affinity_Purification_Workflow cluster_0 Part A: Resin Preparation cluster_1 Part B: Chromatography P1 NHS-Activated Agarose P3 Covalent Coupling (Amine-NHS Reaction) P1->P3 P2 Target Protein P2->P3 P4 Blocking & Washing P3->P4 P5 Target-Immobilized Resin P4->P5 C1 Equilibrate Column P5->C1 Pack Column C2 Load Crude 4-MPOBA Sample C1->C2 C3 Wash Unbound Impurities C2->C3 C4 Elute with Competitive Ligand C3->C4 C5 Collect Pure 4-MPOBA Fractions C4->C5

Figure 1: Overall workflow for the affinity purification of 4-MPOBA.

Materials and Equipment

Reagents
  • Crude this compound (4-MPOBA)

  • Target Protein (e.g., recombinant enzyme, >95% purity)

  • Pierce™ NHS-Activated Agarose Slurry (Thermo Fisher Scientific, Cat. No. 26200 or similar)[10]

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS)

  • Quenching Buffer: 1 M Ethanolamine, pH 7.4[14]

  • Binding/Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Elution Buffer: Binding/Wash Buffer + 10 mM Competitive Inhibitor (structure similar to 4-MPOBA or a known ligand for the target protein)

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Storage Buffer: Binding/Wash Buffer + 0.05% Sodium Azide

  • Deionized (DI) Water

  • Analytical standards for HPLC/TLC analysis

Equipment
  • Chromatography columns (e.g., Pierce Centrifuge Columns, 2 mL)

  • Benchtop centrifuge with swinging bucket rotor

  • End-over-end mixer

  • Spectrophotometer (for protein concentration)

  • pH meter

  • Analytical HPLC system with UV detector

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware and consumables

Detailed Protocols

PART A: Preparation of Target-Immobilized Affinity Resin

This protocol is for coupling a protein ligand to 1 mL of settled agarose resin.[10][14]

  • Resin Preparation: a. Gently swirl the bottle of NHS-Activated Agarose slurry to achieve a uniform suspension. b. Immediately transfer 2 mL of the 50% slurry (equivalent to 1 mL settled resin) to a 2 mL centrifuge column. c. Centrifuge at 1,000 x g for 2 minutes and discard the supernatant. d. Wash the resin by adding 2 mL of ice-cold 1 mM HCl. Invert to mix, then centrifuge at 1,000 x g for 2 minutes. Discard the supernatant. Repeat this wash step twice more.

  • Protein Preparation: a. Prepare 2-3 mL of a 5-10 mg/mL solution of the target protein in Coupling Buffer (PBS, pH 7.2). b. Crucial: Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the coupling reaction.[10] If necessary, perform a buffer exchange using dialysis or a desalting column. c. Retain a small aliquot of the protein solution for concentration measurement to determine coupling efficiency later.

  • Covalent Coupling: a. Immediately add the prepared protein solution to the washed resin in the column. b. Cap the column securely and incubate for 2-4 hours at room temperature (or overnight at 4°C) on an end-over-end mixer.

  • Quenching and Washing: a. Centrifuge the column at 1,000 x g for 2 minutes. Collect the supernatant (flow-through) and measure its protein concentration (A280). Compare this to the initial concentration to estimate coupling efficiency. b. To block any unreacted NHS-ester groups, add 2 mL of Quenching Buffer to the resin. Cap and incubate for 1 hour at room temperature with gentle mixing.[14] c. Pellet the resin by centrifugation (1,000 x g, 2 min) and discard the supernatant. d. Wash the resin with 3 cycles of 2 mL Binding/Wash Buffer to remove residual quenching buffer and non-covalently bound protein. The resin is now ready for use.

PART B: Affinity Chromatography of 4-MPOBA
  • Sample Preparation: a. Dissolve the crude 4-MPOBA synthesis product in a minimal volume of Binding/Wash Buffer. If solubility is an issue, a small percentage of a co-solvent like DMSO can be used, but should be kept below 5% (v/v) to minimize interference with binding. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: a. Place the column containing the prepared affinity resin into a collection tube. b. Add 2 mL of Binding/Wash Buffer, centrifuge for 2 minutes at 1,000 x g, and discard the flow-through. Repeat this step twice to fully equilibrate the resin.[1]

  • Sample Loading and Binding: a. Apply the filtered crude sample to the top of the settled resin bed. b. For maximal binding, cap the column and incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.[15] c. Place the column in a new collection tube, remove the bottom cap, and centrifuge at 1,000 x g for 2 minutes to collect the flow-through. This fraction contains unbound material.

  • Washing: a. Place the column into a new collection tube. b. Wash the resin by adding 2 mL of Binding/Wash Buffer. Centrifuge at 1,000 x g for 2 minutes. c. Repeat the wash step 3-5 times, collecting each wash fraction in a separate tube. Monitor the A280 of the wash fractions until it returns to baseline, indicating all unbound protein and impurities have been removed.

  • Elution: a. Transfer the column to a new set of labeled microcentrifuge tubes for fraction collection. b. Add 1 mL of Elution Buffer (containing the competitive inhibitor) to the column. c. Incubate for 5-10 minutes at room temperature to allow the competitor to displace the bound 4-MPOBA. d. Centrifuge at 1,000 x g for 2 minutes and collect the eluate. e. Repeat the elution step 4-5 times, collecting each 1 mL fraction separately. f. Optional: To preserve protein activity on the column, immediately neutralize the eluted fractions by adding 50 µL of Neutralization Buffer per 1 mL of eluate if a low pH elution was used.[15]

  • Column Regeneration and Storage: a. To regenerate the column, wash immediately with at least 8 mL of Binding/Wash Buffer to remove the competitive inhibitor.[11] b. For storage, equilibrate the column with 4 mL of Storage Buffer, cap the column with 2 mL of buffer remaining on top, and store upright at 4°C.[10]

PART C: Analysis of Fractions
  • Qualitative Analysis (TLC): Spot the crude sample, flow-through, final wash, and all elution fractions on a TLC plate. Develop with an appropriate solvent system to visualize the separation of 4-MPOBA from impurities.

  • Quantitative Analysis (HPLC): Analyze all fractions by reverse-phase HPLC to determine the purity and concentration of 4-MPOBA. Pool the fractions containing the highest purity product.

Expected Results

The described protocol is expected to yield 4-MPOBA with high purity, often exceeding 95% in a single pass, depending on the specificity of the interaction and the nature of the impurities. A summary of expected outcomes is presented below.

FractionExpected 4-MPOBA ContentExpected Impurity ContentPurpose
Crude Sample PresentHighStarting material for purification.
Flow-Through Low / NoneHighContains unbound starting materials and byproducts.
Wash Fractions NegligibleDecreasing to NoneRemoves non-specifically bound contaminants.
Elution Fractions HighLow / NoneContains the purified target molecule, 4-MPOBA.

Troubleshooting

Effective troubleshooting is key to successful affinity chromatography. The following diagram and table outline common issues and their solutions.[16]

Troubleshooting_Logic cluster_problems cluster_causes cluster_solutions Start Problem Observed P1 No/Low Binding of 4-MPOBA Target molecule found in flow-through P2 Poor Recovery of 4-MPOBA Target molecule does not elute P3 Low Purity of Eluate Contaminants present in elution C1 Causes • Incorrect buffer pH/composition• His-tag hidden (if applicable)• Inactive immobilized protein• Column overloaded P1->C1 Investigate C2 Causes • Elution conditions too mild• Strong non-specific binding• Target precipitated on column• Very high affinity interaction P2->C2 Investigate C3 Causes • Insufficient washing• Non-specific binding• Protease degradation of ligand• Co-elution of binding partners P3->C3 Investigate S1 Solutions • Verify buffer pH & ionic strength• Add mild denaturant (e.g., Urea)• Use freshly prepared resin• Reduce sample load C1->S1 Implement S2 Solutions • Increase competitor concentration• Add non-ionic detergent to buffer• Change elution strategy (e.g., pH)• Decrease sample concentration C2->S2 Implement S3 Solutions • Increase wash volume/steps• Add NaCl or detergent to wash buffer• Add protease inhibitors to sample• Optimize elution gradient C3->S3 Implement

Sources

Application Notes and Protocols for 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the medicinal chemistry applications of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, a member of the maleanilic acid class of compounds. Drawing upon established research on structurally similar molecules, this document outlines the synthesis, potential therapeutic applications, and detailed experimental protocols for evaluating its biological activity. The primary focus is on its prospective use as an anti-cancer agent and an enzyme inhibitor, providing researchers, scientists, and drug development professionals with a foundational framework for incorporating this molecule into their research and development pipelines.

Introduction: The Maleanilic Acid Scaffold in Drug Discovery

Maleanilic acids, characterized by a (Z)-4-oxo-4-(arylamino)but-2-enoic acid backbone, represent a versatile scaffold in medicinal chemistry. The inherent reactivity of the α,β-unsaturated carbonyl system, coupled with the tunable electronic and steric properties of the aryl-amino substituent, makes these compounds attractive for developing targeted therapeutics. Maleanilic acids are key intermediates in the synthesis of N-arylmaleimides, which are utilized in various biochemical studies and have demonstrated fungicidal properties.[1] Furthermore, the broader class of butenoic acid derivatives has shown a wide range of biological activities, including anti-inflammatory and analgesic effects.[2]

Recent studies have highlighted the potential of maleanilic acid derivatives as potent inhibitors of clinically relevant enzymes and as cytotoxic agents against various cancer cell lines.[3][4][5] For instance, certain (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have demonstrated low nanomolar inhibition of human carbonic anhydrase isoenzymes I and II.[4][6] Moreover, substituted maleanilic acids have exhibited significant in-vitro anticancer activity against hepatocellular carcinoma (HepG-2), colon carcinoma (HCT-116), and breast carcinoma (MCF-7) cell lines.[3][5]

This guide focuses specifically on this compound, providing a detailed exploration of its potential in medicinal chemistry based on the established activities of its structural analogs.

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the reaction of p-toluidine with maleic anhydride.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of p-toluidine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.

Protocol 2.1: Synthesis of this compound

Materials:

  • Maleic anhydride

  • p-Toluidine (4-methylaniline)

  • Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane or acetone)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath with continuous stirring.

  • In a separate container, prepare a solution of p-toluidine (1.0 eq) in anhydrous diethyl ether.

  • Slowly add the p-toluidine solution dropwise to the cooled maleic anhydride solution. The addition should be controlled to maintain a low reaction temperature.

  • Upon addition, a white precipitate of this compound will begin to form.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, and then at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Potential Application as an Anti-Cancer Agent

The structural motif of this compound is present in several compounds that have demonstrated promising anti-cancer properties.[3][5] The proposed mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of cell proliferation.

Rationale and Proposed Mechanism

The anti-cancer potential of maleanilic acid derivatives is thought to be multi-faceted. The α,β-unsaturated carbonyl system can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in key cellular proteins, thereby disrupting their function. Additionally, the aryl moiety can participate in hydrophobic and π-stacking interactions within the binding pockets of target proteins.

A study on p-methoxyphenyl maleanilic acid revealed significant potency against the HepG-2 cell line.[3] It is hypothesized that this compound may exert its anti-cancer effects through similar mechanisms, potentially by targeting signaling pathways involved in cell growth and survival.

anticancer_mechanism Compound 4-[(4-Methylphenyl)amino]- 4-oxobut-2-enoic acid Target Cellular Protein (e.g., Kinase, Transcription Factor) Compound->Target Inhibition/ Modulation Pathway Signaling Pathway (e.g., Proliferation, Survival) Target->Pathway Disruption Effect Apoptosis & Cell Cycle Arrest Pathway->Effect

Figure 1: Proposed mechanism of anti-cancer activity.

Protocol 3.2: In-vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Line Reported IC₅₀ for a Maleanilic Acid Analog (p-methoxyphenyl maleanilic acid) [3]
HepG-256.2 ± 1.5 µg/mL
HCT-11689.9 ± 1.8 µg/mL
MCF-7104 ± 2.7 µg/mL

Potential Application as an Enzyme Inhibitor

The structural features of this compound make it a candidate for enzyme inhibition. Notably, derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been identified as potent inhibitors of human carbonic anhydrase I and II.[4][6]

Rationale and Target Identification

The carboxylic acid and amide functionalities of the molecule can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active site of an enzyme. The aryl ring can engage in hydrophobic interactions, and the methyl group on the phenyl ring can provide additional steric and electronic contributions to binding.

Based on the literature, carbonic anhydrases are a promising target class for this compound. These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

enzyme_inhibition_workflow cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Screening High-Throughput Screening against a panel of enzymes IC50 IC₅₀ Determination Screening->IC50 Kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) IC50->Kinetics Mechanism Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetics->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead Lead Compound SAR->Lead

Figure 2: Workflow for evaluating enzyme inhibitory activity.

Protocol 4.2: Carbonic Anhydrase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound against human carbonic anhydrase (hCA) I and II. The assay is based on the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as the substrate.

Materials:

  • Human carbonic anhydrase I and II (purified)

  • This compound

  • Tris-HCl buffer

  • p-Nitrophenyl acetate (p-NPA)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of hCA I and II in Tris-HCl buffer.

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then in the assay buffer.

  • Add the enzyme solution to the wells of a 96-well plate.

  • Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a short period at room temperature.

  • Initiate the reaction by adding the substrate, p-NPA.

  • Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the compound.

  • Calculate the IC₅₀ value and subsequently the inhibition constant (Ki) using appropriate kinetic models.

Enzyme Reported Kᵢ for (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives [4]
hCA I1.85 ± 0.58 to 5.04 ± 1.46 nM
hCA II2.01 ± 0.52 to 2.94 ± 1.31 nM

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its close analogs, this compound warrants investigation as a potential anti-cancer agent and enzyme inhibitor. The protocols provided in this guide offer a starting point for researchers to explore the medicinal chemistry of this molecule.

Future studies should focus on:

  • Expanding the in-vitro screening to a wider range of cancer cell lines and enzymes.

  • Investigating the detailed mechanism of action through molecular docking and biochemical assays.

  • Synthesizing and evaluating derivatives to establish a clear structure-activity relationship (SAR) and optimize potency and selectivity.

  • Conducting in-vivo studies to assess the efficacy and pharmacokinetic properties of promising lead compounds.

References

  • Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances. [Link]

  • Investigation for anticancer activity of the newly synthesized p-Methoxyphenyl maleanilic acid and the diagnostic property of its 99mTc-analogue. International Journal of Radiation Biology. [Link]

  • The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Molecules. [Link]

  • The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Taylor & Francis Online. [Link]

  • Complex-Forming Properties of the Anti-Inflammatory Sialorphin Derivative Palmitic Acid-Lysine-Lysine-Glutamine-Histidine-Asparagine-Proline-Arginine with Cu(II) Ions in an Aqueous Solution. International Journal of Molecular Sciences. [Link]

  • Investigation for anticancer activity of the newly synthesized p-Methoxyphenyl maleanilic acid and the diagnostic property of its 99mTc-analogue. Taylor & Francis Online. [Link]

  • BIOMEDICAL APPLICATIONS OF MALEIC ANHYDRIDE COPOLYMERS. Revue Roumaine de Chimie. [Link]

  • Synthesis And Analgesic Activity Of 4-Aryl-2-Arylamino-4-OXO-2-Butenoic Acid Hetarylamides. ResearchGate. [Link]

  • Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]

  • Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization?. Molecules. [Link]

  • Investigation for anticancer activity of the newly synthesized p-Methoxyphenyl maleanilic acid and the diagnostic property of it. International Journal of Radiation Biology. [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]

  • Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed. [Link]

  • N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. [Link]

  • Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. Molecules. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. ResearchGate. [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. [Link]

  • Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and anti-cancer activity of some novel C-17 analogs of ursolic and oleanolic acids. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, also known as N-(p-tolyl)maleamic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure you can confidently navigate your experimental challenges.

Introduction

The synthesis of this compound is a fundamental reaction involving the acylation of an amine (p-toluidine) with an anhydride (maleic anhydride).[1][2] While seemingly straightforward, this reaction is susceptible to various factors that can impact the overall yield and purity of the final product. This guide will address the most frequently encountered problems and provide systematic solutions to optimize your synthetic protocol.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Question: I've mixed my reactants, p-toluidine and maleic anhydride, but I'm observing very little or no formation of the desired this compound. What could be the problem?

Answer: Low or no product formation can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and solutions.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Poor Reagent Quality Maleic anhydride is susceptible to hydrolysis to maleic acid, especially when exposed to atmospheric moisture.[3] p-Toluidine can oxidize and darken over time, indicating impurity. Using compromised reagents will inevitably lead to poor reaction outcomes.Reagent Verification: Always use freshly opened or properly stored reagents. Maleic anhydride should be a white crystalline solid. p-Toluidine should be a light-colored solid. Consider purifying reagents if their quality is questionable (e.g., recrystallization of p-toluidine, sublimation of maleic anhydride).
Inappropriate Solvent The choice of solvent is critical for facilitating the reaction. The solvent must be able to dissolve the reactants to a sufficient extent to allow for molecular interaction but should not react with them.Solvent Selection: Aprotic solvents like diethyl ether, acetic acid, or dioxane are commonly used and have been shown to give good yields.[2][4][5] Acetic acid, in particular, can efficiently facilitate the reaction.[4] Avoid protic solvents that can react with maleic anhydride.
Incorrect Stoichiometry While a 1:1 molar ratio of p-toluidine to maleic anhydride is theoretically required, slight excesses of one reagent can sometimes be beneficial, but significant deviations can lead to side reactions or unreacted starting material, complicating purification.Stoichiometric Control: Ensure accurate weighing of your reagents. Start with an equimolar ratio of both reactants. Small, incremental adjustments can be made in subsequent optimization experiments if needed.
Insufficient Reaction Time or Temperature The reaction is typically rapid but may require adequate time for completion. The reaction is often exothermic, but in some setups, gentle heating might be necessary to initiate or complete the reaction.[4]Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction of amines with maleic anhydride is often conducted at room temperature or with gentle warming.[4][6] Ensure the reaction is stirred efficiently to promote mixing.
Issue 2: Product is Contaminated with Side-Products

Question: My final product shows impurities that I'm struggling to remove. What are the likely side-products and how can I prevent their formation and purify my desired compound?

Answer: The primary side-product of concern in this synthesis is the cyclized N-(p-tolyl)maleimide. Its formation is favored under certain conditions, particularly with heat and dehydrating agents.[2][7]

Reaction Pathway and Side-Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reaction p_toluidine p-Toluidine product 4-[(4-Methylphenyl)amino]- 4-oxobut-2-enoic acid p_toluidine->product + Maleic Anhydride (Acylation) maleic_anhydride Maleic Anhydride maleic_anhydride->product side_product N-(p-tolyl)maleimide product->side_product - H₂O (Dehydration/Cyclization) water H₂O

Caption: Synthesis of this compound and potential side reaction.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Excessive Heat The formation of the maleamic acid is the initial step. Subsequent heating, especially in the presence of dehydrating agents, can promote the loss of a water molecule to form the cyclic imide, N-(p-tolyl)maleimide.[2][7]Temperature Control: Maintain a controlled temperature during the reaction. For the synthesis of the maleamic acid, room temperature or slightly elevated temperatures (e.g., 40-50°C) are generally sufficient.[6] Avoid prolonged heating at high temperatures.
Presence of Dehydrating Agents Contaminants or the use of certain reagents can act as dehydrating agents, facilitating the cyclization to the imide.Reagent Purity: Ensure all reagents and solvents are free from dehydrating contaminants. If the goal is the maleamic acid, avoid the addition of reagents like acetic anhydride and sodium acetate, which are used to intentionally synthesize the maleimide.[2]
Ineffective Purification If the imide does form, it needs to be effectively separated from the desired maleamic acid.Purification Strategy: The carboxylic acid group in your target compound provides a handle for purification. Recrystallization is often an effective method. Washing the crude product with a non-polar solvent like ether can help remove less polar impurities.[4] You can also exploit the acidic nature of your product by dissolving it in a mild aqueous base (e.g., sodium bicarbonate solution), washing with an organic solvent to remove the neutral imide, and then re-acidifying the aqueous layer to precipitate your purified product.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis? Yields for the synthesis of N-aryl maleamic acids are often reported to be high, sometimes nearly quantitative, under optimal conditions.[4] However, practical yields can vary depending on the specific protocol and purification methods employed. Yields in the range of 85-95% are considered very good.[2]

Q2: How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the starting materials (p-toluidine and maleic anhydride) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A suitable solvent system for the TLC might be a mixture of ethyl acetate and hexane.

Q3: What are the key characterization techniques for the final product? To confirm the structure and purity of your this compound, you should use a combination of spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic peaks for the aromatic protons of the tolyl group, the vinyl protons of the butenoic acid backbone, and the amide and carboxylic acid protons.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon environments in the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C=C stretch of the alkene.[5]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q4: Are there any safety precautions I should be aware of? Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Maleic anhydride is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[8]

  • p-Toluidine is toxic and a suspected carcinogen.

  • The solvents used, such as diethyl ether and acetic acid, are flammable and have their own specific hazards. Always consult the Safety Data Sheets (SDS) for all chemicals before starting your experiment.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • p-Toluidine

  • Maleic Anhydride

  • Diethyl Ether (anhydrous) or Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or acetic acid).

  • In a separate container, dissolve p-toluidine (1.0 equivalent) in a minimal amount of the same solvent.

  • Slowly add the p-toluidine solution to the stirred maleic anhydride solution at room temperature. The reaction is often exothermic, so a cooling bath (ice-water) may be necessary to maintain the temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting materials.

  • The product will likely precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram

G prep Reagent Preparation (p-Toluidine & Maleic Anhydride) reaction Reaction Setup (Solvent, Stirring, Temp. Control) prep->reaction addition Slow Addition of p-Toluidine Solution reaction->addition monitoring Reaction Monitoring (TLC) addition->monitoring workup Product Isolation (Filtration) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification analysis Characterization (NMR, IR, MP) purification->analysis

Sources

Technical Support Center: Optimization of Friedel-Crafts Acylation for 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, chemists, and drug development professionals who utilize the Friedel-Crafts acylation of aromatic compounds with succinic anhydride. 4-Aryl-4-oxobutanoic acids are critical building blocks in the pharmaceutical industry, serving as precursors to a wide range of biologically active molecules.[1]

The most direct route to these compounds is the Friedel-Crafts acylation, a robust method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Question: I am performing the acylation of my aromatic substrate with succinic anhydride and AlCl₃, but I'm getting a very low yield or no product at all. What are the likely causes and solutions?

Answer:

Low or non-existent yield is the most common issue and can typically be traced back to one of three areas: the catalyst, the substrate, or the reaction conditions.

Potential CauseDetailed Explanation & Recommended Solutions
Inadequate Catalyst Activity The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Solutions: Use fresh catalyst: Always use freshly opened or sublimed AlCl₃ for best results.[3]Ensure anhydrous conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and maintain a dry atmosphere (e.g., with a calcium chloride drying tube or under an inert gas like nitrogen).[2]Insufficient catalyst amount: Unlike a true catalyst, AlCl₃ is required in stoichiometric amounts or greater. It forms a complex with the carbonyl oxygen of the product ketone, taking it out of the catalytic cycle.[2][4] Ensure you are using at least 1.1 equivalents, and often up to 2.5 equivalents, for a complete reaction.
Deactivated Aromatic Substrate The Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H, -NR₃⁺), its nucleophilicity will be too low to attack the acylium ion.[5] Solutions: This reaction is generally not suitable for strongly deactivated rings.[3]If possible, choose a synthetic route where acylation precedes the introduction of a deactivating group.
Presence of Basic Functional Groups Aromatic substrates with Lewis basic groups, such as amines (-NH₂, -NHR) or hydroxyls (-OH), will react with the AlCl₃ catalyst.[5][6] This forms a complex that deactivates the ring even more strongly than a nitro group, preventing the desired acylation.[7] Solutions: Protect the functional group: Protect amines as amides or hydroxyl groups as ethers before performing the Friedel-Crafts reaction. The protecting group can be removed in a subsequent step.
Low Reaction Temperature The activation energy for the reaction may not be reached at low temperatures, especially for less reactive arenes. Solutions: Gradually increase the reaction temperature. Many procedures for this reaction involve heating the mixture under reflux for a period to ensure completion.[2][3]
Problem 2: Formation of Unwanted Side Products

Question: My reaction is working, but I'm seeing significant impurities or isomers in my final product. How can I improve the selectivity?

Answer:

While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, side products can still arise.

Potential CauseDetailed Explanation & Recommended Solutions
Isomer Formation For monosubstituted aromatic rings, acylation can occur at the ortho or para positions. The product ratio is determined by steric and electronic factors. Solutions: Leverage sterics: The acyl group is bulky. If the substituent already on the ring is also large, the reaction will strongly favor the sterically less hindered para position.Solvent choice: The solvent can influence isomer distribution. Non-polar solvents like carbon disulfide or 1,2-dichloroethane are common. Experimenting with different solvents may alter the ortho/para ratio.
Apparent Polyacylation True polyacylation is rare. The acyl group added to the ring is electron-withdrawing and deactivates the product towards further electrophilic attack.[5][8][9] Solutions: If you observe what appears to be a polyacylated product, it is more likely due to impurities in the starting materials or other side reactions.Ensure the purity of your arene and succinic anhydride. Confirm the identity of the side product using analytical techniques (NMR, MS) to diagnose the issue correctly.
Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ required? Isn't it a catalyst?

A1: While AlCl₃ acts as a catalyst to generate the electrophilic acylium ion, the resulting aryl ketone product is a Lewis base.[4] It readily forms a stable complex with the AlCl₃. This complexation is typically irreversible under the reaction conditions, effectively removing the AlCl₃ from the catalytic cycle. Therefore, to drive the reaction to completion, at least one equivalent of AlCl₃ is needed for the product, plus the catalytic amount needed to activate the succinic anhydride, making a stoichiometric or excess amount necessary.[4][6]

Q2: Can I use other Lewis acids besides aluminum chloride?

A2: Yes, other Lewis acids can be used, although AlCl₃ is often the most effective for general applications. Milder Lewis acids like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or boron trifluoride (BF₃) can be employed, particularly for highly activated aromatic rings (e.g., phenols, anisoles).[10][11] In some modern protocols, solid acid catalysts or rare-earth metal triflates are used to create more environmentally friendly and reusable systems.[12][13][14]

Q3: What is the best solvent for this reaction? Can I run it neat?

A3: The choice of solvent can be critical. Common solvents include:

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): These are effective polar aprotic solvents for the reaction.[12]

  • Nitrobenzene or Carbon Disulfide (CS₂): These are traditional solvents, but their toxicity and environmental impact have led to decreased use.

  • Neat Conditions: If your aromatic substrate is a liquid and inexpensive, it can often be used in excess and serve as the solvent itself. This is a common and efficient approach.[2]

Q4: My reaction mixture becomes a thick, intractable solid. Is this normal?

A4: Yes, this is very common. The complex formed between the AlCl₃ and the 4-aryl-4-oxobutanoic acid product is often a dense, sticky solid that can precipitate from the reaction mixture, sometimes making stirring difficult. This is a sign that the reaction is proceeding. Ensure you have a powerful mechanical stirrer for reactions run on a larger scale.[2] The solid will be broken down during the aqueous workup.

Q5: How does the aqueous workup liberate the final product?

A5: The workup step is crucial for both quenching the reaction and isolating the product. The reaction mixture is typically poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid.[2][15] This process has two main functions:

  • Hydrolysis: The water violently hydrolyzes the excess AlCl₃ and, more importantly, breaks down the aluminum chloride complex with the ketone product.

  • Protonation: The acid ensures the carboxylic acid moiety of the product is fully protonated, aiding in its precipitation and separation from the aqueous layer.

General Experimental Protocol

This protocol provides a general methodology for the synthesis of a 4-aryl-4-oxobutanoic acid. Disclaimer: This procedure should only be performed by trained professionals in a properly equipped laboratory with appropriate safety precautions.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dry Glassware & Assemble Apparatus B Charge Arene & Succinic Anhydride A->B C Cool Reaction Mixture (Ice Bath) B->C D Add Anhydrous AlCl₃ Portion-wise C->D E Warm to RT / Heat to Reflux D->E F Quench on Ice/HCl E->F G Separate Organic/Aqueous Layers F->G H Extract Aqueous Layer G->H I Dry, Filter & Concentrate H->I J Purify Product (Crystallization/Chromatography) I->J

Caption: General experimental workflow for Friedel-Crafts acylation.

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a powder addition funnel. Ensure all glassware is thoroughly oven-dried.

  • Reagent Charging: Charge the flask with the aromatic substrate (1.0 eq) and succinic anhydride (1.0-1.2 eq). If the arene is a solid, add a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Begin stirring and cool the mixture in an ice bath. Slowly add powdered anhydrous aluminum chloride (1.5-2.5 eq) in portions, controlling the rate to manage the initial exotherm. Hydrogen chloride gas will evolve.[2]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature. Then, heat the reaction under reflux for 1-3 hours to ensure completion. The mixture may become a thick slurry.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice/acid slurry.

  • Isolation: If a solid product precipitates, it can be collected by vacuum filtration, washed with cold water, and then a non-polar solvent (e.g., hexanes) to remove any unreacted arene. If the product remains in an organic layer, separate the layers and extract the aqueous phase with a suitable solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Decision Tree

G Start Start: Low Yield Catalyst Is the AlCl₃ fresh & anhydrous? Start->Catalyst Substrate Does the arene have EWGs or basic groups? Catalyst->Substrate Yes Sol_Catalyst Solution: Use fresh/sublimed AlCl₃. Ensure anhydrous conditions. Catalyst->Sol_Catalyst No Stoich Is [AlCl₃] / [Arene] ≥ 1.5? Substrate->Stoich No Sol_Substrate Solution: Protect basic groups. Reaction unsuitable for highly deactivated arenes. Substrate->Sol_Substrate Yes Temp Was the reaction heated? Stoich->Temp Yes Sol_Stoich Solution: Increase AlCl₃ to 1.5-2.5 equivalents. Stoich->Sol_Stoich No Sol_Temp Solution: Heat the reaction to reflux for 1-3h. Temp->Sol_Temp No Success Yield should improve. Temp->Success Yes

Caption: A decision tree for troubleshooting low reaction yields.

References
  • [Vertex AI Search Result 1] Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • [Vertex AI Search Result 2] Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah.
  • [Vertex AI Search Result 3] Friedel–Crafts Acylation - Sigma-Aldrich.
  • [Vertex AI Search Result 4] Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • [Vertex AI Search Result 5] Application Note: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation - Benchchem.
  • [Vertex AI Search Result 6] A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation - Benchchem.
  • [Vertex AI Search Result 7] Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • [Vertex AI Search Result 8] What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. Available at: [Link]

  • [Vertex AI Search Result 9] Optimizing Friedel-Crafts Acylation with Succinic Anhydride Derivatives: A Technical Support Guide - Benchchem.
  • [Vertex AI Search Result 10] Application Notes and Protocols: Friedel-Crafts Acylation using Ethyl 4-Oxobutanoate Derivatives - Benchchem.
  • [Vertex AI Search Result 14] Acylation of benzene with anhydrides - Sciencemadness.org. Available at: [Link]

  • [Vertex AI Search Result 15] Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. - ResearchGate. Available at: [Link]

  • [Vertex AI Search Result 16] Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed Central. Available at: [Link]

  • [Vertex AI Search Result 17] Ch12: Friedel-Crafts acylation - University of Calgary. Available at: [Link]

  • [Vertex AI Search Result 18] Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]

  • [Vertex AI Search Result 20] Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]

  • [Vertex AI Search Result 21] troubleshooting Friedel-Crafts acylation catalyst deactivation - Benchchem.

Sources

identifying and minimizing side products in 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side products, thereby improving your yield and purity.

Introduction to the Synthesis

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. It involves the reaction of maleic anhydride with p-toluidine.[1][2] In this process, the amino group of p-toluidine acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring to form the desired product, a maleanilic acid derivative.[3][4] While seemingly straightforward, this reaction is susceptible to several side reactions that can impact the quality of the final product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Potential Cause A: Incomplete Reaction

  • Explanation: The reaction may not have proceeded to completion, leaving unreacted starting materials. Aromatic amines like p-toluidine can be less nucleophilic compared to aliphatic amines, potentially requiring more time or gentle heating to drive the reaction forward.[1]

  • Solution:

    • Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

    • Temperature: Gently heat the reaction mixture. However, be cautious as excessive heat can promote side reactions.[3] A temperature range of 40-70°C is often a good starting point.

    • Solvent: Ensure the use of an appropriate solvent that can dissolve both reactants. Anhydrous conditions are crucial to prevent hydrolysis of the maleic anhydride.[1]

Potential Cause B: Product Loss During Work-up and Purification

  • Explanation: The desired product might be lost during extraction or recrystallization steps due to its solubility in the solvents used.

  • Solution:

    • Solvent Selection: Carefully select the recrystallization solvent to ensure high recovery. The product should be sparingly soluble at low temperatures and highly soluble at elevated temperatures in the chosen solvent.

    • pH Adjustment: During aqueous work-up, the pH of the solution can influence the solubility of the product, which is a carboxylic acid. Acidifying the aqueous layer can help in precipitating the product.

Issue 2: Presence of an Impurity with a Higher Melting Point

Potential Cause: Isomerization to the Fumaric Acid Derivative

  • Explanation: The product, this compound, is a cis-isomer (maleanilic acid). Under certain conditions, such as prolonged heating or the presence of acid, it can isomerize to the more stable trans-isomer, this compound (fumaranilic acid).[5][6] Fumaric acid derivatives generally have higher melting points and lower solubility than their maleic counterparts.

  • Solution:

    • Temperature Control: Avoid excessive heating during the reaction and work-up.

    • Catalyst Avoidance: Be mindful that acidic or basic conditions can catalyze this isomerization.[7]

    • Purification: If the isomer has formed, it can often be separated by fractional crystallization due to differences in solubility.

Issue 3: Identification of a Water-Insoluble, Neutral Impurity

Potential Cause: Formation of N-(4-Methylphenyl)maleimide

  • Explanation: At elevated temperatures, the initially formed maleanilic acid can undergo intramolecular cyclization via dehydration to form the corresponding maleimide.[8][9] This imide is a neutral compound and will not dissolve in aqueous base during extraction.

  • Solution:

    • Strict Temperature Control: The most effective way to prevent imide formation is to maintain a low reaction temperature.[3]

    • Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures.

    • Purification: The maleimide can be removed by column chromatography or by washing the crude product with a non-polar solvent in which the desired product is insoluble.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: The choice of solvent is critical. Aprotic solvents such as diethyl ether, dichloromethane (DCM), or acetone are commonly used.[10] It is imperative to use anhydrous solvents to prevent the hydrolysis of maleic anhydride to maleic acid.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials (p-toluidine and maleic anhydride) from the product. The product, being more polar, will have a lower Rf value than the starting amine.

Q3: What are the expected spectroscopic signatures of the final product?

A3:

  • ¹H NMR: Expect to see signals for the aromatic protons of the p-toluidine moiety, the vinyl protons of the maleic acid backbone (which will show cis-coupling), a broad singlet for the amide N-H, and a singlet for the carboxylic acid proton.

  • ¹³C NMR: Look for distinct signals for the two carbonyl carbons (amide and carboxylic acid), the vinyl carbons, and the aromatic carbons.

  • FTIR: Key peaks will include a broad O-H stretch for the carboxylic acid, an N-H stretch for the amide, and two C=O stretches for the amide and carboxylic acid carbonyl groups.[10]

Q4: Can I use a base to catalyze the reaction?

A4: While a mild, non-nucleophilic base can be used to scavenge any acid formed, it is generally not necessary for the reaction between an amine and an anhydride.[1] Strong bases should be avoided as they can promote side reactions, including isomerization.

Q5: My final product is colored. Is this normal?

A5: The product should ideally be a white or off-white solid. A colored product may indicate the presence of impurities, possibly from oxidation of the p-toluidine or from side reactions. Recrystallization should help in obtaining a purer, colorless product.

Visualizing the Reaction and Side Products

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and the formation of key side products.

Synthesis_Pathway MaleicAnhydride Maleic Anhydride MainProduct 4-[(4-Methylphenyl)amino]- 4-oxobut-2-enoic acid MaleicAnhydride->MainProduct Nucleophilic Acyl Substitution pToluidine p-Toluidine pToluidine->MainProduct

Caption: Main synthetic route to the target compound.

Side_Reactions MainProduct 4-[(4-Methylphenyl)amino]- 4-oxobut-2-enoic acid (cis-isomer) Imide N-(4-Methylphenyl)maleimide MainProduct->Imide Heat (-H₂O) FumaricIsomer 4-[(4-Methylphenyl)amino]- 4-oxobut-2-enoic acid (trans-isomer) MainProduct->FumaricIsomer Heat or Acid/Base MaleicAcid Maleic Acid MaleicAnhydride Maleic Anhydride MaleicAnhydride->MaleicAcid Hydrolysis (+H₂O)

Caption: Common side reactions and their triggers.

Experimental Protocols

General Synthesis Protocol

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether).

  • To this solution, add a solution of p-toluidine (1.0 eq.) in the same solvent dropwise at room temperature with stirring.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction by TLC.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with a small amount of cold solvent to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue Identified CheckYield Is the yield low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? - Extend reaction time - Gentle heating CheckYield->IncompleteReaction Yes WorkupLoss Loss during work-up? - Optimize recrystallization - Adjust pH CheckYield->WorkupLoss Yes HighMP Impurity with high MP? (Isomerization) - Control temperature CheckPurity->HighMP Yes NeutralImpurity Neutral Impurity? (Imide formation) - Strict temp. control CheckPurity->NeutralImpurity Yes End Optimized Synthesis CheckPurity->End No IncompleteReaction->CheckPurity WorkupLoss->CheckPurity HighMP->End NeutralImpurity->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Amine + Anhydride - ReactionWeb.io. (n.d.).
  • Acid Anhydrides React with Amines to Form Amides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The preparation of amides. (n.d.). Chemguide. Retrieved from [Link]

  • Making Amides from Acid Anhydrides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. (2019). ACS Publications. Retrieved from [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Amine reaction product. (1942). Google Patents.
  • Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. (2021). Organic Chemistry Portal. Retrieved from [Link]

  • Reaction Between Maleic Anhydride & Substituted Amines In Solid State. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. (2000). PubMed. Retrieved from [Link]

  • Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model. (2023). PubMed Central. Retrieved from [Link]

  • Reactions Involving Maleic Anhydride. (n.d.). ResearchGate. Retrieved from [Link]

  • Anhydride polymer amination process. (1972). Google Patents.
  • Isomerization of maleic acid to fumaric acid. (1948). Google Patents.
  • a review on the mechanisms involved in the reaction of maleic anhydride with lipids. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Experiment II - Isomerization of maleic acid to fumaric acid. (2021). YouTube. Retrieved from [Link]

  • Maleic anhydride. (n.d.). Wikipedia. Retrieved from [Link]

  • Solid-state reaction between maleic anhydride and p-nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • The photochemical isomerization of maleic to fumaric acid: an undergraduate organic chemistry experiment. (n.d.). ResearchGate. Retrieved from [Link]

  • Isomerization of maleic acid. (2021). Reddit. Retrieved from [Link]

Sources

stability testing of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. The information provided is based on established principles of chemical stability and analytical chemistry.

Introduction to this compound Stability

This compound belongs to the class of maleanilic acids. Its structure, containing an amide linkage, a carboxylic acid, and a cis-alkene, suggests potential susceptibility to several degradation pathways. Understanding its stability in different solvents and under various stress conditions is crucial for its development as a potential therapeutic agent or for its use in other applications.

The core challenge in assessing the stability of this molecule is its potential for hydrolysis and isomerization. The amide bond can be susceptible to cleavage under acidic or basic conditions, while the carboxylic acid can undergo various reactions. Furthermore, the cis-configuration of the double bond may be prone to isomerization to the more stable trans-isomer, particularly under thermal or photolytic stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield maleic acid and p-toluidine. Esters and amides are known to be susceptible to hydrolysis.[1][2]

  • Oxidation: The electron-rich aromatic ring and the double bond can be targets for oxidative degradation.[1]

  • Thermal Degradation: Compounds of this class can be unstable at elevated temperatures. Maleanilic acid itself is known to dissociate to maleic anhydride and aniline when heated.[3]

  • Photodegradation: The presence of chromophores (the aromatic ring and conjugated system) suggests that the molecule may be sensitive to light.

It is essential to conduct forced degradation studies to identify the actual degradation products and pathways for this specific molecule.[1][4]

Q2: I am seeing new peaks in my HPLC chromatogram during my stability study. What could they be?

A2: New peaks in your HPLC chromatogram are likely degradation products. Here are some possibilities:

  • Primary Degradants: These are the initial products of degradation. For example, hydrolysis would lead to the formation of maleic acid and p-toluidine.

  • Secondary Degradants: These can form from the further degradation of primary degradants.[5]

  • Isomers: The cis-double bond of your starting material could isomerize to the trans-isomer (fumaric acid derivative), which would likely have a different retention time.

  • Ghost Peaks: These are extraneous peaks that can arise from various sources, such as contaminated solvents, carryover from previous injections, or column bleed.[6] It is crucial to run blank injections to identify ghost peaks.[6][7]

To identify these new peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.

Q3: My HPLC peak for the parent compound is tailing. How can I fix this?

A3: Peak tailing in reversed-phase HPLC is often an issue with basic compounds or compounds with acidic functional groups that can interact with residual silanols on the silica-based column packing.[7] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: For an acidic compound like yours, ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid to keep it protonated and reduce ionic interactions with the stationary phase.

  • Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer residual silanols and often provide better peak shape for polar compounds.[8]

  • Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape.[8] For your acidic compound, this is less likely to be the primary solution.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[7] Try reducing the injection volume or sample concentration.

Q4: How do I choose the right solvents for my stability study?

A4: The choice of solvents should be guided by the intended application of the compound and the need to explore its stability under various conditions. A typical forced degradation study would include:

  • Aqueous Buffers: Test a range of pH values (e.g., pH 2, pH 7, pH 9) to assess hydrolytic stability.

  • Organic Solvents: Choose solvents relevant to your formulation or synthesis process. Common choices include acetonitrile, methanol, and dimethyl sulfoxide (DMSO). Be aware that some organic acids can accelerate degradation under acidic conditions.[4]

  • Co-solvent Systems: Mixtures of water and organic solvents are often used to ensure the solubility of the compound while allowing for the study of hydrolysis.

Always ensure your compound is fully dissolved in the chosen solvent system.

Troubleshooting Guide: Common Issues in Stability Testing

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, peroxide), increase the temperature, or extend the duration of the study.[1]
Compound degrades too quickly (>20% degradation). Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the study duration. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[1][5]
Poor mass balance (sum of parent and degradants <95%). Some degradation products are not being detected (e.g., they are volatile, do not have a UV chromophore, or are retained on the column).Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Ensure your chromatographic method is capable of eluting all components.
Retention time of the main peak is shifting. Inconsistent mobile phase preparation, temperature fluctuations, or column degradation.Ensure accurate mobile phase preparation.[9] Use a column oven to maintain a constant temperature.[8] If the column is old, replace it.
Baseline drift or noise in HPLC. Contaminated mobile phase, detector lamp aging, or leaks in the system.Use high-purity HPLC-grade solvents.[6] Check the detector lamp's usage hours. Perform a system leak test.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and conditions may need to be adjusted based on the lability of this compound.

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or a mixture of ACN and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of water at room temperature.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient, for example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm), and a PDA detector to check for peak purity.

Method Validation: Once the method is developed, it should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid 2. Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base 2. Apply Stress oxid Oxidation (3% H₂O₂, RT) stock->oxid 2. Apply Stress thermal Thermal Stress (60°C) stock->thermal 2. Apply Stress control Control (RT) stock->control 2. Apply Stress hplc 3. HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxid->hplc thermal->hplc control->hplc data 4. Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent 4-[(4-Methylphenyl)amino]- 4-oxobut-2-enoic acid hydrolysis_prod Maleic Acid + p-Toluidine parent->hydrolysis_prod Hydrolysis (Acid/Base) isomer_prod Trans-Isomer (Fumaric Acid Derivative) parent->isomer_prod Isomerization (Heat/Light) oxid_prod Oxidized Products parent->oxid_prod Oxidation (e.g., H₂O₂) thermal_prod Maleic Anhydride + p-Toluidine parent->thermal_prod Thermal Dissociation

Caption: Potential degradation pathways of the target molecule.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (URL: )
  • HPLC Troubleshooting Guide. (URL: )
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: )
  • A practical guide to forced degradation and stability studies for drug substances. (URL: )
  • HPLC Troubleshooting | Thermo Fisher Scientific - US. (URL: )
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (URL: )
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • HPLC Troubleshooting Guide. (URL: )
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
  • forced degradation study: Topics by Science.gov. (URL: )
  • Maleanilic Acid. (URL: )

Sources

scaling up laboratory synthesis of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in chemical synthesis, 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, also known as N-(p-tolyl)maleamic acid, serves as a vital building block for N-substituted maleimides and other pharmacologically relevant molecules.[1][2] Its synthesis, typically achieved through the reaction of maleic anhydride with p-toluidine, is a cornerstone reaction taught in many organic chemistry laboratories. However, scaling this synthesis from the benchtop to larger laboratory scales introduces challenges related to reaction control, product isolation, and purity.

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. It offers detailed protocols, in-depth troubleshooting guides in a direct question-and-answer format, and expert insights to ensure a successful, high-yield, and high-purity production of this compound.

Reaction Overview: The Chemistry of Maleamic Acid Formation

The synthesis of this compound is a classic example of nucleophilic acyl substitution.[1] The reaction proceeds via the nucleophilic attack of the primary amine (p-toluidine) on one of the electrophilic carbonyl carbons of maleic anhydride. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate. A subsequent proton transfer results in the final N-substituted maleamic acid product.[3] The reaction is typically exothermic and often results in the precipitation of the product from the reaction medium, which facilitates its isolation.[1]

Figure 1: Reaction Mechanism

Detailed Experimental Protocol: Laboratory Scale (0.1 mol)

This protocol is designed for a standard laboratory scale and can be adapted for larger quantities with the considerations outlined in the "Scaling-Up Considerations" section.

Reagent and Equipment Data
ParameterValueNotes
Reagents
Maleic Anhydride9.81 g (0.10 mol)Ensure it is dry and free of maleic acid.
p-Toluidine10.72 g (0.10 mol)Use freshly distilled or high-purity p-toluidine.
Diethyl Ether (anhydrous)200 mLAnhydrous conditions are preferable to prevent hydrolysis of the anhydride.[4]
Equipment
Reaction Flask500 mL three-neck round-bottom flask
StirringOverhead mechanical stirrerRecommended for scalability over magnetic stirring.
Addition Funnel125 mLFor controlled addition of the amine solution.
CondenserAllihn or LiebigFitted with a drying tube.
Temperature ControlIce-water bathEssential for managing the exotherm.
Step-by-Step Methodology
  • Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with an overhead mechanical stirrer, a 125 mL addition funnel, and a condenser topped with a drying tube.

  • Maleic Anhydride Solution: In the flask, dissolve maleic anhydride (9.81 g, 0.10 mol) in 150 mL of anhydrous diethyl ether. Stir until all the solid has dissolved. Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • p-Toluidine Solution: In a separate beaker, dissolve p-toluidine (10.72 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.

  • Controlled Addition: Transfer the p-toluidine solution to the addition funnel. Add the amine solution dropwise to the stirred, cold maleic anhydride solution over approximately 60-90 minutes. A white precipitate will begin to form.

    • Causality Note: The dropwise addition is critical to control the exothermic nature of the reaction.[1] Adding the amine too quickly can lead to a rapid temperature increase, potentially promoting side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another hour, then remove the bath and let the reaction continue at room temperature for an additional 2 hours to ensure completion.

  • Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold diethyl ether (25 mL each) to remove any unreacted starting materials.

    • Expert Insight: Using cold solvent for washing is crucial to minimize the loss of product due to solubility.

  • Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Determine the melting point and acquire IR and NMR spectra to confirm the structure and purity.[1] The product should be a white crystalline solid.

Workflow Figure 2: Experimental Workflow A 1. Dissolve Maleic Anhydride in Diethyl Ether C 3. Controlled Dropwise Addition (0-5 °C) A->C B 2. Prepare p-Toluidine Solution B->C D 4. Reaction Stirring (1 hr at 0-5 °C, 2 hrs at RT) C->D E 5. Isolate Product via Vacuum Filtration D->E F 6. Wash with Cold Diethyl Ether E->F G 7. Dry Product Under Vacuum F->G H 8. Characterize Product (MP, IR, NMR) G->H

Figure 2: Experimental Workflow

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture becoming a very thick, unstirrable slurry? A1: This is a common occurrence as the product, N-(p-tolyl)maleamic acid, is often insoluble in the reaction solvent and precipitates as it forms.[1] If the slurry becomes too thick for effective stirring, it indicates that the solvent volume is insufficient for the scale of the reaction. For larger scales, increasing the solvent-to-reagent ratio is necessary. Switching from a magnetic stirrer to a more robust overhead mechanical stirrer is also highly recommended to handle thick slurries.[5]

Q2: The reaction is getting very hot, even with an ice bath. What should I do? A2: The reaction between an amine and an anhydride is significantly exothermic.[1] A rapid temperature increase indicates that the rate of addition of the amine is too fast. Immediately slow down or temporarily stop the addition to allow the cooling bath to dissipate the heat. Ensure the flask is well-submerged in the ice-water bath. For future attempts, use a more gradual addition rate.

Q3: How can I confirm the reaction has gone to completion? A3: Thin-Layer Chromatography (TLC) is an effective method. Spot the reaction mixture against standards of your starting materials (maleic anhydride and p-toluidine). The reaction is complete when the spot corresponding to the limiting reagent (usually p-toluidine, as maleic anhydride can be harder to visualize) has disappeared. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a few drops of acetic acid to ensure the carboxylic acid product remains protonated and gives a well-defined spot.

Q4: Can I use a different solvent? A4: Yes, other solvents like dioxane, acetone, or acetic acid have been used for similar syntheses.[2][6] However, diethyl ether is often chosen for its ability to completely dissolve the starting materials while precipitating the product, leading to a simple and efficient isolation.[1] If using other solvents where the product is more soluble, a crystallization or precipitation step by adding an anti-solvent may be required during workup.

In-Depth Troubleshooting Guide

Troubleshooting Figure 3: Troubleshooting Decision Tree Start Experiment Complete CheckYield Assess Yield & Purity Start->CheckYield YieldOK Yield & Purity Acceptable? CheckYield->YieldOK Success SUCCESS YieldOK->Success Yes Problem Identify Issue YieldOK->Problem No LowYield Low Yield Problem->LowYield Low Yield PurityIssue Purity Issues Problem->PurityIssue Impure Product IncompleteRxn Check TLC for Starting Materials LowYield->IncompleteRxn SM_Present SM Present? IncompleteRxn->SM_Present ExtendRxn Extend Reaction Time Check Reagent Purity SM_Present->ExtendRxn Yes ProductLoss Review Workup: - Check filtrate for product - Ensure wash solvent is cold SM_Present->ProductLoss No CheckNMR Analyze NMR/IR Spectra PurityIssue->CheckNMR ImpurityType Identify Impurity CheckNMR->ImpurityType UnreactedSM Unreacted Starting Material ImpurityType->UnreactedSM Starting Material Maleimide N-(p-tolyl)maleimide Present ImpurityType->Maleimide Side-Product Recrystallize Recrystallize Product Optimize Stoichiometry UnreactedSM->Recrystallize ControlTemp Strictly Control Temperature Avoid Overheating During Drying Maleimide->ControlTemp

Figure 3: Troubleshooting Decision Tree
Category: Low or No Yield

Q: My final product weight is significantly lower than the theoretical yield. What are the common causes? A: Low yields can typically be traced back to three main areas: incomplete reaction, mechanical loss during workup, or issues with starting material quality.[4]

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion. This can be due to insufficient reaction time or deactivation of reagents.

    • Troubleshooting:

      • Verify Reagent Quality: Maleic anhydride is susceptible to hydrolysis, forming maleic acid, which will not react under these conditions.[7] Use a fresh, dry sample of maleic anhydride. Ensure the p-toluidine is of high purity, as impurities will lower the effective concentration.

      • Extend Reaction Time: As confirmed by TLC, if starting material is still present, increase the stirring time at room temperature to 4-6 hours.

      • Temperature Control: While the reaction is exothermic, allowing the temperature to rise too high initially can promote side reactions, but maintaining a very low temperature for the entire duration might slow the reaction rate excessively. Allowing the reaction to warm to room temperature after the initial controlled addition is crucial for driving it to completion.

  • Mechanical Loss During Workup:

    • Cause: The product has some solubility in the reaction solvent, and significant amounts can be lost during filtration and washing.

    • Troubleshooting:

      • Ensure Complete Precipitation: Before filtering, cool the reaction slurry thoroughly in an ice bath for at least 30 minutes to minimize the solubility of the product.

      • Minimize Washing Volume: Use the minimum amount of cold solvent necessary to wash the filter cake. Excessive washing will dissolve the product.

      • Check the Filtrate: If you suspect significant product loss, you can try to concentrate the filtrate to see if more product crystallizes out.

Category: Product Purity Issues

Q: My product is off-white or yellow. How can I improve its color and purity? A: A discolored product often points to impurities in the starting materials or minor side reactions.

  • Cause: p-Toluidine can oxidize over time, creating colored impurities that carry through the synthesis.

  • Troubleshooting:

    • Purify the Amine: If the p-toluidine is discolored (yellow or brown), consider purifying it by distillation or recrystallization before use.

    • Recrystallization: The most effective way to purify the final product is through recrystallization. A suitable solvent system might be ethanol/water or acetone/hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals. A small amount of activated charcoal can be added to the hot solution to remove colored impurities before filtering.[8]

Q: My NMR spectrum shows signals that don't correspond to the product or starting materials. What could they be? A: The most likely side-product is N-(p-tolyl)maleimide, formed by the cyclodehydration of your desired maleamic acid.

  • Cause: This intramolecular reaction is promoted by heat.[9] If the reaction temperature was not well-controlled, or if the product was dried at too high a temperature, this cyclization can occur. Acetic anhydride and sodium acetate are reagents commonly used to intentionally cause this cyclization, highlighting the compound's propensity to do so under dehydrating conditions.[6][9]

  • Troubleshooting:

    • Strict Temperature Control: Re-run the synthesis ensuring the internal reaction temperature does not exceed 25-30 °C after the initial addition phase.

    • Low-Temperature Drying: Dry the final product under vacuum at a mild temperature (≤ 50 °C).

    • Purification: N-(p-tolyl)maleimide has different solubility properties than the maleamic acid (it is less polar due to the loss of the carboxylic acid group). It can typically be removed by careful recrystallization or column chromatography.

Scaling-Up Considerations

Moving from a 0.1 mol scale to a 1-2 mol scale requires careful planning to manage the challenges associated with larger quantities.

  • Heat Management: The exotherm becomes a much more significant safety and purity concern at a larger scale.

    • Recommendation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. An ice bath may not be sufficient. Consider using a jacketed reactor with a circulating cooling system to maintain a stable internal temperature. The rate of addition must be slowed down accordingly.

  • Mixing Efficiency:

    • Recommendation: Magnetic stirring is inadequate for multi-liter volumes, especially when a thick precipitate forms. An overhead mechanical stirrer with a properly sized impeller (e.g., anchor or turbine) is mandatory to ensure homogenous mixing, prevent localized overheating, and keep the solid suspended.[5]

  • Reagent Addition:

    • Recommendation: Adding the p-toluidine solution via an addition funnel is still appropriate, but for very large scales, a metering pump can provide more precise and reliable control over the addition rate.

  • Product Isolation and Handling:

    • Recommendation: Filtering multi-kilogram quantities of wet solid requires larger equipment, such as a tabletop Büchner funnel or a small filter-dryer. The washing process must be done efficiently to avoid dissolving large amounts of the product. Drying in a large vacuum oven with good temperature control is essential to prevent decomposition.

References

  • RSC. 3.1.9. Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Available from: [Link]

  • RSC. 3.1.10. Synthesis of N-arylmaleimides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • Google Patents. Purification of maleic acid.
  • ResearchGate. Low molecular N‐aryl maleamic acids synthesis. Available from: [Link]

  • Google Patents. Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.
  • Google Patents. Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
  • Google Patents. Process for the production of maleamic acids.
  • Indian Journal of Chemistry. Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Available from: [Link]

  • Wikipedia. Maleic anhydride. Available from: [Link]

  • Bartleby. Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid. Available from: [Link]

  • Brainly. A. Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Oxo-2-Butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-oxo-2-butenoic acid derivatives. These scaffolds are highly valuable as versatile intermediates and biologically active molecules themselves[1][2]. However, their synthesis is often plagued by challenges that can frustrate even experienced chemists. This guide is designed to provide direct, field-proven answers to common pitfalls, moving beyond simple protocols to explain the underlying chemical principles. We aim to equip you with the knowledge to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis of 4-oxo-2-butenoic acid derivatives, particularly those derived from maleic anhydride and aldol condensations.

Question: My final product is a mixture of geometric isomers. My NMR shows signals for both the desired (Z)-isomer and the undesired (E)-isomer. How can I prevent this?

Answer: This is the most common pitfall. You are observing the isomerization of your maleic acid derivative (cis, Z) to the thermodynamically more stable fumaric acid derivative (trans, E). The trans isomer is more stable because it minimizes the steric hindrance between the large substituent groups on the double bond[3]. This conversion is readily catalyzed by acids, bases, or even heat[3][4][5].

Core Causality: The isomerization mechanism often involves protonation of the double bond, which allows for rotation around the resulting single bond, followed by deprotonation to reform the double bond in the more stable trans configuration[5].

Troubleshooting Steps & Solutions:

  • Strict Temperature Control: Avoid excessive heat during both the reaction and workup. If reflux is necessary, use the minimum time required. For amine-maleic anhydride reactions, running the synthesis at room temperature or slightly below is often sufficient and minimizes isomerization risk[6][7].

  • Avoid Strong Acids: Acid catalysts are frequently used to promote isomerization[3][5]. If your synthesis requires an acid (e.g., some aldol condensations), use the mildest effective acid and the lowest possible catalytic loading. Consider alternatives like pyrrolidinium acetate for aldol-type reactions, which can be more selective[1][8].

  • Quench and Workup Carefully: During workup, neutralize any acidic or basic components promptly and use cold solutions to wash your organic extracts. Prolonged exposure to non-neutral pH can induce isomerization.

  • Purification Strategy: If isomerization is unavoidable, the two isomers can sometimes be separated by careful flash chromatography or fractional crystallization. Fumaric acid derivatives are often less soluble than their maleic counterparts, which can be exploited for purification[3].

dot

Caption: The pathway of Z/E isomerization.

Question: I'm reacting maleic anhydride with a primary amine to get a maleanilic acid, but I'm getting a different, less polar product with water loss. What is happening?

Answer: You are likely forming the N-substituted maleimide. This is a classic side reaction where the initially formed (Z)-4-oxo-4-(arylamino)but-2-enoic acid (a maleanilic acid) undergoes intramolecular cyclodehydration[6][9][10].

Core Causality: The carboxylic acid and amide functionalities are in close proximity in the cis configuration, making them perfectly poised for cyclization. This reaction is heavily promoted by heat and dehydrating agents like acetic anhydride, which is often used intentionally for this purpose[6][10].

Troubleshooting Steps & Solutions:

  • Control Reaction Temperature: This is the most critical factor. The initial ring-opening of maleic anhydride by an amine is typically fast and exothermic and can often be done at room temperature or even 0°C to yield the maleanilic acid cleanly[11][12]. Avoid heating unless you intend to form the imide.

  • Avoid Dehydrating Agents: Ensure your reagents and solvents are free from any contaminants that could act as dehydrating agents (e.g., acid anhydrides, strong Lewis acids).

  • Characterization is Key: The formation of the imide can be confirmed by spectroscopy.

    • IR Spectroscopy: You will see the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic cyclic imide C=O stretches[9].

    • ¹H NMR: The carboxylic acid proton signal will disappear.

    • Mass Spectrometry: The molecular weight will correspond to the loss of one molecule of water (18.015 g/mol ) from the starting maleanilic acid.

dot

Caption: Key reaction pathways from maleic anhydride.

Question: My aldol condensation between a methyl ketone and glyoxylic acid is giving very low yields. How can I optimize this?

Answer: Low yields in this reaction are common and often highly substrate-dependent[1][8]. The key is matching the reaction conditions to the electronic nature of your methyl ketone. Simply using one set of conditions for all substrates will likely fail.

Core Causality: The reaction proceeds via the formation of an enol or enolate from the methyl ketone, which then attacks the glyoxylic acid. The ease of enolate formation and the subsequent dehydration step are influenced by the ketone's substituent.

Troubleshooting Steps & Solutions:

  • Substrate-Dependent Catalyst Selection: As demonstrated by Waring and coworkers, different substrates require different catalysts for optimal results[8].

    • For Aryl Methyl Ketones (especially electron-rich/neutral): An acid catalyst like p-toluenesulfonic acid (TsOH) in a solvent like dioxane often works best.

    • For Aliphatic Methyl Ketones: A base/acid combination like pyrrolidine and acetic acid in methanol is generally more effective.

  • Microwave-Assisted Synthesis: Consider using microwave heating. It can dramatically reduce reaction times and improve yields, though temperature control is still crucial to prevent degradation[1][8].

  • Stoichiometry: Ensure you are using an appropriate excess of glyoxylic acid, as it can be prone to self-condensation or degradation under reaction conditions.

  • Steric Hindrance: Be aware that highly sterically hindered ketones (e.g., t-butyl ketone) may fail to react regardless of the conditions due to the difficulty of the nucleophilic attack[1].

Table 1: Recommended Conditions for Microwave-Assisted Aldol Condensation
Ketone Substrate TypeCatalyst SystemSolventTypical Temp.Reference
Electron-Rich/Neutral Arylp-Toluenesulfonic Acid (TsOH)Dioxane120 °C[8]
Electron-Deficient Arylp-Toluenesulfonic Acid (TsOH)Dioxane120 °C[8]
Aliphatic / CycloaliphaticPyrrolidine / Acetic AcidMethanol60 °C[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to access 4-oxo-2-butenoic acid derivatives?

There are three main strategies:

  • Ring-opening of Maleic Anhydride: This is very common for N-substituted and some C-substituted derivatives. Nucleophiles like amines, organolithiums, or Grignard reagents attack the anhydride[2][7][11].

  • Aldol-Type Condensation: Condensation of a methyl ketone with glyoxylic acid provides direct access to a wide range of these compounds[1][13].

  • Friedel-Crafts Acylation: This method is suitable for electron-rich aromatic substrates, which are acylated using maleic anhydride[8][13].

Q2: How do I reliably characterize my product and distinguish it from common byproducts?

  • ¹H NMR is your most powerful tool.

    • Geometric Isomers: The key is the coupling constant (J-value) between the two vinyl protons. The cis (Z) isomer typically has a smaller J-value (around 12 Hz) compared to the trans (E) isomer (around 15-16 Hz).

    • Maleanilic Acid vs. Maleimide: Look for the presence (acid) or absence (imide) of the broad carboxylic acid proton signal (often >10 ppm) and the NH amide proton.

  • ¹³C NMR: The chemical shifts of the vinyl carbons can also help distinguish isomers.

  • IR Spectroscopy: Look for the characteristic broad O-H stretch (around 3000 cm⁻¹) of the carboxylic acid and the two C=O stretches (ketone and acid/amide). For imides, you will see two distinct C=O stretches in the 1700-1780 cm⁻¹ region[9].

Q3: Are there any specific safety concerns when working with maleic anhydride?

Yes. Maleic anhydride is corrosive and a potent respiratory and skin sensitizer. It is also combustible[14][15]. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Its relatively low melting point (53°C) means it can easily melt on a hot plate, and its boiling point is 201°C[14].

Validated Experimental Protocols

Protocol 1: Synthesis of (Z)-4-oxo-4-(4-chloroanilino)but-2-enoic acid

This protocol is adapted from solvent-free methods, which are high-yielding and environmentally friendly[6][12].

  • Objective: To synthesize a maleanilic acid while minimizing side product formation.

  • Materials:

    • Maleic anhydride (1.0 eq)

    • 4-chloroaniline (1.0 eq)

    • Mortar and pestle

    • Ethyl acetate (for washing)

  • Procedure:

    • Safety First: Perform all steps in a fume hood.

    • Gently melt maleic anhydride (0.98 g, 10 mmol) in a mortar on a hotplate set to low heat (just above 53°C).

    • Remove the mortar from the heat and immediately add 4-chloroaniline (1.28 g, 10 mmol).

    • Grind the mixture with the pestle for 10 minutes. The mixture will solidify as the product forms.

    • Transfer the resulting solid to a beaker containing 10 mL of cold ethyl acetate.

    • Stir vigorously with a glass rod for 1-2 minutes to break up any clumps and wash away unreacted starting materials.

    • Collect the solid product by vacuum filtration, washing with an additional small portion of cold ethyl acetate.

    • Air-dry the product on a watch glass. The yield is typically high (>90%).

    • Validation: Confirm the structure via ¹H NMR, checking for the characteristic cis vinyl coupling constant and the presence of both NH and COOH protons.

Protocol 2: Microwave-Assisted Synthesis of (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid

This protocol is based on the optimized conditions for aryl ketones[8].

  • Objective: To synthesize a 4-oxo-2-butenoic acid via aldol condensation.

  • Materials:

    • 4-Methoxyacetophenone (1.0 eq, 2.4 mmol, 360 mg)

    • Glyoxylic acid monohydrate (2.0 eq, 4.8 mmol, 442 mg)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.2 eq, 0.48 mmol, 91 mg)

    • 1,4-Dioxane (6 mL)

    • Microwave synthesis vial with a stir bar

  • Procedure:

    • Combine 4-methoxyacetophenone, glyoxylic acid monohydrate, and TsOH·H₂O in a microwave vial.

    • Add 1,4-dioxane (6 mL) and a magnetic stir bar.

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to 120°C with stirring for 30 minutes.

    • After the reaction, cool the vial to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Validation & Purification: The crude product should be analyzed by ¹H NMR to confirm conversion. The expected product has an E conformation[1]. Purify via flash column chromatography or recrystallization as needed.

References

  • Lam, Y-P., Lam, Z., & Yeung, Y-Y. (2021). Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. J. Org. Chem., 86, 1183-1190. [Link]

  • Microscale/Miniscale - Isomerization of maleic acid (cis) to fumaric acid (trans). (2022). [Link]

  • Experiment II - Isomerization of maleic acid to fumaric acid. (2021). YouTube. [Link]

  • Jwo, J-J. (1983). Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds. Journal of the Chinese Chemical Society. [Link]

  • Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. ResearchGate. [Link]

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. PubMed. [Link]

  • Clamen, L. M., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. Langmuir, 35(7), 2697-2705. [Link]

  • The reaction between maleic anhydride and amines is an important pathway. (2024). News. [Link]

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. National Institutes of Health (NIH). [Link]

  • Vullo, D., et al. (2017). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 991-996. [Link]

  • Sprenger, L. J., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Adv., 11, 29019-29024. [Link]

  • Sprenger, L. J., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. National Institutes of Health (NIH). [Link]

  • Mills, J. E., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 143-151. [Link]

  • Mills, J. E., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Semantic Scholar. [Link]

  • Can, N. O., & Aydoğan, F. (2016). Synthesis of Methyl-4-Oxo-2(E)-alkenoic Acid and Theoretical Investigation of Reaction Mechanism. American Journal of Chemistry, 6(1), 1-6. [Link]

  • Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. ResearchGate. [Link]

  • Synthesis of maleanilic acid. PrepChem.com. [Link]

  • Bammou, L., et al. (2024). A review on the mechanisms involved in the reaction of maleic anhydride with lipids. Green Chemistry. [Link]

  • Gurjar, A., et al. (2014). Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results. Tetrahedron Letters, 55(30), 4111-4115. [Link]

  • Rastogi, R. P., Singh, N. B., & Srivastav, A. K. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 19A, 523-526. [Link]

  • Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Catalysis, Structure & Reactivity, 1(2-4), 85-95. [Link]

  • Ellis, C. (1942). Amine reaction product.
  • Saedi, H. (2013). Solvent free preparation of N-substituted maleanilic acid. Bulletin of the Chemical Society of Ethiopia, 27(1), 137-141. [Link]

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how to avoid degradation of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this compound and preventing its degradation during experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound, a derivative of maleanilic acid, is a valuable compound in various research applications. However, its structure, containing an α,β-unsaturated amide and a cis-double bond, makes it susceptible to several degradation pathways. Understanding these pathways is the first step toward mitigating them. The primary modes of degradation are:

  • Hydrolysis: Cleavage of the amide bond.

  • Isomerization: Conversion of the cis-isomer (maleate derivative) to the more stable trans-isomer (fumarate derivative).

  • Photodegradation: Light-induced reactions.

  • Thermal Degradation: Decomposition at elevated temperatures.

This guide will provide you with the knowledge and tools to minimize the impact of these degradation pathways on your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound?

A1: The primary degradation products are 4-methylaniline (p-toluidine) and maleic acid, resulting from the hydrolysis of the amide bond.[1][2][3] Maleic acid can then isomerize to fumaric acid, which is thermodynamically more stable.[4][5][6] Under certain conditions, thermal degradation can lead to the formation of maleic anhydride and 4-methylaniline.[1]

Q2: How does pH affect the stability of the compound in solution?

A2: The stability of this compound is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[7][8] For similar maleic acid derivatives, a stable pH range is typically acidic to neutral (pH 2.5-6.5).[9][10] It is crucial to determine the optimal pH for your specific experimental conditions through stability studies.

Q3: Is the compound sensitive to light?

A3: Yes, α,β-unsaturated amides can be susceptible to photodegradation.[11][12] Exposure to light, especially UV radiation, can induce isomerization of the double bond or other photochemical reactions.[12] Therefore, it is recommended to protect solutions and solid samples from light.

Q4: What is the recommended storage temperature for this compound?

A4: To minimize thermal degradation and isomerization, the compound should be stored at low temperatures. For long-term storage, -20°C is recommended. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q5: Which solvents are recommended for dissolving this compound?

A5: The choice of solvent is critical. While the compound has low solubility in water, it is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, use anhydrous-grade solvents to minimize hydrolysis. For aqueous experimental buffers, prepare fresh solutions and use them promptly.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of compound degradation. If you are observing variability in your bioassays or analytical measurements, consider the following troubleshooting steps.

Potential Cause & Troubleshooting Steps:

  • Hydrolysis in Aqueous Buffers:

    • Verify pH of Buffers: Ensure your buffer pH is within the optimal stability range (typically pH 2.5-6.5 for maleic acid derivatives).[9][10]

    • Prepare Fresh Solutions: Prepare aqueous solutions of the compound immediately before use. Do not store in aqueous buffers for extended periods.

    • Use Co-solvents: If your experimental conditions allow, consider using a co-solvent like DMSO or ethanol to reduce the concentration of water in your stock solution.

  • Photodegradation:

    • Protect from Light: Use amber vials or wrap your containers with aluminum foil.

    • Minimize Light Exposure During Experiments: Conduct experimental manipulations under low-light conditions whenever possible.

  • Isomerization to the trans-isomer:

    • Analyze for Isomers: Use an appropriate analytical method, such as HPLC with a C18 column, to check for the presence of the trans-isomer.

    • Control Temperature: Avoid heating solutions containing the compound unless it is a required step in your protocol.

Issue 2: Appearance of new peaks in HPLC or LC-MS analysis.

The presence of unexpected peaks is a direct indication of degradation. The following guide will help you identify the source of degradation.

Forced Degradation Study Protocol:

A forced degradation study can help identify the potential degradation products and the conditions that cause them.[13][14][15][16]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • 0.1 M HCl (Acidic Hydrolysis)

  • 0.1 M NaOH (Basic Hydrolysis)

  • 3% H₂O₂ (Oxidative Degradation)

  • High-intensity UV lamp (Photodegradation)

  • Oven (Thermal Degradation)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Set up Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photodegradation: Expose a solution of the compound to UV light.

    • Thermal Degradation: Heat a solid sample of the compound in an oven at a temperature below its melting point (e.g., 80°C).

  • Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC or LC-MS.

  • Compare Chromatograms: Compare the chromatograms of the stressed samples to a control sample (compound in solvent at room temperature, protected from light). Identify and quantify the degradation products.

Data Interpretation:

Stress ConditionExpected Degradation ProductsPrimary Degradation Pathway
Acidic/Basic Hydrolysis4-methylaniline, maleic acid, fumaric acidHydrolysis, Isomerization
Oxidative (H₂O₂)Oxidized derivativesOxidation
Photolytic (UV)trans-isomer, potential cycloadductsIsomerization, Photochemical reaction
Thermal (Heat)trans-isomer, maleic anhydride, 4-methylanilineIsomerization, Decomposition

This information will help you pinpoint the cause of the extra peaks in your experimental samples and take corrective actions.

Visualization of Degradation Pathways and Workflows

Diagram 1: Key Degradation Pathways

A 4-[(4-Methylphenyl)amino]-4- oxobut-2-enoic acid (cis-isomer) B Hydrolysis (H₂O, H⁺ or OH⁻) A->B Amide Cleavage C Isomerization (Heat, Light) A->C D Thermal Degradation (High Temp) A->D E 4-methylaniline + Maleic Acid B->E F trans-isomer C->F G Maleic Anhydride + 4-methylaniline D->G H Isomerization E->H I Fumaric Acid H->I

Caption: Major degradation routes for this compound.

Diagram 2: Troubleshooting Workflow for Compound Instability

start Inconsistent Results or New HPLC/LC-MS Peaks check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Evaluate Solution Preparation (Solvent, pH, Age) start->check_solution forced_degradation Perform Forced Degradation Study (Acid, Base, Light, Heat, Oxid.) check_storage->forced_degradation check_solution->forced_degradation analyze Analyze Degradants by HPLC/LC-MS forced_degradation->analyze identify Identify Degradation Pathway analyze->identify mitigate Implement Mitigation Strategy (e.g., Adjust pH, Protect from Light, Use Fresh Solutions) identify->mitigate end Consistent Results mitigate->end

Caption: A systematic approach to diagnosing and resolving compound stability issues.

References

  • Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance. PubMed. Available at: [Link]

  • Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids. PMC - PubMed Central. Available at: [Link]

  • Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. PubMed. Available at: [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. PubMed. Available at: [Link]

  • Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. PMC - NIH. Available at: [Link]

  • Cis-trans isomerization of maleic acid to fumaric acid under pressure. Kyoto University Research Information Repository. Available at: [Link]

  • Maleanilic Acid. DrugFuture. Available at: [Link]

  • Solvent and pH Stability of Poly(styrene-alt-maleic acid) (PSaMA) Membranes Prepared by Aqueous Phase Separation (APS). PMC - NIH. Available at: [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available at: [Link]

  • Review of hydrolysis of maleic anhydride. Shandong Qibo New Energy Co., Ltd. Available at: [Link]

  • Photochemical reactions of N-benzoylformyl α,β-unsaturated amides. RSC Publishing. Available at: [Link]

  • Unusual thermal degradation of maleic anhydride grafted polyethylene. ResearchGate. Available at: [Link]

  • Experiment 2 - Preparation of Cis and Trans Isomer. Scribd. Available at: [Link]

  • Identification of the Major Degradation Pathways of Selumetinib. PMC - NIH. Available at: [Link]

  • forced degradation study -a new approach for stress testing of drug substances and drug products. ResearchGate. Available at: [Link]

  • Butane-1,4-diol-co-Adipic acid) for Smart Release of Fertilizers. Savvy Science Publisher. Available at: [Link]

  • Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. PMC - NIH. Available at: [Link]

  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters - ACS Publications. Available at: [Link]

  • Solvent and pH Stability of Poly(styrene-alt-maleic acid) (PSaMA) Membranes Prepared by Aqueous Phase Separation (APS). ResearchGate. Available at: [Link]

  • MALEIC ACID ANHYDRIDE. Ataman Kimya. Available at: [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. MDPI. Available at: [Link]

  • (PDF) Theoretical study of the isomerization of maleic acid into fumaric acid. ResearchGate. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Contract Pharma. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • The Substance That Maleic Anhydride Decomposes at High Temperature. Douwin Chemical. Available at: [Link]

  • Optimizing maleic anhydride content to enhance mechanical performance and thermal stability of recycled polyolefin blends. PMC - NIH. Available at: [Link]

  • Effect of Polymer Composition and pH on Membrane Solubilization by Styrene-Maleic Acid Copolymers. PubMed. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Maleic acid ester to fumaric acid ester (cis-alkene to trans alkene) conversion by catalytic amine. YouTube. Available at: [Link]

  • Maleic acid. Wikipedia. Available at: [Link]

  • A Review on Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. ACS Publications. Available at: [Link]

  • Organic Chemistry Class 11 Notes by Bharat Panchal. Scribd. Available at: [Link]

  • Maleic anhydride hydrolysis is an important reaction that has several industrial applications. LookChem. Available at: [Link]

  • (E)-α,β-unsaturated amides from tertiary amines, olefins and CO via Pd/Cu-catalyzed aerobic oxidative N-dealkylation. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. The Royal Society of Chemistry. Available at: [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. NIH. Available at: [Link]

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Technical Support Center: Purification of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Product Isolation & Handling

Question 1: My initial product after synthesis is an oil or a gummy solid and refuses to crystallize. What should I do?

Answer: This is a common issue often caused by the presence of residual solvent or impurities that inhibit crystal lattice formation.

  • Causality: Excess solvent can act as an impurity, disrupting the ordered arrangement of molecules required for crystallization. Similarly, unreacted starting materials or side products can interfere with this process. The target molecule's structure, with its potential for intra- and intermolecular hydrogen bonding, can also lead to the formation of amorphous solids or oils if not handled correctly.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents (e.g., THF, diethyl ether, acetone) are thoroughly removed under reduced pressure. Heating the flask gently in a warm water bath can aid this process, but avoid excessive heat which could cause decomposition or isomerization.

    • Trituration: Add a non-solvent in which your target compound is insoluble but the impurities are soluble. For this compound, try triturating the crude material with cold diethyl ether or hexane. Stir the gummy material vigorously with a spatula in the non-solvent. This should wash away soluble impurities and may induce the formation of a solid.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil or concentrated solution to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Question 2: The color of my crude product is dark brown/yellow. How can I decolorize it?

Answer: Discoloration is typically due to high molecular weight, colored impurities, or degradation products.

  • Causality: These impurities often arise from side reactions or the degradation of starting materials, particularly the amine component (p-toluidine), which can oxidize and form colored species.

  • Troubleshooting Protocol: Activated Carbon Treatment

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

    • Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.

    • Swirl the mixture and keep it at or near the boiling point for 5-10 minutes. Caution: Add carbon to a slightly cooled solution to prevent bumping.

    • Perform a hot filtration using fluted filter paper to remove the activated carbon. The filtrate should be significantly lighter in color.

    • Allow the filtrate to cool slowly to induce crystallization of the purified product.

Recrystallization Challenges

Question 3: I'm having trouble finding a suitable single solvent for recrystallization. What are my options?

Answer: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If a single solvent isn't effective, a mixed-solvent system is the next logical step.

  • Causality: The polarity of this compound, with its carboxylic acid, amide, and aromatic functionalities, can make finding a single solvent with the desired solubility profile challenging.

  • Troubleshooting Workflow: Solvent Selection

    G start Start: Crude Product sol_test Perform Solubility Tests start->sol_test good_sol Is there a solvent with high solubility when hot and low when cold? sol_test->good_sol single_recrys Proceed with Single-Solvent Recrystallization good_sol->single_recrys Yes no_good_sol No suitable single solvent found. good_sol->no_good_sol No end Pure Crystals single_recrys->end mixed_sol Select a miscible solvent pair: 1. 'Good' solvent (dissolves product) 2. 'Bad' solvent (product is insoluble) no_good_sol->mixed_sol mixed_recrys Proceed with Mixed-Solvent Recrystallization mixed_sol->mixed_recrys mixed_recrys->end

  • Recommended Solvents to Test:

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May have low solubility even when hot due to the aromatic ring.
EthanolMedium-High78Often a good starting point for compounds with mixed polarity. [1]
Ethyl AcetateMedium77Good for moderately polar compounds.
AcetoneMedium56Can be too good a solvent, leading to low recovery.
TolueneLow111Unlikely to be a good solvent on its own but could be part of a mixed-solvent system.
  • Mixed-Solvent Recrystallization Protocol (Example: Ethanol/Water):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Question 4: My product precipitates out of solution too quickly, resulting in a fine powder or an impure solid. How can I improve crystal quality?

Answer: Rapid precipitation traps impurities. [2]The key to obtaining pure crystals is slow, controlled cooling.

  • Causality: A large temperature gradient between the hot, saturated solution and its surroundings causes rapid supersaturation and precipitation, rather than slow crystal growth.

  • Improving Crystal Growth:

    • Slow Cooling: After dissolving the solute in hot solvent, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath.

    • Insulation: For very rapid crystallizers, you can further slow the cooling by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature.

    • Ice Bath: Only after the solution has reached room temperature and crystal formation has slowed or stopped should you place it in an ice bath to maximize recovery.

Purity Assessment & Further Purification

Question 5: My recrystallized product has a broad melting point range, or the melting point is lower than expected. What does this indicate and what should I do?

Answer: A broad or depressed melting point is a classic indicator of impurities. Further purification is necessary.

  • Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to break it down.

  • Next Steps:

    • Second Recrystallization: A second recrystallization is often sufficient to remove remaining impurities.

    • Chromatography: If recrystallization fails to improve purity, column chromatography is the next logical step.

    • Purity Check: Use Thin Layer Chromatography (TLC) to assess the number of components in your sample. A pure sample should ideally show a single spot. [3] Question 6: How do I set up a column chromatography protocol for this compound?

Answer: Column chromatography separates compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel column is appropriate.

  • Causality: The polar carboxylic acid and amide groups will interact strongly with the polar silica gel. A polar mobile phase is required to elute the compound.

  • Step-by-Step Column Chromatography Protocol:

    • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. A good eluent system will give your target compound an Rf value of ~0.3-0.4.

      • Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

      • A typical starting point could be 70:30 ethyl acetate:hexane. Add a small amount of acetic acid (0.5-1%) to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.

    • Column Packing: Pack a glass column with silica gel using your chosen eluent. Ensure there are no air bubbles or cracks.

    • Sample Loading: Dissolve your crude product in a minimum amount of the eluent (or a slightly stronger solvent if necessary) and load it onto the top of the silica gel. Alternatively, you can pre-adsorb the compound onto a small amount of silica gel (dry loading), which often gives better separation.

    • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

  • Visual Workflow for Column Chromatography:

    G cluster_prep Preparation cluster_run Execution cluster_post Final Steps tlc 1. TLC Analysis (Find Eluent, Rf ~0.3) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry or Wet Loading) pack->load elute 4. Elute with Solvent (Collect Fractions) load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent combine->evap pure_prod Pure Product evap->pure_prod

    Caption: Step-by-step workflow for purification by column chromatography.

References

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Wikipedia. [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]

  • Process for the preparation of malic acid crystals.
  • Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Indian Academy of Sciences. [Link]

  • Analysis of Amino Acids. Chemistry LibreTexts. [Link]

  • Paper Chromatography of Amino Acids | Biochemistry I (Practical). YouTube. [Link]

  • Recrystallization. Scribd. [Link]

  • Poly(amic acid) and polyimide characterization using gas chromatography/mass spectrometry and particle beam liquid chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Recrystallization Lab Handout. Unknown Source. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • Recovery of phthalic and maleic acid
  • Synthesis, characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity. ResearchGate. [Link]

  • Yr 13 Amino acids chromatography (1). YouTube. [Link]

  • Synthesis of maleanilic acid. PrepChem.com. [Link]

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Technical Support Center: Characterization of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the characterization of this molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.

Introduction: The Unique Challenges of a Maleanilic Acid Derivative

This compound, a derivative of maleanilic acid, presents a unique set of characterization challenges primarily stemming from three key aspects of its structure: the presence of a stereochemically labile double bond, the acidic carboxylic acid moiety, and the aromatic amide functionality. These features can lead to complexities in spectral interpretation, chromatographic separation, and thermal analysis. This guide will address these challenges systematically, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum of this compound show more peaks than expected?

This is a common observation and is almost always due to the presence of cis-trans isomers. The but-2-enoic acid backbone can exist in both a cis (maleanilic acid) and a trans (fumaranilic acid) configuration. Rotation around the carbon-carbon double bond is restricted, but isomerization can be catalyzed by acid, base, or heat, leading to a mixture of isomers in solution.[1] Each isomer will have its own distinct set of NMR signals, thus complicating the spectrum.

Q2: I'm having trouble dissolving the compound for NMR analysis. What solvents do you recommend?

N-aryl acrylamides and related compounds can exhibit poor solubility in common non-polar NMR solvents like chloroform-d (CDCl₃).[2] For this compound, polar aprotic solvents are generally the best choice. We recommend starting with dimethyl sulfoxide-d₆ (DMSO-d₆) or dimethylformamide-d₇ (DMF-d₇), as the carboxylic acid and amide groups enhance solubility in these media.

Q3: My melting point measurement for the synthesized compound is broad and not consistent. What could be the cause?

A broad or inconsistent melting point can be attributed to several factors:

  • Presence of impurities: Residual starting materials (p-toluidine, maleic anhydride) or solvents can depress and broaden the melting point range.

  • Mixture of cis-trans isomers: The cis and trans isomers will have different crystal packing and thus different melting points. A mixture will melt over a wider range.[1]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point. Polymorphism is a known phenomenon for molecules like maleic acid.[3]

Q4: How can I confirm the presence of both cis and trans isomers in my sample?

The most effective technique is High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can separate the two isomers, which will appear as distinct peaks. The identity of each peak can then be confirmed by collecting the fractions and analyzing them by NMR. In the ¹H NMR spectrum, the coupling constant (J) between the vinyl protons is a key indicator: the trans isomer typically shows a larger coupling constant (around 15-18 Hz) compared to the cis isomer (around 12-14 Hz).

Troubleshooting Guides

NMR Spectroscopy
Problem Potential Cause Troubleshooting Steps
Complex, overlapping signals in the vinyl region. Presence of cis and trans isomers.1. Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion. 2. Perform a 2D NMR experiment like COSY to identify coupled proton pairs for each isomer. 3. Attempt to isolate a single isomer by recrystallization or preparative HPLC and acquire its NMR spectrum as a reference.
Broad peaks for the NH and COOH protons. Hydrogen bonding and/or chemical exchange with residual water in the solvent.1. Ensure the use of high-purity, dry NMR solvent. 2. Add a drop of D₂O to the NMR tube; the NH and COOH peaks will disappear due to deuterium exchange, confirming their identity. 3. Perform variable temperature NMR. At higher temperatures, the exchange rate may increase, leading to sharper signals for other protons.
Poor signal-to-noise ratio. Low solubility of the compound.1. Increase the number of scans. 2. Use a more sensitive NMR probe if available. 3. If solubility in DMSO-d₆ is still an issue, consider forming a salt (e.g., with sodium deuteroxide) to enhance solubility in D₂O, though this will alter the chemical shifts.
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing). Interaction of the carboxylic acid with the silica support of the column.1. Lower the pH of the mobile phase to 2.5-3.5 using an acid like trifluoroacetic acid (TFA) or phosphoric acid. This will suppress the ionization of the carboxylic acid.[4] 2. Use a column with end-capping or a base-deactivated stationary phase.
Co-elution of isomers. Insufficient selectivity of the mobile phase or stationary phase.1. Optimize the mobile phase composition. Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. 2. Consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. 3. Decrease the flow rate to increase the number of theoretical plates.
Inconsistent retention times. Unstable pH of the mobile phase or temperature fluctuations.1. Ensure the mobile phase is well-buffered and freshly prepared. 2. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: ¹H NMR Analysis for Isomer Identification

This protocol outlines the steps for acquiring and interpreting the ¹H NMR spectrum to identify and quantify the cis and trans isomers.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆. Ensure the solvent is from a fresh, sealed container to minimize water content.

    • Vortex the sample until it is fully dissolved. If solubility is an issue, gentle warming in a water bath may help.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the vinyl region (typically 6.0-7.0 ppm). You will likely see two pairs of doublets.

    • Integrate the signals corresponding to each isomer.

  • Data Interpretation:

    • Identify the isomers: The pair of doublets with the larger coupling constant (J ≈ 15-18 Hz) corresponds to the trans isomer. The pair with the smaller coupling constant (J ≈ 12-14 Hz) corresponds to the cis isomer.

    • Quantify the isomer ratio: The ratio of the integrals of the vinyl protons for each isomer will give the isomeric ratio in the sample.

Protocol 2: Reversed-Phase HPLC Method for Isomer Separation

This protocol provides a starting point for developing an HPLC method to separate the cis and trans isomers.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient: Start with a gradient of 10% B to 90% B over 20 minutes to determine the approximate retention times. Then, optimize to an isocratic or shallow gradient method for better separation around the elution time of the isomers.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing Key Concepts

Cis-Trans Isomerization

The equilibrium between the cis and trans forms is a central challenge in the characterization of this compound.

G cis Cis Isomer (Maleanilic form) intermediate Carbocation Intermediate cis->intermediate Acid/Base or Heat Catalysis trans Trans Isomer (Fumaranilic form) trans->intermediate Acid/Base or Heat Catalysis intermediate->cis Rotation around single bond intermediate->trans Rotation around single bond

Caption: Isomerization pathway between cis and trans forms.

Analytical Workflow for Characterization

A systematic approach is crucial for the complete characterization of this molecule.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesis from p-toluidine and maleic anhydride purification Recrystallization synthesis->purification nmr NMR Spectroscopy (Isomer identification) purification->nmr hplc HPLC (Purity & Isomer Separation) purification->hplc thermal Thermal Analysis (Melting Point, Stability) purification->thermal ms Mass Spectrometry (Molecular Weight) hplc->ms

Caption: Recommended workflow for characterization.

References

  • Zhang, Y., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 26(11), 3206. Available at: [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Molecular Crystals and Liquid Crystals, 592(1), 249-258. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sarhat, E. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC? ResearchGate. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Isomerize the cis double bond in maleic acid to fumaric acid and study the difference in properties of the two isomers. (n.d.). Williamson College of the Trades. Available at: [Link]

  • Kiyama, R., & Minomura, S. (1954). Cis-trans isomerization of maleic acid to fumaric acid under pressure. The Review of Physical Chemistry of Japan, 24(2), 61-67. Available at: [Link]

  • Day, G. M., Trask, A. V., Motherwell, W. D. S., & Jones, W. (2006). Investigating the latent polymorphism of maleic acid. Chemical Communications, (1), 54-56. Available at: [Link]

Sources

Validation & Comparative

confirming the mechanism of action of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Confirming the Mechanism of Action of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of this compound. By integrating established biochemical assays with cellular and in vivo studies, this document outlines a systematic approach to not only verify the primary molecular target but also to explore potential secondary activities. Furthermore, we present a comparative analysis with relevant alternative compounds, offering a broader context for its biological profile.

Introduction: The Therapeutic Potential of (Z)-4-Oxo-4-(arylamino)but-2-enoic Acids

The scaffold of (Z)-4-oxo-4-(arylamino)but-2-enoic acid has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting agents[1]. A significant body of evidence points towards the inhibition of human carbonic anhydrase (hCA) isoforms I and II as a primary mechanism of action for this class of molecules[1][2][3]. Certain derivatives have demonstrated potent inhibition of these metalloenzymes with Ki values in the low nanomolar range[2].

This guide will focus on a specific derivative, this compound, and provide a detailed roadmap for confirming its engagement with and inhibition of carbonic anhydrase. We will also explore methodologies to investigate other potential mechanisms, such as histone deacetylase (HDAC) and kynurenine-3-hydroxylase inhibition, which have been associated with structurally related compounds[4][5].

Part 1: Confirming the Primary Mechanism - Carbonic Anhydrase Inhibition

The initial and most critical step is to ascertain the inhibitory activity of this compound against its putative primary targets, hCA I and hCA II.

Experimental Workflow: In Vitro Carbonic Anhydrase Inhibition Assay

This workflow is designed to determine the potency of the test compound as a carbonic anhydrase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound add_components Add buffer, enzyme, and varying concentrations of inhibitor to a 96-well plate prep_compound->add_components prep_enzyme Purify or procure human carbonic anhydrase I and II prep_enzyme->add_components prep_substrate Prepare p-nitrophenyl acetate (p-NPA) substrate solution prep_buffer Prepare assay buffer (e.g., Tris-SO4) prep_buffer->add_components pre_incubate Pre-incubate at room temperature add_components->pre_incubate add_substrate Initiate reaction by adding p-NPA pre_incubate->add_substrate measure Measure absorbance at 400 nm over time using a plate reader add_substrate->measure plot_data Plot reaction rates against inhibitor concentration measure->plot_data calc_ic50 Calculate IC50 value from the dose-response curve plot_data->calc_ic50 calc_ki Determine Ki value using the Cheng-Prusoff equation calc_ic50->calc_ki G cluster_hdac HDAC Inhibition Pathway cluster_kynurenine Kynurenine Pathway Inhibition HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetylation Increased Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Kynurenine Kynurenine KMO Kynurenine-3-Monooxygenase (KMO) Kynurenine->KMO Hydroxykynurenine 3-Hydroxykynurenine KMO->Hydroxykynurenine Hydroxylation Quinolinic_Acid Quinolinic Acid (Neurotoxin) Hydroxykynurenine->Quinolinic_Acid Compound 4-[(4-Methylphenyl)amino]- 4-oxobut-2-enoic acid Compound->HDAC Inhibition Compound->KMO Inhibition

Caption: Potential secondary signaling pathways.

Experimental Protocols for Secondary Target Validation
  • HDAC Inhibition Assay:

    • Principle: A fluorometric assay can be used to measure the activity of HDAC enzymes.

    • Procedure:

      • Incubate recombinant human HDAC isoforms with the test compound at various concentrations.

      • Add a fluorogenic HDAC substrate.

      • After incubation, add a developer solution to stop the reaction and generate a fluorescent signal.

      • Measure fluorescence intensity to determine the extent of HDAC inhibition.

    • Comparison: Use a known HDAC inhibitor like Vorinostat (SAHA) as a positive control.[5]

  • Kynurenine-3-Monooxygenase (KMO) Inhibition Assay:

    • Principle: Measure the conversion of L-kynurenine to 3-hydroxykynurenine.

    • Procedure:

      • Incubate rat liver mitochondrial preparations (a source of KMO) with the test compound.

      • Add L-kynurenine as the substrate.

      • After incubation, stop the reaction and analyze the formation of 3-hydroxykynurenine by HPLC.

    • Comparison: Compare the inhibitory activity with known KMO inhibitors if available, or establish a dose-response curve to determine the IC50.

Part 3: Cellular and In Vivo Validation

Confirmation of the mechanism of action requires demonstrating target engagement and a corresponding biological effect in a cellular and, ultimately, an in vivo context.

Cellular Thermal Shift Assay (CETSA)

This assay can confirm direct binding of the compound to its target protein in a cellular environment.

G start Treat cells with compound or vehicle heat Heat cells at various temperatures start->heat lyse Lyse cells and separate soluble fraction heat->lyse analyze Analyze protein levels in soluble fraction (e.g., by Western Blot) lyse->analyze plot Plot protein abundance vs. temperature analyze->plot shift A shift in the melting curve indicates target engagement plot->shift

Sources

Comparative Analysis of the Inhibitory Potency of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid and Clinically Relevant Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the inhibitory potency of the novel compound 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid against established drugs targeting prolyl hydroxylase domains (PHDs). While direct inhibitory data for this compound is not yet publicly available, this document outlines the mechanistic context, comparative drug profiles, and detailed experimental protocols necessary to perform such an evaluation. The focus is on inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases, a validated therapeutic target for anemia associated with chronic kidney disease (CKD).

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and Therapeutic Inhibition

The cellular response to low oxygen levels (hypoxia) is primarily governed by the transcription factor HIF. Under normal oxygen conditions, the alpha subunit of HIF (HIF-α) is targeted for degradation by a family of prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the principal regulator.[1][2] These enzymes utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on HIF-α.[1][3] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to ubiquitination and subsequent proteasomal degradation of HIF-α.[1][4]

In hypoxic conditions, the lack of molecular oxygen as a substrate limits PHD activity. This allows HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β.[1][5] The active HIF heterodimer then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, and angiogenesis.[4][5][6][7]

A new class of drugs, known as HIF-prolyl hydroxylase inhibitors (HIF-PHIs), mimics the hypoxic state by competitively inhibiting PHD enzymes.[1][5][8] This therapeutic strategy leads to the stabilization of HIF-α and the subsequent stimulation of endogenous EPO production and improved iron utilization, offering an oral treatment for anemia, particularly in patients with chronic kidney disease.[1][3][4][5][7][9] Given the structural features of this compound, it is hypothesized to function as a competitive inhibitor of the α-ketoglutarate binding site on PHD enzymes.

Comparative Inhibitory Potency of Known HIF-PH Inhibitors

A critical step in evaluating a novel compound is to benchmark its inhibitory activity against established drugs with the same mechanism of action. The following table summarizes the inhibitory potency (IC50) of several clinically advanced or approved HIF-PHIs against PHD isoforms.

Drug NameTargetIC50 (nM) against PHD2Other PHD Isoforms InhibitedTherapeutic Indication
Roxadustat (FG-4592) HIF-PHNot explicitly stated, but potentPHD1, PHD3Anemia in Chronic Kidney Disease[4][8]
Vadadustat (AKB-6548) HIF-PHIn the nM rangePHD1, PHD3Anemia in Chronic Kidney Disease[10][11]
Daprodustat (GSK1278863) HIF-PHPotent inhibitorPHD1, PHD3Anemia in Chronic Kidney Disease[12][13][14]
Molidustat (BAY 85-3934) HIF-PHPotent inhibitor-Anemia in Chronic Kidney Disease[15][16][17]

Note: Specific IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.

Experimental Protocol: In Vitro PHD2 Inhibition Assay

To determine the inhibitory potency of this compound, a robust and validated in vitro enzymatic assay is essential. The following protocol describes a common method for measuring PHD2 activity and inhibition.

Principle:

This assay measures the hydroxylation of a synthetic HIF-1α peptide substrate by recombinant human PHD2. The activity of the enzyme can be quantified by various methods, such as measuring the consumption of the co-substrate α-ketoglutarate or the formation of the succinate byproduct.[18][19] The inhibitory effect of a test compound is determined by measuring the reduction in enzyme activity in its presence.

Materials:
  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., a biotinylated peptide containing the proline hydroxylation site)

  • α-ketoglutarate (2-oxoglutarate)

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (this compound) and known inhibitors (e.g., Roxadustat)

  • Detection reagents (e.g., time-resolved fluorescence resonance energy transfer (TR-FRET) based, or mass spectrometry-based detection of succinate)[20]

  • 384-well assay plates

Procedure:
  • Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the assay buffer, recombinant PHD2, HIF-1α peptide, ascorbate, and ferrous sulfate.

  • Reaction Initiation: Dispense the enzyme/substrate master mix into the wells of a 384-well plate. Add the diluted test compounds and controls to the respective wells.

  • Incubation: Initiate the enzymatic reaction by adding α-ketoglutarate. Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding a suitable reagent (e.g., EDTA). Proceed with the detection method to quantify the extent of the reaction. For a TR-FRET assay, this would involve adding detection reagents such as a europium-labeled anti-hydroxylated HIF-1α antibody and a streptavidin-conjugated acceptor fluorophore.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation:
  • Expertise & Experience: The inclusion of ascorbate is critical as it maintains the iron cofactor in its reduced Fe(II) state, which is essential for catalytic activity. The choice of a TR-FRET based assay provides a sensitive and high-throughput method for detecting the hydroxylated product.[20]

  • Trustworthiness: Each assay plate must include positive controls (a known inhibitor like Roxadustat) and negative controls (DMSO vehicle) to ensure the assay is performing correctly and to provide a baseline for calculating inhibition. Running the assay in triplicate for each concentration point is crucial for statistical validity.

Visualizing the Experimental Workflow and Biological Pathway

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis Compound Serial Dilution of Test Compound Dispense Dispense Master Mix and Compounds Compound->Dispense EnzymeMix Prepare Enzyme/ Substrate Master Mix EnzymeMix->Dispense Initiate Initiate Reaction with α-Ketoglutarate Dispense->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction & Add Detection Reagents Incubate->Terminate Readout Measure Signal (e.g., TR-FRET) Terminate->Readout Analysis Calculate % Inhibition and IC50 Readout->Analysis

Caption: Workflow for the in vitro PHD2 inhibition assay.

HIF-1α Regulation Pathway Diagram

hif_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIFa_N HIF-1α HIFa_OH HIF-1α-OH HIFa_N->HIFa_OH Hydroxylation PHD2_N PHD2 (Active) PHD2_N->HIFa_OH O2 O₂ O2->PHD2_N aKG α-KG aKG->PHD2_N VHL VHL HIFa_OH->VHL Degradation Proteasomal Degradation VHL->Degradation HIFa_H HIF-1α (Stable) HIF_complex HIF-1α/β Complex HIFa_H->HIF_complex PHD2_H PHD2 (Inactive) Inhibitor HIF-PH Inhibitor (e.g., Test Compound) Inhibitor->PHD2_H Inhibition HIFb HIF-1β HIFb->HIF_complex Nucleus Nucleus HRE HRE HIF_complex->HRE Binds to Genes Target Genes (e.g., EPO) HRE->Genes Activates Transcription

Caption: Regulation of HIF-1α under normoxic and hypoxic/inhibited conditions.

Conclusion and Future Directions

This guide provides the necessary framework to evaluate the inhibitory potency of this compound. By comparing its IC50 value against known HIF-PH inhibitors like Roxadustat and Vadadustat, researchers can ascertain its relative potency and potential as a therapeutic agent for anemia. Subsequent studies should focus on determining its selectivity across different PHD isoforms and its efficacy in cell-based assays that measure the stabilization of HIF-α and the upregulation of target genes like EPO.

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  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [URL: https://pubmed.ncbi.nlm.nih.gov/10633043/]
  • McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences of the United States of America, 103(26), 9814–9819. [URL: https://www.researchgate.net/figure/Sequence-and-structural-features-of-PHD2-A-sequence-alignment-of-human-PHD-isoforms_fig1_6950275]
  • Metzen, E., et al. (2005). Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element. Biochemical Journal, 387(Pt 3), 711–717. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1134911/]
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-(4-Methylphenyl)-4-oxobutanoic_acid]
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/244162]
  • 4-Anilino-4-oxobut-2-enoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68389]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid analogs, a class of compounds exhibiting a diverse range of biological activities. By systematically exploring the impact of structural modifications, we aim to furnish a valuable resource for the rational design of more potent and selective therapeutic agents.

Introduction: The Versatile Scaffold of N-Aryl Maleamic Acids

This compound belongs to the broader class of N-aryl maleamic acids. These compounds are characterized by a central maleamic acid backbone, which consists of a four-carbon chain with a carboxylic acid group and an amide group. The presence of the α,β-unsaturated carbonyl system and the aromatic amine moiety provides a versatile scaffold for chemical modifications, leading to a wide spectrum of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. The core structure allows for systematic alterations at various positions, making it an excellent candidate for SAR studies to optimize therapeutic potential.

General Synthesis of 4-[(4-Aryl)amino]-4-oxobut-2-enoic Acid Analogs

The synthesis of 4-[(4-aryl)amino]-4-oxobut-2-enoic acid analogs is typically a straightforward and high-yielding process, primarily involving the reaction of a substituted aniline with maleic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of the aniline attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring to form the corresponding maleamic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Maleic_Anhydride Maleic Anhydride Stirring Stirring at Room Temperature Maleic_Anhydride->Stirring Substituted_Aniline Substituted Aniline (e.g., p-toluidine) Substituted_Aniline->Stirring Solvent Solvent (e.g., Diethyl Ether, Acetonitrile) Solvent->Stirring Product 4-[(Aryl)amino]-4-oxobut-2-enoic Acid Stirring->Product

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the parent compound.

Materials:

  • Maleic anhydride (1.0 eq)

  • p-Toluidine (1.0 eq)

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride in anhydrous diethyl ether with stirring.

  • Prepare a solution of p-toluidine in anhydrous diethyl ether and place it in a dropping funnel.

  • Add the p-toluidine solution dropwise to the stirred maleic anhydride solution at room temperature.

  • A precipitate will form upon addition. Continue stirring the suspension for 1-2 hours at room temperature to ensure complete reaction.

  • Cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a white or off-white solid.

  • The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs can be significantly influenced by the nature and position of substituents on the aryl ring. The following sections compare the performance of these analogs in different biological assays based on available experimental data.

Anticancer Activity

Several studies have demonstrated the cytotoxic potential of N-aryl maleamic acids against various cancer cell lines. The electronic and steric properties of the substituents on the phenyl ring play a crucial role in modulating this activity.

A study by El-Sayed et al. investigated the cytotoxic activity of a series of N-substituted maleanilic acids against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) cell lines[1]. The results, summarized in the table below, provide valuable insights into the SAR of these compounds.

CompoundSubstituent (R)HCT-116 IC₅₀ (µg/mL)HepG-2 IC₅₀ (µg/mL)MCF-7 IC₅₀ (µg/mL)
1 4-OCH₃>500>500>500
2 4-NO₂30.545.138.7
3 4-Cl60.412395.2
4 4-F>500>500>500
Doxorubicin -4.55.23.8
Data sourced from El-Sayed et al. (2021)[1]

SAR Insights for Anticancer Activity:

  • Electron-withdrawing groups enhance activity: The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂) at the para-position of the phenyl ring (Compound 2 ), resulted in the highest cytotoxic activity among the tested analogs.[1] This suggests that reducing the electron density on the aromatic ring is favorable for anticancer activity.

  • Halogen substitution shows moderate activity: A chloro substituent (-Cl) at the para-position (Compound 3 ) also conferred moderate cytotoxicity, although it was less potent than the nitro-substituted analog.[1]

  • Electron-donating and weakly electron-withdrawing groups decrease activity: The presence of an electron-donating methoxy group (-OCH₃) (Compound 1 ) or a weakly electron-withdrawing fluorine atom (-F) (Compound 4 ) led to a significant loss of activity, with IC₅₀ values exceeding 500 µg/mL.[1]

The proposed mechanism for the anticancer activity of these compounds may involve their ability to act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues (such as cysteine) in key proteins involved in cancer cell proliferation and survival. The electron-withdrawing substituents would increase the electrophilicity of the β-carbon of the α,β-unsaturated system, facilitating this Michael addition.

Anticancer_SAR cluster_substituents Substituent Effects on Anticancer Activity Parent_Structure 4-[(4-Aryl)amino]-4-oxobut-2-enoic Acid EWG Strong Electron-Withdrawing Group (e.g., -NO₂) Parent_Structure->EWG Substitution with Mod_EWG Moderate Electron-Withdrawing Group (e.g., -Cl) Parent_Structure->Mod_EWG Substitution with EDG Electron-Donating Group (e.g., -OCH₃) Parent_Structure->EDG Substitution with Weak_EWG Weak Electron-Withdrawing Group (e.g., -F) Parent_Structure->Weak_EWG Substitution with High_Activity High Cytotoxicity EWG->High_Activity leads to Moderate_Activity Moderate Cytotoxicity Mod_EWG->Moderate_Activity leads to Low_Activity Low/No Cytotoxicity EDG->Low_Activity leads to Weak_EWG->Low_Activity leads to

Enzyme Inhibition: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer. A study by Çetinkaya et al. explored the inhibitory effects of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II)[1].

CompoundSubstituent (R)hCA I Kᵢ (nM)hCA II Kᵢ (nM)
5 4-CH₃ (p-tolyl)2.15 ± 0.642.54 ± 0.98
6 4-C₂H₅1.85 ± 0.582.01 ± 0.52
7 4-COOH5.04 ± 1.462.94 ± 1.31
8 4-SO₂NH₂3.27 ± 1.252.41 ± 0.88
9 4-CN2.89 ± 0.932.26 ± 0.75
10 4-NO₂2.51 ± 0.772.18 ± 0.63
Acetazolamide -25012
Data sourced from Çetinkaya et al. (2018)[1]

SAR Insights for Carbonic Anhydrase Inhibition:

  • High Potency Across Analogs: All the tested (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives exhibited potent inhibition of both hCA I and hCA II, with Ki values in the low nanomolar range.[1] This suggests that the maleamic acid scaffold is a promising pharmacophore for CA inhibitors.

  • Influence of Substituents: While all analogs were highly active, subtle differences were observed. The 4-ethyl substituted analog (Compound 6 ) showed the most potent inhibition against both isoenzymes.[1] The presence of various functional groups such as carboxyl, sulfonamide, cyano, and nitro groups on the aromatic ring maintained potent inhibitory activity.[1]

  • Selectivity: The synthesized compounds were generally more potent inhibitors of hCA I compared to the standard drug acetazolamide, and showed comparable or slightly better potency against hCA II.[1]

The inhibitory mechanism is likely due to the coordination of the carboxylate group of the maleamic acid to the zinc ion in the active site of the carbonic anhydrase enzyme, a common binding mode for carboxylic acid-containing CA inhibitors.

Antimicrobial Activity

While specific SAR studies on the antimicrobial activity of this compound and its close analogs are limited, the broader class of maleimides and maleamic acids has been investigated for antimicrobial properties. The reactivity of the α,β-unsaturated carbonyl system is believed to be key to their mechanism of action, which likely involves the alkylation of essential biomolecules in microorganisms.

A study on N-substituted maleimides demonstrated that the nature of the substituent on the nitrogen atom influences the antimicrobial activity. For instance, halogenated N-phenyl maleimides have shown notable activity against both Gram-positive and Gram-negative bacteria. It is plausible that similar trends would be observed for maleanilic acid analogs, where electron-withdrawing groups on the phenyl ring could enhance antimicrobial efficacy by increasing the reactivity of the Michael acceptor.

Further research is warranted to establish a clear SAR for the antimicrobial activity of this compound analogs. This would involve synthesizing a library of compounds with diverse electronic and steric properties on the aryl ring and evaluating their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound analogs reveal that this chemical scaffold is a promising starting point for the development of new therapeutic agents. The key takeaways from this comparative guide are:

  • Anticancer Activity: The cytotoxicity of these analogs is highly dependent on the electronic nature of the substituent on the aryl ring. Strong electron-withdrawing groups, such as a nitro group, significantly enhance anticancer activity, likely by increasing the reactivity of the molecule as a Michael acceptor.

  • Enzyme Inhibition: The maleamic acid core is a potent pharmacophore for carbonic anhydrase inhibition, with various aryl substituents being well-tolerated and maintaining low nanomolar inhibitory constants.

  • Antimicrobial Potential: While less explored for this specific subclass, the broader family of maleimides and maleamic acids exhibits antimicrobial properties, suggesting a promising avenue for future investigation.

Future research should focus on expanding the library of analogs to include a wider variety of substituents at different positions on the aryl ring to refine the SAR for each biological activity. Furthermore, mechanistic studies are crucial to elucidate the precise molecular targets and pathways responsible for the observed effects. The development of analogs with improved selectivity for cancer cells over normal cells and for specific microbial pathogens will be a key challenge in translating the potential of this versatile scaffold into clinically useful drugs.

References

  • El-Sayed, R., & El-Ghamry, H. A. (2018). Synthesis, Chemical Characterization, and Biological Screening for Cytotoxic and Antitumor Activity of Novel p-Chlorophenyl Maleanilic Acid and Its Corresponding Chelates. Bioinorganic Chemistry and Applications, 2018, 8543412. [Link]

  • Çetinkaya, Y., Bua, S., Gökçe, B., Ceruso, M., Şentürk, M., Supuran, C. T., & Çetinkaya, E. (2018). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1053–1060. [Link]

  • El-Sayed, R., El-Ghamry, H. A., & El-Sawaf, A. K. (2021). DFT, TD-DFT and biological activity studies of some maleanilic acid derivatives ligands and their organometallic complexes. Indian Journal of Chemistry - Section A, 60A(12), 1564-1573. [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Validation of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap from Petri Dish to Preclinical Models

The journey of a potential therapeutic agent from a laboratory benchtop to clinical application is a rigorous marathon of validation. A compound that demonstrates promising activity in a controlled in vitro environment, such as 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, is merely at the starting line. While its precise biological activity is still under broad investigation, its structural motifs are common in compounds exhibiting anti-proliferative and kinase-inhibiting properties. For the purpose of this guide, we will hypothesize that this compound has demonstrated significant in vitro cytotoxic activity against the HCT116 human colorectal carcinoma cell line.

However, the sterile and simplified environment of a cell culture plate cannot replicate the complex, dynamic interplay of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, alongside interactions with the tumor microenvironment and systemic toxicity, are critical determinants of a drug's ultimate success or failure.[1] This guide provides a comprehensive framework for transitioning this compound from its in vitro promise to a robust in vivo evaluation. We will compare its performance against Sorafenib, an established multi-kinase inhibitor, using a cell line-derived xenograft (CDX) model—a foundational tool in preclinical oncology research.[2][3]

The Strategic Imperative of In Vivo Validation

Choosing to advance a compound into animal models is a decision backed by a clear scientific rationale. An in vivo system introduces biological complexity that is impossible to simulate in vitro. It is the first opportunity to understand how a compound behaves within a whole organism, providing essential data on its efficacy, safety, and druggability.[4] Preclinical xenograft models are indispensable for validating the efficacy and toxicity of lead compounds before they can be considered for clinical trials.[5]

This validation process is not a single experiment but a multi-faceted investigation designed to answer three core questions:

  • Efficacy: Does the compound inhibit tumor growth in a living model?

  • Pharmacokinetics (PK): Does the compound reach the tumor in sufficient concentrations and for an adequate duration to exert its effect?[6]

  • Safety/Tolerability: What is the toxicity profile of the compound at a therapeutically effective dose?[7]

Answering these questions provides the critical go/no-go data points for further development.[2]

Experimental Design: A Multi-Arm Integrated Workflow

To comprehensively validate the in vitro findings, we propose an integrated workflow utilizing a human tumor xenograft model. This approach allows for the simultaneous assessment of anti-tumor activity, pharmacokinetic profiling, and preliminary toxicity within a single, well-controlled study. The use of immunodeficient mice is critical as it prevents the rejection of the implanted human cancer cells.[8]

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Model Establishment cluster_treatment Phase 3: In-Life Study cluster_groups cluster_monitoring Formulation Compound Formulation (Vehicle Optimization) Dosing Daily Dosing (21-28 days) Formulation->Dosing CellCulture HCT116 Cell Culture (Expansion for Implantation) Implantation Subcutaneous Implantation of HCT116 Cells CellCulture->Implantation Animals Animal Acclimatization (Athymic Nude Mice) Animals->Implantation TumorDev Tumor Growth Monitoring (to ~100-150 mm³) Implantation->TumorDev Randomization Animal Randomization into Treatment Groups TumorDev->Randomization G1 Group 1: Vehicle Control Randomization->G1 G2 Group 2: Test Compound Randomization->G2 G3 Group 3: Sorafenib (Comparator) Randomization->G3 PK Pharmacokinetics (Satellite Group Blood Collection) Randomization->PK Satellite Cohort TumorVol Tumor Volume (2-3x weekly) Dosing->TumorVol BodyWeight Body Weight & Clinical Signs (Daily) Dosing->BodyWeight Efficacy Efficacy Analysis (Tumor Growth Inhibition) TumorVol->Efficacy Tox Toxicity Assessment (Histopathology) BodyWeight->Tox Efficacy->PK Efficacy->Efficacy Efficacy->Tox

Caption: Workflow for in vivo validation of a test compound.

Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway

Many anti-proliferative compounds function by inhibiting key signaling pathways that drive cancer cell growth. A plausible mechanism for a compound like this compound, given its structural class, is the inhibition of a kinase within the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is frequently dysregulated in colorectal cancer. The in vivo study will help validate if the observed tumor growth inhibition correlates with the modulation of this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Compound 4-[(4-Methylphenyl)amino] -4-oxobut-2-enoic acid Compound->Raf Hypothetical Target Sorafenib Sorafenib (Comparator) Sorafenib->Raf Known Target

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery and development, the precise characterization of a compound's interaction with its intended biological target, alongside a thorough investigation of its off-target effects, is paramount. This guide provides a comprehensive framework for conducting a cross-reactivity analysis of the novel small molecule, 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, against a panel of structurally and functionally related enzymes. By presenting robust experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the tools to objectively assess the selectivity profile of this and similar compounds.

For the purpose of this illustrative guide, we will consider a hypothetical primary target for this compound, designated as "Target-X." The selection of Target-X is informed by the known activity of structurally similar molecules, such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, which have been identified as potent inhibitors of kynurenine-3-hydroxylase[1]. Therefore, for this analysis, we will hypothesize that Target-X is a member of a closely related enzyme family, and our investigation will focus on discerning the selectivity of our compound against other members of this family.

The Rationale for a Focused Cross-Reactivity Panel

A broad, untargeted screening approach can be both time-consuming and cost-prohibitive in the early stages of drug development. A more strategic approach involves the careful selection of a panel of enzymes that are most likely to exhibit cross-reactivity based on established scientific principles. The rationale for our panel selection for this guide is multifaceted:

  • Sequence Homology: Enzymes sharing a high degree of amino acid sequence identity, particularly within the active site, are more likely to recognize similar ligands.

  • Structural Similarity: Three-dimensional structural resemblance, especially in the ligand-binding pocket, can lead to unintended interactions.

  • Functional Relationship: Enzymes that catalyze similar biochemical reactions or are part of the same signaling pathway may have overlapping substrate or inhibitor specificities.

This targeted approach allows for a more efficient and cost-effective assessment of potential off-target liabilities, providing critical insights early in the development pipeline.

Target-X Primary Target (Target-X) Enzyme A High Sequence Homology (Enzyme A) Target-X->Enzyme A >70% Identity Enzyme B Structural Analogue (Enzyme B) Target-X->Enzyme B Similar Fold Enzyme C Functional Analogue (Enzyme C) Target-X->Enzyme C Shared Pathway Enzyme D Distantly Related (Enzyme D) Target-X->Enzyme D <30% Identity

Caption: Relationship between the primary target and the selected enzyme panel.

Biochemical Potency and Selectivity Profiling

The initial assessment of a compound's activity and selectivity is typically performed using in vitro biochemical assays. These assays provide a quantitative measure of a compound's ability to inhibit the enzymatic activity of the primary target and the panel of related enzymes. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor.[2][3]

Experimental Protocol: Fluorescence-Based Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of this compound against Target-X and the selected enzyme panel.

Objective: To determine the concentration of the test compound required to inhibit 50% of the enzymatic activity.

Materials:

  • Purified recombinant enzymes (Target-X, Enzyme A, B, C, D)

  • Fluorogenic substrate specific for each enzyme

  • Assay buffer (optimized for each enzyme's activity)

  • This compound (test compound)

  • Positive control inhibitor (known inhibitor of each enzyme, if available)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Add 20 µL of the enzyme solution (at a final concentration of 2X the desired assay concentration) to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate solution (at a final concentration of 2X the desired assay concentration, ideally at or below the Km value) to all wells to initiate the enzymatic reaction.[4]

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Monitor the fluorescence signal kinetically over 30-60 minutes at 25°C.

  • Data Analysis:

    • Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme or positive control inhibitor (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Comparative IC50 Data
EnzymeIC50 (µM) of this compoundSelectivity Index (vs. Target-X)
Target-X 0.15 -
Enzyme A2.516.7
Enzyme B15.8105.3
Enzyme C> 50> 333
Enzyme D> 50> 333

Note: The selectivity index is calculated by dividing the IC50 of the off-target enzyme by the IC50 of the primary target. A higher selectivity index indicates greater selectivity.

Cellular Target Engagement and Selectivity

While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays are crucial for confirming that a compound can penetrate the cell membrane, bind to its intended target, and exert its effect in a physiological context.[6][7] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells or cell lysates.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To assess the target engagement of this compound with Target-X in a cellular context.

Materials:

  • Cell line expressing the target enzymes

  • Cell culture medium and reagents

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting or ELISA reagents

Methodology:

  • Cell Treatment: Culture the cells to ~80% confluency. Treat the cells with varying concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis: Harvest the cells and lyse them using a suitable method (e.g., freeze-thaw cycles, sonication) in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes or a 96-well PCR plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (containing the soluble protein fraction) and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble target protein as a function of temperature.

    • The binding of the compound to the target protein is expected to stabilize it, resulting in a shift of the melting curve to a higher temperature.

    • Alternatively, an isothermal dose-response can be generated by heating all samples at a single temperature (the Tagg of the vehicle-treated sample) and plotting the amount of soluble protein against the compound concentration.

Comparative Cellular Selectivity Data
TargetEC50 (µM) - Isothermal CETSA
Target-X 0.52
Enzyme A8.9
Enzyme B> 50
Enzyme C> 50
Enzyme D> 50

Data Interpretation and Decision-Making Workflow

The collective data from both biochemical and cellular assays provide a comprehensive view of the compound's selectivity profile.

  • High Potency and Selectivity: The sub-micromolar IC50 value against Target-X, coupled with significantly higher IC50 values against related enzymes, suggests a potent and selective inhibitor. The >100-fold selectivity against Enzyme B, C, and D in the biochemical assay is a strong indicator of specificity.

  • Cellular Confirmation: The confirmation of target engagement in the cellular CETSA, with a corresponding shift in potency, validates the biochemical findings in a more physiologically relevant system. The observed rightward shift in potency from the biochemical IC50 (0.15 µM) to the cellular EC50 (0.52 µM) is common and can be attributed to factors such as cell permeability and intracellular target concentration.

  • Potential Off-Target Interaction: The 16.7-fold selectivity against Enzyme A in the biochemical assay, and a measurable cellular EC50, suggests a potential for off-target interaction that warrants further investigation.

cluster_0 Experimental Data cluster_1 Analysis cluster_2 Decision Biochemical Assay Biochemical Assay IC50 < 1 µM IC50 < 1 µM Biochemical Assay->IC50 < 1 µM Selectivity > 10-fold Selectivity > 10-fold Biochemical Assay->Selectivity > 10-fold Cellular Assay Cellular Assay Cellular Engagement Confirmed Cellular Engagement Confirmed Cellular Assay->Cellular Engagement Confirmed Lead Candidate Lead Candidate IC50 < 1 µM->Lead Candidate Off-Target Activity? Off-Target Activity? Selectivity > 10-fold->Off-Target Activity? Cellular Engagement Confirmed->Lead Candidate Further Investigation Further Investigation Off-Target Activity?->Further Investigation De-prioritize De-prioritize

Caption: Decision-making workflow based on cross-reactivity data.

Conclusion

The comprehensive cross-reactivity analysis of this compound presented in this guide demonstrates a systematic approach to characterizing the selectivity profile of a novel compound. The combination of targeted biochemical assays and confirmatory cellular target engagement studies provides a robust dataset for informed decision-making in the drug discovery process. Based on our hypothetical data, this compound emerges as a potent and largely selective inhibitor of Target-X, warranting its advancement as a lead candidate. However, the observed modest activity against Enzyme A highlights the importance of continued vigilance and further investigation into potential off-target effects as development progresses. This structured approach, grounded in scientific principles and rigorous experimental design, is essential for navigating the complex landscape of drug-target interactions and ultimately contributes to the development of safer and more effective therapeutics.

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A Senior Scientist's Guide to 4-Aryl-4-Oxobut-2-enoic Acid Derivatives as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of 4-aryl-4-oxobut-2-enoic acid derivatives, a class of small molecules demonstrating significant potential as enzyme inhibitors. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple data reporting to provide a causal analysis of experimental design, structure-activity relationships (SAR), and the therapeutic implications of these findings. We will dissect the performance of these compounds against key enzyme targets, grounded in experimental data and authoritative literature.

Introduction: The Versatile 4-Aryl-4-Oxobut-2-enoic Acid Scaffold

The 4-aryl-4-oxobut-2-enoic acid core structure represents a privileged scaffold in medicinal chemistry. Its inherent chemical features—a conjugated system, a carboxylic acid, a ketone, and a variable aryl moiety—provide multiple points for interaction with biological targets. This structural versatility has enabled the development of derivatives that exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] However, their most compelling application to date lies in the targeted inhibition of specific enzymes involved in critical disease pathways.

G cluster_0 4-Aryl-4-oxobut-2-enoic Acid Scaffold struct

Caption: General chemical structure of the 4-aryl-4-oxobut-2-enoic acid scaffold.

This guide will focus primarily on the role of these derivatives as inhibitors of enzymes within the kynurenine pathway of tryptophan metabolism, a critical axis implicated in both neurodegenerative disorders and immuno-oncology.

The Kynurenine Pathway: A Pivotal Target for Therapeutic Intervention

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway. This pathway is not merely a catabolic route but a crucial signaling cascade that produces a range of neuroactive and immunomodulatory metabolites.[2] Two enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Kynurenine 3-monooxygenase (KMO), represent key regulatory nodes in this pathway and, consequently, are high-value targets for drug discovery.[3][4][5]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): This is the first and rate-limiting enzyme of the pathway, converting tryptophan to N-formylkynurenine.[2][6] In the context of cancer, tumor cells often overexpress IDO1 to deplete local tryptophan and produce kynurenine, creating an immunosuppressive microenvironment that allows them to evade the host's immune system.[2][4][7] Inhibition of IDO1 is therefore a promising strategy for cancer immunotherapy.[4]

  • Kynurenine 3-monooxygenase (KMO): This mitochondrial enzyme acts at a critical branch point, converting kynurenine into 3-hydroxykynurenine (3-HK).[5][8] The downstream metabolites of 3-HK, such as quinolinic acid, are known neurotoxins.[3][8] Conversely, shunting kynurenine away from KMO can increase its conversion to kynurenic acid, a known neuroprotectant.[3][8] Therefore, inhibiting KMO is a viable therapeutic approach for treating neurological diseases where excitotoxicity is a factor, such as Huntington's and Alzheimer's disease.[3][8]

kynurenine_pathway Trp Tryptophan IDO1 IDO1 / TDO Trp->IDO1 Rate-limiting step Kyn Kynurenine (Pathway Branch Point) KMO KMO (Target for Inhibition) Kyn->KMO Leads to neurotoxicity KAT KAT Kyn->KAT Leads to neuroprotection HK 3-Hydroxykynurenine (Neurotoxic Precursor) Quin Quinolinic Acid (Neurotoxin) HK->Quin KynA Kynurenic Acid (Neuroprotective) IDO1->Kyn KMO->HK KAT->KynA

Caption: The Kynurenine Pathway highlighting key enzymes and metabolites.

Comparative Analysis of KMO Inhibition

A significant body of research has focused on synthesizing and evaluating 4-aryl-4-oxobut-2-enoic acid derivatives as potent KMO inhibitors.[9][10][11] The rationale for selecting this scaffold is its structural resemblance to the endogenous KMO substrate, kynurenine. The design of these inhibitors often involves modifying the aryl ring and the C2 position of the butenoic acid chain to optimize potency and selectivity.

Quantitative Performance Data

The following table summarizes the inhibitory activity of representative derivatives against KMO. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDAryl SubstituentC2-SubstituentTarget EnzymeIC50 (nM)Reference
3d 3-ChlorophenylHydroxyKynurenine-3-hydroxylasePotent Inhibition[9][10]
3f 3-FluorophenylHydroxyKynurenine-3-hydroxylasePotent Inhibition[9][10]
8 3,4-DichlorophenylHydroxyKynurenine 3-hydroxylase130[11]
10 3,4-DichlorophenylBenzylKynurenine 3-hydroxylase100[11]

Note: The term Kynurenine-3-hydroxylase is used interchangeably with Kynurenine 3-monooxygenase (KMO).[9][11] Specific IC50 values for 3d and 3f were described as "the most potent inhibitors...so far disclosed" without a precise numerical value in the source abstract.[9]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the features required for potent KMO inhibition:

  • Aryl Ring Substitution: The presence and position of electron-withdrawing groups, such as halogens (Cl, F), on the aryl ring are crucial for high potency.[9][11] This suggests that the aryl moiety fits into a specific pocket of the enzyme's active site where these interactions are favorable. For instance, derivatives with 3-chloro and 3-fluoro substitutions were among the most potent KMO inhibitors discovered.[9]

  • C2-Substituent: Modifications at the C2 position significantly influence activity. The presence of a hydroxyl group (forming a 2-hydroxy-4-oxobut-2-enoic acid) or a benzyl group can yield highly potent inhibitors.[10][11] The parent compounds often exist in equilibrium with their enol tautomer, which may be the bioactive form that mimics the endogenous substrate.[10]

  • Carboxylic Acid Moiety: The terminal carboxylic acid is generally considered essential for activity, likely forming a key salt bridge or hydrogen bond interaction within the enzyme's active site.

Field-Proven Methodologies: A Protocol for KMO Inhibition Assay

To ensure the trustworthiness and reproducibility of findings, a well-defined and validated experimental protocol is paramount. Here, we provide a representative step-by-step methodology for determining the IC50 of a test compound against KMO. This protocol is a synthesized example based on standard biochemical practices.[12]

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme 1. Prepare Recombinant Human KMO Enzyme mix 4. Mix Enzyme and Inhibitor (Pre-incubate) prep_enzyme->mix prep_inhibitor 2. Prepare Serial Dilutions of Test Compound prep_inhibitor->mix prep_substrate 3. Prepare Substrate (L-Kynurenine) Solution start_rxn 5. Add Substrate to Start Reaction prep_substrate->start_rxn mix->start_rxn incubate 6. Incubate at 37°C start_rxn->incubate stop_rxn 7. Stop Reaction (e.g., with acid) incubate->stop_rxn measure 8. Measure Product (3-HK) via HPLC or LC-MS/MS stop_rxn->measure calculate 9. Calculate % Inhibition measure->calculate plot 10. Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: A typical experimental workflow for an in vitro KMO enzyme inhibition assay.

Step-by-Step Protocol

Objective: To determine the IC50 value of a 4-aryl-4-oxobut-2-enoic acid derivative against human KMO.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4). The choice of buffer is critical to maintain optimal enzyme activity and stability.

    • Enzyme Stock: Dilute recombinant human KMO enzyme to a working concentration in assay buffer. The final concentration should be chosen to ensure the reaction proceeds linearly over the desired time course.

    • Substrate Stock: Prepare a stock solution of L-kynurenine in assay buffer.

    • Cofactor Stock: Prepare a stock solution of NADPH, as KMO is an NADPH-dependent monooxygenase.

    • Test Compound: Prepare a high-concentration stock in DMSO, followed by serial dilutions in assay buffer to create a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • Controls: Include positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme) to validate the assay run.

    • Pre-incubation: To each well, add 20 µL of test compound dilution and 60 µL of the KMO enzyme working solution. Allow this to pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-mixed substrate/cofactor solution (L-kynurenine and NADPH) to each well.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding 10 µL of a quenching agent, such as 10% trichloroacetic acid.

  • Detection and Analysis:

    • Product Measurement: Quantify the amount of 3-hydroxykynurenine (3-HK) formed using a validated analytical method, typically HPLC with UV detection or LC-MS/MS for higher sensitivity.

    • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Synthetic Methodologies

The synthesis of these derivatives is generally straightforward, making them attractive for library generation and SAR studies. A common and efficient method involves the reaction of commercially available acetophenones with dimethyl oxalate in the presence of a base like sodium methoxide.[10]

  • Formation of the Ester Intermediate: Commercially available aryl ketones (acetophenones) are reacted with dimethyl oxalate using sodium methoxide in methanol to yield methyl 4-aryl-2-hydroxy-4-oxobut-2-enoates.[10]

  • Hydrolysis to the Acid: The resulting methyl ester is then hydrolyzed, typically using a strong acid like HCl, to afford the final 4-aryl-2-hydroxy-4-oxobut-2-enoic acid product.[10]

  • Further Derivatization: The 2-hydroxy intermediate can be further reacted, for example with ammonium acetate, to synthesize 2-amino derivatives, expanding the chemical diversity.[10]

Conclusion and Future Perspectives

The 4-aryl-4-oxobut-2-enoic acid scaffold is a remarkably effective platform for the design of potent enzyme inhibitors, particularly targeting Kynurenine 3-monooxygenase. The structure-activity relationship is well-defined, with halogenated aryl substituents playing a key role in achieving high potency. The straightforward synthesis allows for extensive chemical exploration.

Future work in this field should focus on:

  • Selectivity Profiling: Thoroughly assessing the selectivity of potent KMO inhibitors against other enzymes in the kynurenine pathway (like IDO1) and against a broader panel of off-target enzymes.

  • Pharmacokinetic Optimization: Improving the drug-like properties (solubility, metabolic stability, cell permeability) of lead compounds to ensure their suitability for in vivo studies.

  • In Vivo Efficacy: Progressing optimized inhibitors into preclinical models of neurodegenerative diseases and cancer to validate the therapeutic hypothesis.

By leveraging the insights presented in this guide, researchers can continue to develop and refine this promising class of molecules, paving the way for new therapeutic interventions in neurology, oncology, and beyond.

References

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, Jr, J. F. (2000). Synthesis and SAR of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids and Esters and 2-Amino-4-aryl-4-oxobut-2-enoic Acids and Esters: Potent Inhibitors of Kynurenine-3-hydroxylase as Potential Neuroprotective Agents. Journal of Medicinal Chemistry, 43(1), 123-127. [Link]

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Independent Verification of the Biological Effects of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the potential biological effects of the novel compound, 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid. Given the structural similarities to other 4-oxobut-2-enoic acid derivatives with demonstrated anti-inflammatory properties, this document will focus on evaluating its potential as an anti-inflammatory agent. We will objectively compare its performance with established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac, and provide detailed experimental protocols for this verification.

Introduction and Rationale

This compound belongs to a class of compounds that have garnered interest for their diverse biological activities. While this specific molecule is not extensively characterized in publicly available literature, its core structure is analogous to other compounds that have been reported to possess anti-inflammatory, antibacterial, and kinase inhibitory effects.[1][2][3] The presence of the 4-oxobut-2-enoic acid moiety, in particular, suggests a potential for interaction with key enzymes in inflammatory pathways.

This guide, therefore, hypothesizes an anti-inflammatory mechanism of action for this compound, likely through the inhibition of cyclooxygenase (COX) enzymes, a primary target for many NSAIDs. To rigorously test this hypothesis, we will outline a series of experiments to be conducted alongside well-characterized reference compounds.

Comparator Compounds:

  • Diclofenac: A potent, non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[4][5][] Its broad activity provides a benchmark for general anti-inflammatory efficacy.

  • Celecoxib: A selective COX-2 inhibitor, which offers a more targeted anti-inflammatory effect with a potentially different side-effect profile compared to non-selective inhibitors.[7][8][9]

By comparing the effects of this compound with these two standards, we can not only determine its anti-inflammatory potential but also gain insights into its selectivity towards COX isoforms.

The Cyclooxygenase (COX) Pathway in Inflammation

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.[10] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7] There are two main isoforms of COX:

  • COX-1: Is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.[11]

  • COX-2: Is inducible and its expression is significantly upregulated at sites of inflammation by pro-inflammatory stimuli.[8][9]

The selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug as it may reduce the gastrointestinal side effects associated with the inhibition of COX-1.[11]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins_Protective Protective Prostaglandins (e.g., in stomach lining) Prostaglandins_H2->Prostaglandins_Protective Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., at site of injury) Prostaglandins_H2->Prostaglandins_Inflammatory Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Inflammation

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow for Independent Verification

The following experimental plan is designed to provide a robust and independent assessment of the anti-inflammatory properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_data Data Comparison and Conclusion COX_Inhibition_Assay COX-1 and COX-2 Inhibition Assay IC50_Determination Determine IC50 Values COX_Inhibition_Assay->IC50_Determination Compare_Potency Compare Potency and Selectivity of Test Compound with Diclofenac and Celecoxib IC50_Determination->Compare_Potency Cell_Culture Culture Macrophage Cell Line (e.g., RAW 264.7) LPS_Stimulation Stimulate with LPS in the presence of Test Compound and Controls Cell_Culture->LPS_Stimulation PGE2_Measurement Measure Prostaglandin E2 (PGE2) production by ELISA LPS_Stimulation->PGE2_Measurement IC50_PGE2 Determine IC50 for PGE2 Inhibition PGE2_Measurement->IC50_PGE2 IC50_PGE2->Compare_Potency Conclusion Draw Conclusion on Anti-inflammatory Potential and Mechanism Compare_Potency->Conclusion

Caption: Experimental workflow for verifying anti-inflammatory effects.

In Vitro COX Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of purified COX-1 and COX-2 enzymes and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound: this compound

  • Reference compounds: Diclofenac, Celecoxib

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.

  • In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test and reference compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate according to the kit manufacturer's instructions to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for the recommended time to allow for prostaglandin production.

  • Stop the reaction and measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.

  • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator prostaglandin E2 (PGE2) in a cellular context.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound: this compound

  • Reference compounds: Diclofenac, Celecoxib

  • PGE2 ELISA kit

  • Cell viability assay kit (e.g., MTT or XTT)

Protocol:

  • Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a range of concentrations of the test compound and reference compounds in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds.

  • Pre-incubate the cells with the compounds for 1 hour.

  • Induce inflammation by adding LPS to each well (except for the negative control wells) at a final concentration of 1 µg/mL.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • After incubation, collect the cell culture supernatant for PGE2 measurement.

  • Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of PGE2 is not due to cytotoxicity.

  • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value for PGE2 inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation and Interpretation

The results from the in vitro and cell-based assays should be tabulated for a clear comparison of the potencies and selectivities of the compounds.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
DiclofenacExperimental ValueExperimental ValueCalculated Value
CelecoxibExperimental ValueExperimental ValueCalculated Value

Table 2: Cell-Based PGE2 Inhibition

CompoundPGE2 Inhibition IC50 (µM)Cytotoxicity (CC50) (µM)
This compoundExperimental ValueExperimental Value
DiclofenacExperimental ValueExperimental Value
CelecoxibExperimental ValueExperimental Value

A higher COX-2 Selectivity Index indicates greater selectivity for the COX-2 enzyme. A potent anti-inflammatory compound will have a low IC50 value for COX-2 and PGE2 inhibition, and a high CC50 value, indicating low cytotoxicity.

Conclusion

This guide provides a structured and scientifically rigorous approach to independently verify the hypothesized anti-inflammatory effects of this compound. By employing both in vitro and cell-based assays and comparing the results with the well-established NSAIDs, Diclofenac and Celecoxib, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and potential as a novel anti-inflammatory agent. The detailed protocols and data interpretation framework herein are designed to ensure the generation of reliable and reproducible results.

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A Head-to-Head Preclinical Framework for Evaluating 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. The pathological hallmark of these disorders is the progressive loss of neuronal structure and function. Current therapeutic options are largely symptomatic, highlighting a critical need for novel agents that can halt or reverse the underlying degenerative processes. This guide provides a comprehensive framework for the preclinical evaluation of a promising small molecule, 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, against a panel of established neuroprotective agents with diverse mechanisms of action.

While direct neuroprotective data for this compound is emerging, its structural similarity to known inhibitors of kynurenine 3-monooxygenase (KMO) provides a strong rationale for its investigation.[1] Inhibition of KMO is a promising therapeutic strategy, as it shunts the tryptophan degradation pathway away from the production of the neurotoxin 3-hydroxykynurenine (3-HK) and the excitotoxin quinolinic acid (QUIN), and towards the increased synthesis of the neuroprotective kynurenic acid (KYNA).[2][3]

This guide is structured to provide a robust, head-to-head comparison, detailing the experimental protocols necessary to rigorously assess the neuroprotective potential of this compound. We will compare it against agents targeting distinct pathological pathways: glutamatergic excitotoxicity, oxidative stress, neuroinflammation, and DNA damage-induced cell death.

Panel of Comparator Neuroprotective Agents

To establish a comprehensive comparative landscape, this compound will be evaluated against the following agents, each selected for its distinct and well-characterized mechanism of action:

Agent Primary Mechanism of Action Therapeutic Indication/Area of Investigation
Riluzole Glutamate release inhibitor; voltage-gated sodium channel blocker.[4][5]Amyotrophic Lateral Sclerosis (ALS)[6]
Edaravone Potent free radical scavenger; antioxidant.[7][8]Ischemic Stroke, ALS[9][10]
Minocycline Anti-inflammatory (inhibits microglial activation); anti-apoptotic.[11][12][13]Broad-spectrum neuroprotection (investigational)[14][15]
Olaparib Poly (ADP-ribose) polymerase (PARP) inhibitor.[16][17]Oncology; emerging for neurodegeneration[18]

Proposed Mechanism of Action: The Kynurenine Pathway

The central hypothesis for the neuroprotective action of this compound is its ability to inhibit KMO. This enzyme is a critical branch point in the kynurenine pathway. By inhibiting KMO, the metabolic flux is redirected towards the production of kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors (NMDA, AMPA, Kainate), thereby reducing excitotoxicity.[2] Concurrently, this inhibition reduces the production of the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[2][3]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT 3HK 3-Hydroxykynurenine (Neurotoxic) KMO->3HK KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA QUIN Quinolinic Acid (Excitotoxic) 3HK->QUIN Test_Compound 4-[(4-Methylphenyl)amino] -4-oxobut-2-enoic acid Test_Compound->KMO Inhibition

Caption: Hypothesized mechanism of this compound via KMO inhibition.

Part 1: In Vitro Comparative Evaluation

The initial phase of evaluation will utilize a well-established in vitro model of Parkinson's disease, the MPP+ induced toxicity model in human neuroblastoma SH-SY5Y cells.[19][20][21] MPP+ (1-methyl-4-phenylpyridinium) is a neurotoxin that selectively damages dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, leading to oxidative stress and apoptosis.[21]

Experimental Workflow: In Vitro Neuroprotection Assay

In_Vitro_Workflow cluster_0 Cell Culture & Plating cluster_1 Pre-treatment cluster_2 Neurotoxic Insult cluster_3 Endpoint Analysis A1 Culture SH-SY5Y cells A2 Plate cells in 96-well plates A1->A2 B1 Add Test Compound (Varying Concentrations) A2->B1 B2 Add Comparator Agents (Riluzole, Edaravone, etc.) A2->B2 B3 Incubate for 2 hours B1->B3 B2->B3 C1 Add MPP+ (1 mM) B3->C1 C2 Incubate for 24 hours C1->C2 D1 Cell Viability (MTT Assay) C2->D1 D2 Oxidative Stress (ROS Assay) C2->D2 D3 Apoptosis (Caspase-3 Assay) C2->D3

Caption: Workflow for in vitro comparative neuroprotection studies.

Detailed Experimental Protocols

1. Cell Culture and Plating:

  • Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of this compound and comparator agents (Riluzole, Edaravone, Minocycline, Olaparib) in DMSO.

  • Pre-treat the cells with serial dilutions of each compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours prior to MPP+ exposure. Include a vehicle control (DMSO).

3. Neurotoxin Challenge:

  • Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM to all wells except the control group.

  • Incubate the plates for 24 hours.

4. Endpoint Assays:

  • Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[20]

    • Solubilize the resulting formazan crystals with 100 µL of DMSO.

    • Measure absorbance at 570 nm. Cell viability will be expressed as a percentage of the control group.

  • Reactive Oxygen Species (ROS) Measurement:

    • Load cells with 10 µM DCFH-DA dye for 30 minutes.

    • Wash with PBS.

    • Measure fluorescence (excitation 485 nm, emission 535 nm). ROS levels will be quantified relative to the MPP+-only treated group.

  • Apoptosis (Caspase-3 Activity Assay):

    • Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Measure fluorescence (excitation 355 nm, emission 460 nm). Caspase-3 activity will be normalized to total protein content.

Anticipated In Vitro Data Summary

The data from these assays will be compiled to compare the EC50 (half-maximal effective concentration) for neuroprotection and the maximal protective effect of each compound.

Compound Neuroprotection (EC50, µM) Maximal Viability (%) ROS Reduction (at 10 µM, %) Caspase-3 Inhibition (at 10 µM, %)
This compound To be determinedTo be determinedTo be determinedTo be determined
Riluzole Literature/ExperimentalLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
Edaravone Literature/ExperimentalLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
Minocycline Literature/ExperimentalLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
Olaparib Literature/ExperimentalLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental

Part 2: In Vivo Comparative Evaluation

Based on promising in vitro results, the evaluation will proceed to an in vivo model of Parkinson's disease using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[22][23][24][25][26] MPTP is metabolized in the brain to MPP+, which then selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking the pathology of Parkinson's disease.[25]

Experimental Workflow: In Vivo Neuroprotection in MPTP Mouse Model

Caption: Workflow for in vivo comparative neuroprotection studies in the MPTP mouse model.

Detailed Experimental Protocols

1. Animal Model and Dosing:

  • Use male C57BL/6 mice (8-10 weeks old).

  • Administer this compound and comparator agents via intraperitoneal (i.p.) injection daily for 7 days.

  • On days 3 through 7, administer MPTP (30 mg/kg, i.p.) 30 minutes after the compound administration.[25]

2. Behavioral Testing (Day 8):

  • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

  • Pole Test: Evaluate bradykinesia by measuring the time taken to turn and descend a vertical pole.

3. Post-Mortem Analysis (Day 9):

  • Immunohistochemistry:

    • Perfuse the brains and prepare cryosections.

    • Stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[26]

    • Quantify the number of TH-positive neurons in the SNpc using stereological methods.

  • Neurochemical Analysis:

    • Dissect the striatum.

    • Measure the levels of dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Anticipated In Vivo Data Summary

This phase will provide crucial data on the functional and neuroanatomical protection offered by the compounds.

Compound Rotarod Latency (s) Pole Test Time (s) TH+ Cell Count in SNpc (% of Control) Striatal Dopamine (% of Control)
Vehicle + Saline ~180~10100%100%
Vehicle + MPTP ~60~30~40%~30%
Test Compound + MPTP To be determinedTo be determinedTo be determinedTo be determined
Riluzole + MPTP To be determinedTo be determinedTo be determinedTo be determined
Edaravone + MPTP To be determinedTo be determinedTo be determinedTo be determined
Minocycline + MPTP To be determinedTo be determinedTo be determinedTo be determined
Olaparib + MPTP To be determinedTo be determinedTo be determinedTo be determined

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted preclinical research program designed to provide a head-to-head comparison of this compound against a panel of neuroprotective agents with diverse mechanisms of action. By systematically evaluating its efficacy in both in vitro and in vivo models of neurodegeneration, we can elucidate its therapeutic potential and mechanism of action.

Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other models of neurodegenerative disease. The ultimate goal is to identify and validate novel therapeutic agents that can meaningfully alter the course of these devastating disorders. This comparative framework provides a critical pathway for the data-driven advancement of this compound from a promising chemical entity to a potential clinical candidate.

References

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A Guide to the Statistical Validation of Experimental Data for 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Introduction

In the landscape of drug discovery and chemical research, the reliability and reproducibility of experimental data are paramount. This guide provides a comprehensive framework for the statistical validation of data generated for the compound 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid. While limited specific biological data for this exact molecule is publicly available, its structure—containing a butenoic acid moiety—is found in compounds with known biological activities, such as potential inhibitors of enzymes like kynurenine-3-hydroxylase, suggesting its relevance in neuroprotective agent research.[1] This guide will, therefore, use a combination of established analytical validation principles and hypothetical, yet realistic, biological assay data to demonstrate a robust statistical workflow.

Part 1: Validation of Analytical Data for Compound Identity and Purity

Before assessing biological activity, it is crucial to confirm the identity and purity of the synthesized compound. Techniques like High-Performance Liquid Chromatography (HPLC) are fundamental. The validation of such analytical methods is rigorously outlined by international guidelines, such as the ICH Q2(R1) guideline, which provides a framework for demonstrating that a procedure is suitable for its intended purpose.[2][3][4]

Experimental Protocol: HPLC Purity Analysis
  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Methanol/Water mixture). Create a series of calibration standards by serial dilution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation: Prepare three independent batches of the synthesized compound (Batch A, B, C) at a concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water and Acetonitrile (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Acquisition: Inject each standard and sample in triplicate. Record the peak area and retention time for the main compound peak.

Statistical Validation of HPLC Data

The goal is to statistically demonstrate the method's linearity, precision, and the consistency of the synthesized batches.[5][6]

1. Linearity: Linearity is assessed by performing a linear regression analysis on the calibration curve data (mean peak area vs. concentration).[7] The key statistical parameter is the coefficient of determination (R²).

  • Causality: A high R² value (typically >0.995) indicates a strong linear relationship between the concentration and the detector response. This is critical for accurately quantifying the compound in unknown samples.

Concentration (µg/mL)Mean Peak Area (n=3)
6.25155,000
12.5310,000
25625,000
501,250,000
1002,500,000
Table 1: Hypothetical data for HPLC calibration curve.

Linear Regression Result: R² = 0.9998

2. Precision (Repeatability): Precision measures the closeness of agreement between a series of measurements from the same sample.[5] It is typically expressed as the Relative Standard Deviation (RSD).

  • Causality: Low RSD demonstrates that the analytical method produces consistent results with minimal random error, which is essential for reliable purity assessment.

BatchReplicate 1 (% Purity)Replicate 2 (% Purity)Replicate 3 (% Purity)MeanStd DevRSD (%)
A99.299.499.399.300.100.10%
B99.599.199.699.400.260.27%
C99.399.599.499.400.100.10%
Table 2: Purity assessment and repeatability for three batches.

3. Intermediate Precision & Batch-to-Batch Comparison: To ensure results are reproducible over different days or by different analysts, and to compare batches, an Analysis of Variance (ANOVA) can be employed.

  • Causality: ANOVA allows for the simultaneous comparison of means across multiple groups. A non-significant p-value (typically >0.05) would indicate no statistical difference in purity between the batches, demonstrating manufacturing consistency.

Running a one-way ANOVA on the purity data from Table 2 yields a p-value of 0.82 . Since p > 0.05, we conclude there is no statistically significant difference between the mean purity of the three batches.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Statistical Validation cluster_output Output Compound Synthesized Compound (Batches A, B, C) HPLC HPLC Analysis (Triplicate Injections) Compound->HPLC Standards Calibration Standards Standards->HPLC Linearity Linearity (Regression, R²) HPLC->Linearity Precision Precision (RSD) HPLC->Precision Consistency Batch Consistency (ANOVA) HPLC->Consistency Report Validated Purity Report Linearity->Report Precision->Report Consistency->Report

Figure 1: Workflow for analytical validation of compound purity.

Part 2: Statistical Validation of In Vitro Biological Data

Once the compound's purity is established, the next step is to quantify its biological effect. We will use a hypothetical cell viability assay (e.g., MTT assay) to determine the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).[8][9][10]

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Culture: Plate a cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control (e.g., Doxorubicin) and a negative control (media only). Each condition should have at least 3-6 replicates.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Statistical Validation of Biological Data

1. Assay Quality Control (Z'-Factor): Before analyzing the dose-response, the quality of the assay itself must be validated. The Z'-factor is a statistical parameter that measures the separation between positive and negative controls.[11][12][13][14]

  • Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

  • Causality: A Z'-factor between 0.5 and 1.0 indicates an excellent assay, signifying that the difference between the controls is large enough to confidently detect "hits" from the test compounds.[11][12] An assay with a low Z'-factor is not reliable for screening.[11]

2. Dose-Response Analysis and IC50 Calculation: The IC50 is determined by fitting the dose-response data to a non-linear regression model, typically a four-parameter logistic (4PL) curve.[15][16]

  • Causality: Biological responses are rarely linear. A non-linear model accurately describes the sigmoidal relationship between drug concentration and biological effect, allowing for a precise estimation of the IC50. The software will also provide a 95% confidence interval (CI) for the IC50, which is crucial for understanding the precision of the estimate.[15][17][18][19] A narrow CI indicates a more reliable IC50 value.

Concentration (µM)% Inhibition (Mean)% Inhibition (Std Dev)
0.12.51.1
110.23.5
1048.94.2
10085.12.8
100098.71.5
Table 3: Hypothetical dose-response data for the target compound.

From this data, non-linear regression might yield:

  • IC50: 10.5 µM

  • 95% Confidence Interval: 9.1 µM to 12.1 µM

Part 3: Comparative Statistical Analysis: Choosing the Right Test

A common task is to compare the effect of the test compound to a control or another compound. The choice between statistical tests is critical and depends on the data's distribution.[20]

The Importance of Testing for Normality

Parametric tests, like the t-test and ANOVA, assume that the data are sampled from a population with a normal (Gaussian) distribution.[21][22] Non-parametric tests, such as the Mann-Whitney U test or Kruskal-Wallis test, do not rely on this assumption.[21][23]

Statistical_Test_Selection Start Start with Experimental Data (e.g., % Inhibition at 10 µM) Normality Perform Shapiro-Wilk Test for Normality Start->Normality Parametric Data is Normally Distributed (p > 0.05) Normality->Parametric Yes NonParametric Data is Not Normally Distributed (p <= 0.05) Normality->NonParametric No T_Test Use Parametric Test (e.g., Student's t-test) Parametric->T_Test MW_Test Use Non-Parametric Test (e.g., Mann-Whitney U Test) NonParametric->MW_Test Conclusion Statistically Validated Conclusion T_Test->Conclusion MW_Test->Conclusion

Figure 2: Decision workflow for selecting an appropriate statistical test.

Comparison Example: Compound vs. Control

Let's compare the % inhibition at 10 µM of our target compound against a vehicle control.

Group% Inhibition (n=6)Shapiro-Wilk p-value
Vehicle Control0.5, 0.8, 1.1, 0.6, 1.2, 0.90.89
Target Compound (10 µM)48.9, 51.2, 45.3, 50.1, 47.8, 49.50.75
Table 4: Comparison data and normality test results.

Both groups have p-values > 0.05 from the Shapiro-Wilk test, so we can proceed with a parametric two-sample t-test . The result of this test yields a p-value of <0.0001 , indicating a highly significant difference between the compound-treated group and the vehicle control.

Conclusion

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A Comparative Guide to the Therapeutic Potential of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, a class of N-aryl-maleanilic acids, represent a versatile scaffold in medicinal chemistry. This guide provides a comparative analysis of these derivatives, focusing on their burgeoning therapeutic potential across multiple domains, including anti-inflammatory and anticancer applications. We delve into the structure-activity relationships that govern their efficacy, present comparative data from preclinical studies, and offer detailed protocols for key validation assays. This document serves as a technical resource for researchers and professionals in drug development, aiming to accelerate the translation of these promising compounds from the laboratory to clinical applications.

Introduction: The Maleanilic Acid Scaffold

The core structure, this compound, belongs to the maleanilic acid family. These compounds are synthesized through a straightforward and efficient reaction between maleic anhydride and a substituted aniline, in this case, 4-methylaniline (p-toluidine).[1][2] This synthetic accessibility allows for extensive derivatization, making it an attractive starting point for developing new therapeutic agents. The reactivity of the double bond and the carboxylic acid group, combined with the diverse functionalities that can be introduced on the aryl ring, provides a rich chemical space for exploring biological activity.

The primary interest in this scaffold stems from its relationship to maleimides, which are known for a wide range of biological activities.[1] Maleanilic acids are the direct precursors to N-substituted maleimides and often serve as intermediates in their synthesis.[3] However, the open-chain acid form itself has demonstrated significant biological effects, particularly in the realm of inflammation and oncology. This guide will compare derivatives based on modifications to this core structure and their resulting therapeutic activities.

Comparative Analysis of Therapeutic Activities

The therapeutic potential of this class of compounds is broad. This section compares the performance of various derivatives, supported by preclinical data, primarily focusing on their anti-inflammatory and emerging anticancer properties.

Anti-inflammatory Potential

Derivatives of maleic and succinic acids have been reported to possess potent anti-inflammatory properties.[4] The mechanism often involves the modulation of key inflammatory mediators. For instance, related anilide derivatives have been shown to decrease the levels of prostaglandin E and inhibit the activity of kallikrein, a key mediator in the kinin system which drives inflammation.[5]

A study on a related malonic acid anilide, "Maldian," found it exerts pronounced antioxidant activity and reduces free radical oxidation processes, contributing to its anti-inflammatory effects.[5] While specific data for this compound derivatives is emerging, the broader class of N-aryl amido acids shows promise. The anti-inflammatory action of these compounds appears to be independent of cyclooxygenase (COX) inhibition, suggesting a different mechanism from traditional NSAIDs and potentially a better side-effect profile.[6]

Table 1: Comparison of Anti-inflammatory Activity of Related Amido Acid Derivatives

Compound ClassMechanism of ActionKey FindingsReference
Malonic Acid AnilidesInhibition of Kallikrein, Reduction of Prostaglandin E, AntioxidantPronounced anti-inflammatory and antioxidant activity at 7.3 mg/kg in rat models.[5]
Succinic/Maleic Acid DerivativesImmunomodulationSuppressed IL-6 production in LPS-stimulated macrophage cells.[4]
Phenylbutenoic Acid DerivativesInhibition of Peptide AmidationActive in chronic inflammation models (adjuvant-induced polyarthritis).[6]

The data suggests that the anti-inflammatory potential is a key therapeutic avenue for this compound class. The ability to suppress pro-inflammatory cytokines like IL-6 is particularly relevant for chronic inflammatory diseases.

Anticancer and Cytotoxic Potential

The structural similarity of maleanilic acids to chalcones and other α,β-unsaturated ketones, which are known for their anticancer properties, has prompted investigation into their cytotoxic effects.[7] Thiazole-containing derivatives of related propanoic acids have shown promise as dual-targeting inhibitors of SIRT2 and EGFR, two important targets in oncology.[8]

Furthermore, novel 2-(4-aminophenyl)benzothiazoles, which share an amino-phenyl motif, possess highly potent and selective antitumor properties.[9] These compounds are activated by cytochrome P450 1A1, which is often overexpressed in tumor cells, leading to selective tumor cell death.[9] While direct evidence for the subject compound is still developing, the structure-activity relationships (SAR) from these related scaffolds provide a strong rationale for its investigation as an anticancer agent.

Structure-Activity Relationship (SAR) Insights:

  • Aryl Ring Substitution: Modifications on the phenyl ring attached to the nitrogen atom significantly impact activity. Electron-withdrawing or donating groups can alter the electronic properties and binding affinity to biological targets.

  • Amide Linkage: The amide bond is crucial for activity, providing a key hydrogen bonding motif.

  • Carboxylic Acid: The terminal carboxyl group enhances water solubility and provides another interaction point with protein targets. Esterification of this group can create prodrugs with altered pharmacokinetic properties.[10]

Key Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for assessing the key therapeutic activities discussed.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Cells)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Rationale: Macrophages stimulated with LPS produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. A reduction in NO levels indicates potential anti-inflammatory activity. This is a standard and reliable primary screen for anti-inflammatory compounds.[11]

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Stimulation: Pre-treat the cells with the test compounds for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO + LPS) and a negative control (no LPS, no compound).

  • NO Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the vehicle control. Determine the IC₅₀ value for each compound.

Workflow for In Vitro Anti-inflammatory Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed treat Pre-treat cells with compounds (1 hr) seed->treat Adherent cells prep_compounds Prepare Compound Dilutions prep_compounds->treat stimulate Stimulate with LPS (1 µg/mL, 24 hr) treat->stimulate collect Collect Supernatant stimulate->collect Conditioned media griess Perform Griess Assay collect->griess read Measure Absorbance (540 nm) griess->read calculate Calculate % Inhibition & IC50 read->calculate

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Protocol: General Synthesis of N-Aryl-Maleanilic Acids

The synthesis of the parent compounds is typically a one-step process.[1][3]

Rationale: This procedure provides a reliable and high-yielding route to the core scaffold, allowing for the creation of a diverse library of derivatives for screening. The reaction is an amine acylation where the aniline attacks the electrophilic carbonyl of maleic anhydride.[3]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of maleic anhydride in a suitable solvent like diethyl ether or acetone at room temperature.

  • Aniline Addition: Dissolve 1 equivalent of the desired substituted aniline (e.g., 4-methylaniline) in the same solvent and add it dropwise to the maleic anhydride solution while stirring.

  • Reaction: Continue stirring the mixture at room temperature for 1-2 hours. A precipitate will typically form during this time.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered precipitate with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the final maleanilic acid derivative.

General Synthesis Scheme

G MA Maleic Anhydride Solvent Solvent (Acetone/Ether) + Stirring (1-2h) MA->Solvent Aniline Substituted Aniline (e.g., 4-Methylaniline) Aniline->Solvent Product 4-[(Aryl)amino]-4-oxobut-2-enoic acid (Precipitate) Solvent->Product Acylation

Caption: General reaction scheme for the synthesis of maleanilic acids.

Conclusion and Future Directions

The derivatives of this compound present a promising and synthetically accessible scaffold for drug discovery. Comparative analysis of related structures strongly supports their potential as anti-inflammatory agents, likely acting through mechanisms distinct from common NSAIDs.[5][6] Furthermore, emerging evidence from analogous compounds suggests a tenable, albeit less explored, role as anticancer therapeutics.[8][9]

Future research should focus on:

  • Systematic Derivatization: Building a focused library of derivatives with diverse substitutions on the p-methylphenyl ring to establish a clear Structure-Activity Relationship (SAR).

  • Mechanism of Action Studies: Elucidating the specific molecular targets responsible for the observed anti-inflammatory and potential anticancer effects.

  • In Vivo Validation: Progressing the most potent in vitro candidates to preclinical animal models of inflammation and cancer to assess efficacy, pharmacokinetics, and safety.

This guide provides a foundational framework for researchers to build upon, leveraging the versatility of the maleanilic acid core to develop next-generation therapeutics.

References

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Safety Operating Guide

Navigating the Disposal of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the foundational principles of chemical safety and regulatory compliance, primarily drawing from the guidelines established by the U.S. Environmental Protection Agency (EPA). The causality behind each recommendation is explained to empower researchers with the knowledge to make informed decisions.

Hazard Assessment and Characterization: The "Why" Behind the Precautions

Understanding the potential hazards of 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid is the first step in determining the appropriate disposal pathway. Based on the GHS classifications for the closely related compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, we can infer the following potential hazards[1]:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

Given these anticipated hazards, it is imperative to treat this compound as a hazardous substance and manage its disposal accordingly. The fundamental principle is to prevent its release into the environment and to mitigate exposure risks to personnel.

Table 1: Inferred Hazard Profile and Handling Precautions

Hazard ClassificationGHS PictogramPrecautionary Measures
Skin Irritation (Category 2)Exclamation MarkWear nitrile gloves and a lab coat. Avoid prolonged or repeated contact.
Serious Eye Irritation (Category 2A)Exclamation MarkWear safety glasses with side shields or chemical goggles.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationExclamation MarkHandle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste determination and ends with compliant removal by a certified hazardous waste management company. This workflow is designed to be a self-validating system, ensuring that each step is completed in accordance with regulatory standards.

Step 1: Hazardous Waste Determination

The Resource Conservation and Recovery Act (RCRA) mandates that generators of waste are responsible for determining if their waste is hazardous[2][3]. Based on the inferred irritant properties, it is prudent to manage all waste containing this compound as hazardous waste.

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions[2]. Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container. Do not mix this waste with other waste streams unless compatibility has been confirmed.

Step 3: Containerization and Labeling
  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice. Ensure the container is in good condition with a secure, leak-proof lid[4].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant"). The date of accumulation should also be clearly marked.

Step 4: Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), depending on the quantity of waste generated[4]. The storage area should be secure, under the control of the laboratory personnel, and have secondary containment to capture any potential leaks.

Step 5: Arranging for Disposal

Most research institutions and pharmaceutical companies do not have the in-house capabilities for the final treatment and disposal of hazardous waste. Engaging a licensed and experienced hazardous waste disposal company is a critical and legally mandated step[2]. This ensures that the waste is transported, treated, and disposed of in a manner that is compliant with all federal, state, and local regulations[5].

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_0 Step 1: Waste Generation & Assessment cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal a Generation of Waste containing the compound b Hazard Assessment (Irritant) a->b Is it hazardous? c Segregate into a dedicated container b->c d Label container: 'Hazardous Waste' Chemical Name Hazards & Date c->d e Store in designated Satellite or Central Accumulation Area d->e f Contact licensed hazardous waste disposal company e->f g Complete Manifest for transport f->g

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the immediate priorities are to ensure personnel safety and to contain the material.

  • Minor Spill (in a fume hood):

    • Ensure personal protective equipment (PPE) is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains[6][7].

    • Follow the instructions of the trained emergency responders.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By following this guide, researchers can confidently manage this chemical waste stream, ensuring a safe and sustainable research environment. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your location.

References

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Mastering Safety: A Researcher's Guide to Handling 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth safety and logistical information for handling 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to work with confidence and security.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of exposure to this compound in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential, though less common, route of exposure. The recommended PPE is designed to mitigate these risks effectively.

Potential Hazard Required PPE Rationale
Eye Irritation Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[2]The carboxylic acid and anilide functional groups present in the molecule suggest it can be irritating to the eyes. Standard laboratory practice dictates eye protection at all times.[3][4]
Skin Irritation Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A fully buttoned lab coat is mandatory.[5][6]Direct skin contact can lead to irritation. Gloves should be inspected before use and removed promptly if contaminated.[4] For anilides, nitrile gloves may have poor compatibility for prolonged contact; therefore, changing gloves regularly is crucial.[7]
Respiratory Tract Irritation Use in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid dust formation.[4][8] If a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary.[3][9]Fine powders of organic compounds can be easily inhaled, leading to respiratory irritation.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Protocol Start Start: Handling this compound AssessHazards Assess Potential Hazards: - Eye Irritation - Skin Irritation - Respiratory Irritation Start->AssessHazards EyeProtection Eye Protection: Chemical Splash Goggles AssessHazards->EyeProtection Potential for eye contact SkinProtection Skin Protection: - Lab Coat - Chemical-Resistant Gloves AssessHazards->SkinProtection Potential for skin contact RespiratoryProtection Respiratory Protection: Work in Fume Hood AssessHazards->RespiratoryProtection Potential for inhalation of dust SafeHandling Follow Safe Handling Procedures EyeProtection->SafeHandling SkinProtection->SafeHandling RespiratoryProtection->SafeHandling

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] The storage area should be clearly labeled.

Handling and Use
  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above. This includes a lab coat, chemical splash goggles, and suitable gloves.[11]

  • Weighing and Transfer : When weighing the solid, perform this task in a fume hood or an enclosure with localized exhaust ventilation to minimize the inhalation of dust. Use a spatula for transfers and avoid creating airborne dust.

  • Dissolving : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions : Conduct all reactions involving this compound within a chemical fume hood.

  • Post-Handling : After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[4] Clean all contaminated surfaces.

Handling_Workflow Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Preparation Work Area Preparation Storage->Preparation DonningPPE Don Appropriate PPE Preparation->DonningPPE Handling Weighing & Transfer (in Fume Hood) DonningPPE->Handling Disposal Waste Disposal Handling->Disposal Decontamination Decontamination & Hand Washing Disposal->Decontamination

Emergency Procedures

Even with meticulous planning, accidents can happen. Being prepared is your best defense.

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Spill : For a small spill, and if you are trained to do so, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste material, including any unused compound and contaminated disposable PPE, in a clearly labeled, sealed container.

  • Waste Disposal : Dispose of the chemical waste through your institution's hazardous waste program.[8] Do not dispose of it down the drain or in the regular trash.

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before discarding it according to your institution's guidelines.

By adhering to these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Washington State University. Aniline. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]

  • IsoLab. SDS - Acetanilide. [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • PubChem. methyl (2E)-4-chloro-4-oxobut-2-enoate. [Link]

  • Rutgers University. Aniline Standard Operating Procedure. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • University of Oklahoma Health Sciences Center. Safety Precautions in the Laboratory. [Link]

  • Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.